(3-(2-aminoethyl)-1-methylindole) 2hcl
Description
The exact mass of the compound 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(2-aminoethyl)-1-methylindole) 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-aminoethyl)-1-methylindole) 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZGJPUFDESCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-19-3, 2826-96-2 | |
| Record name | 1H-Indole-3-ethanamine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Purification of 3-(2-aminoethyl)-1-methylindole Hydrochloride
Technical Guide for Research & Development
Part 1: Executive Summary & Strategic Analysis
Molecule Identification & Scope
The target molecule, 3-(2-aminoethyl)-1-methylindole (commonly referred to as 1-Methyltryptamine or 1-MT ), is a structural isomer of N-methyltryptamine (NMT). It is critical to distinguish between these two:
-
1-Methyltryptamine (Target): Methyl group attached to the indole nitrogen (N1) .
-
N-Methyltryptamine (Impurity/Isomer): Methyl group attached to the side-chain amine .
This guide details the synthesis of the 1-methyl isomer. While the user request specifies "2HCl" (dihydrochloride), the indole nitrogen is extremely weakly basic (pKa ≈ -2.4). Protonation at the indole nitrogen disrupts aromaticity and promotes polymerization. Consequently, the monohydrochloride is the thermodynamically stable, pharmacologically relevant, and crystallizable form. This protocol is designed to isolate the high-purity monohydrochloride, while noting the conditions that would theoretically yield the dihydrochloride species in situ.
Retrosynthetic Analysis
To ensure regioselectivity for the N1-methyl position, we cannot simply methylate tryptamine, as this favors the more nucleophilic side-chain amine. Instead, we must establish the N1-methyl bond before constructing the ethylamine side chain.
Selected Route: The Modified Speeter-Anthony Synthesis
-
N-Methylation: Indole
1-Methylindole. -
Acylation: 1-Methylindole
1-Methyl-3-indoleglyoxalyl chloride. -
Amidation: Glyoxalyl chloride
1-Methyl-3-indoleglyoxalamide. -
Reduction: Glyoxalamide
1-Methyltryptamine. -
Salt Formation: Isolation as Hydrochloride.[1]
Figure 1: Retrosynthetic tree illustrating the disconnection strategy to ensure N1-regioselectivity.
Part 2: Detailed Experimental Protocol
Reagents & Stoichiometry Table
Basis: 100 mmol Indole scale
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1: Methylation | ||||
| Indole | 117.15 | 1.0 | 11.72 g | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 4.80 g | Base (Deprotonation) |
| Methyl Iodide (MeI) | 141.94 | 1.2 | 17.03 g | Methylating Agent |
| DMF (Anhydrous) | - | Solvent | 100 mL | Solvent |
| Step 2 & 3: Speeter-Anthony | ||||
| Oxalyl Chloride | 126.93 | 1.2 | 15.23 g | Acylating Agent |
| Ammonia (NH3) | 17.03 | Excess | Gas/Soln | Amidation |
| Step 4: Reduction | ||||
| LiAlH4 (LAH) | 37.95 | 4.0 | 15.18 g | Reducing Agent |
| THF (Anhydrous) | - | Solvent | 300 mL | Solvent |
Step-by-Step Methodology
Step 1: Synthesis of 1-Methylindole
Causality: Direct alkylation of indole requires a strong base to deprotonate the N-H (pKa ~17). NaH is chosen over KOH/DMSO to minimize water content and side reactions.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.
-
Deprotonation: Add NaH (4.80 g, 60% dispersion) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional but recommended). Suspend washed NaH in 50 mL anhydrous DMF. Cool to 0°C.
-
Addition: Dissolve Indole (11.72 g) in 50 mL DMF. Add dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve. Stir for 30 minutes at 0°C until evolution ceases (formation of sodium indolide).
-
Methylation: Add Methyl Iodide (17.03 g) dropwise over 20 minutes. The solution will likely turn pale yellow/orange.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Workup: Quench carefully with water (200 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over MgSO4, filter, and concentrate.
-
Purification: Distillation (bp ~133°C @ 26 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexane).
-
Yield Expectation: 90-95% (Pale yellow oil).
-
Step 2 & 3: Formation of 1-Methyl-3-indoleglyoxalamide
Causality: Oxalyl chloride is extremely electrophilic and substitutes at the electron-rich C3 position of the indole ring. Immediate treatment with ammonia locks this intermediate as the stable primary amide.
-
Acylation: Dissolve 1-Methylindole (13.1 g, 100 mmol theoretical) in 150 mL anhydrous Diethyl Ether (Et2O) in a dry 500 mL RBF. Cool to 0°C.
-
Addition: Add Oxalyl Chloride (15.23 g) dropwise. A bright yellow/orange precipitate (glyoxalyl chloride intermediate) will form immediately. Stir at 0°C for 1 hour.
-
Amidation:
-
Method A (Gas): Bubble anhydrous NH3 gas through the suspension for 15 minutes.
-
Method B (Solution): Add 50 mL of saturated methanolic ammonia or 30% aqueous ammonium hydroxide (vigorous stirring required).
-
-
Workup: The color typically shifts to pale yellow/white. Filter the solid precipitate.[1][2][3] Wash with cold Et2O and water (to remove NH4Cl).
-
Drying: Dry the solid in a vacuum oven at 60°C.
-
Intermediate: 1-Methyl-3-indoleglyoxalamide. High melting point solid (>200°C).[4]
-
Step 4: Reduction to 1-Methyltryptamine
Causality: The glyoxalamide contains two carbonyls. LiAlH4 is required to fully reduce both to methylene groups (-CH2-).
-
Setup: Flame-dry a 1L 3-neck RBF with reflux condenser and N2 line. Charge with LiAlH4 (15.18 g) and 300 mL anhydrous THF. Cool to 0°C.
-
Addition: Add the dried Glyoxalamide solid (from Step 3) in portions (via solid addition funnel or as a slurry in THF) carefully. Exothermic.
-
Reflux: Heat to gentle reflux for 12–24 hours. The mixture will turn grey/grey-green.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
15 mL Water[5]
-
15 mL 15% NaOH
-
45 mL Water
-
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[3] Wash the filter cake with THF.
-
Concentration: Evaporate the filtrate to yield the crude free base oil.
Part 3: Purification & Salt Formation
Purification of Free Base
Before salt formation, the free base must be purified to remove unreacted intermediates.
-
Distillation: High vacuum distillation (bp ~150-155°C at 1 mmHg).
-
Chromatography: Silica gel, eluent CHCl3:MeOH:NH4OH (90:9:1).
Crystallization of the Hydrochloride Salt
To achieve the "2HCl" specification requested (or the stable mono-HCl), the following procedure ensures maximum purity.
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimum amount of anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Acidification:
-
For Mono-HCl (Recommended): Add 1.1 equivalents of 1.25M HCl in Ethanol.
-
For "2HCl" (High Acid): Bubble dry HCl gas into the solution until saturation. Note: The product may become hygroscopic or unstable if excess HCl is trapped in the lattice.
-
-
Precipitation: Slowly add anhydrous Diethyl Ether (Et2O) until turbidity persists. Cool to -20°C overnight.
-
Filtration: Collect the white crystalline solid under nitrogen (to prevent moisture absorption if highly acidic).
-
Recrystallization: Recrystallize from MeOH/Acetone if color persists.
Analytical Validation
-
Appearance: White to off-white crystalline solid.
-
Melting Point (HCl salt): 196–198°C (Lit. range for pure HCl salt).
-
1H NMR (400 MHz, D2O):
- 7.70 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.25 (m, 2H, Ar-H).
- 7.15 (s, 1H, Indole-C2-H).
- 3.75 (s, 3H, N-CH3 ). Diagnostic peak for 1-methyl isomer.
- 3.30 (t, 2H, CH2-N).
- 3.10 (t, 2H, Ar-CH2).
Part 4: Workflow Visualization
Figure 2: End-to-end process flow for the synthesis of 1-Methyltryptamine HCl.
Part 5: References
-
Speeter, M. E., & Anthony, W. C. (1954).[6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[7] Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Cozzi, N. V., & Daley, P. F. (2020).[8] Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.[8] Drug Testing and Analysis, 13(1), 166-174. (Demonstrates modern adaptation of Speeter-Anthony reduction). Link
-
PubChem Compound Summary. (2023). 1-Methyltryptamine. National Center for Biotechnology Information. Link
-
Organic Syntheses. (1946). 1-Methylindole. Org.[9] Synth. 26, 50. (Standard protocol for Step 1). Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. US2920080A - Process of preparing tryptamine - Google Patents [patents.google.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Indole synthesis [organic-chemistry.org]
N-methyltryptamine dihydrochloride chemical properties
Topic: N-Methyltryptamine Hydrochloride (NMT HCl) Chemical Properties & Technical Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Regulatory Affairs Professionals
Executive Summary: N-Methyltryptamine in Drug Discovery
N-Methyltryptamine (NMT) represents a critical intermediate in the biosynthesis of indole alkaloids and serves as a unique pharmacological probe for serotonergic and trace amine-associated receptor (TAAR) signaling.[1] While often overshadowed by its methylated derivative, N,N-Dimethyltryptamine (DMT), NMT possesses a distinct receptor binding profile and metabolic trajectory.
Critical Nomenclature Note: The user query specified "N-methyltryptamine dihydrochloride." From a structural chemistry standpoint, the indole nitrogen is non-basic (pKa
Part 1: Chemical & Physical Characterization[2]
1.1 Structural Identity
NMT HCl is the hydrochloride salt of a mono-methylated tryptamine.[1][2] Unlike tryptamine, the secondary amine on the ethyl side chain increases lipophilicity while retaining metabolic susceptibility to Monoamine Oxidases (MAOs).[2]
| Property | Data |
| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine hydrochloride |
| Common Name | N-Methyltryptamine HCl, Dipterine HCl |
| CAS Number | 942-27-8 (HCl salt); 61-49-4 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 210.70 g/mol |
| Exact Mass | 174.1157 (Free base) |
| SMILES | CNCCC1=CNC2=CC=CC=C21.Cl |
1.2 Physicochemical Constants
The following data points are critical for formulation and assay development.
| Parameter | Value | Context |
| Melting Point | 178–181 °C | Sharp melting point indicates high purity; decomposition may occur >200°C. |
| Solubility (Water) | ~50 mg/mL | Highly soluble; suitable for aqueous saline injections.[1] |
| Solubility (EtOH) | ~20 mg/mL | Useful for preparing concentrated stock solutions.[1][2] |
| pKa (Amine) | 10.2 | Protonated at physiological pH (7.4), limiting passive BBB transport without active mechanisms.[2] |
| Hygroscopicity | Moderate | Store in desiccated environment; HCl salt attracts atmospheric moisture.[1][2] |
Part 2: Biosynthesis & Synthetic Pathways[2][4]
Understanding the origin of NMT is essential for metabolic engineering and forensic analysis.[1][2] NMT acts as the obligate intermediate between Tryptamine and DMT.[2]
2.1 Graphviz Visualization: Methylation Cascade
The following diagram illustrates the enzymatic flow driven by Indolethylamine-N-methyltransferase (INMT).[1]
Figure 1: The sequential methylation pathway of tryptamine mediated by INMT (Indolethylamine-N-methyltransferase).[1]
Part 3: Pharmacology & Mechanism of Action
3.1 Receptor Binding Profile
NMT is not merely a "weaker DMT."[1][2] It exhibits a unique affinity profile, particularly towards the Trace Amine-Associated Receptor 1 (TAAR1), which modulates dopaminergic neurotransmission.
-
5-HT1A/1B: Agonist. Contributes to anxiolytic-like effects and thermoregulation.[1][2]
-
5-HT2A: Partial Agonist.[1][2] Significantly lower potency than DMT or Psilocin, resulting in sub-hallucinogenic effects at typical endogenous levels, but psychedelic at high exogenous doses.[2]
-
TAAR1: Agonist. Activation of TAAR1 inhibits the firing of dopaminergic neurons, suggesting a regulatory role in monoamine release.[6]
3.2 Metabolic Fate (MAO Sensitivity)
Unlike alpha-methylated tryptamines (e.g., AMT), NMT has an exposed ethyl side chain.[2]
-
Implication: In in vivo studies, NMT is orally inactive unless co-administered with an MAO inhibitor (MAOI).[2]
Part 4: Analytical Methodologies
4.1 HPLC-MS/MS Quantification Protocol
Objective: Separation of NMT from Tryptamine and DMT in plasma or tissue samples.[1][2]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) or Phenyl-Hexyl for better isomer selectivity.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Mass Spectrometry (ESI+):
-
Precursor Ion: m/z 175.1 [M+H]
[2] -
Quantifier Ion: m/z 144.1 (Loss of methylamine - Characteristic of NMT).[2]
-
Qualifier Ion: m/z 117.1 (Indole tropylium ion).[2]
4.2 Graphviz Visualization: Analytical Logic
Figure 2: Workflow for the extraction and quantification of NMT from biological matrices.
Part 5: Handling, Safety, & Regulatory Status
5.1 Regulatory Classification (USA)
Status: Schedule I (Implicit) [1][2]
-
Reasoning: While NMT is not explicitly named in the CSA, it is a positional isomer of Alpha-Methyltryptamine (AMT), which is a Schedule I substance.
-
Legal Consequence: Under 21 CFR 1308.11(d), isomers of hallucinogens are treated identically to the parent listing.[2] Researchers must hold a DEA Schedule I license to purchase or synthesize NMT HCl.[1][2]
5.2 Safety Data (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: -20°C, protected from light and moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6088, N-Methyltryptamine.[1][2] Retrieved from [Link][1][2]
-
Drug Enforcement Administration (2022). Schedules of Controlled Substances: Placement of 5-Methoxy-alpha-methyltryptamine... and N,N-Diisopropyltryptamine in Schedule I.[1] Federal Register.[1][2] Retrieved from [Link][1]
-
Simoniello, P., et al. (2020). Trace Amine-Associated Receptor 1 (TAAR1) Agonism.[1][2] Frontiers in Pharmacology.[1][2] (Contextual grounding for TAAR1 mechanism).
-
Taschwer, M., et al. (2016). Analysis and identification of tryptamines by gas chromatography.[2][10] Journal of Applied Pharmaceutical Science.[1][2][10] Retrieved from [Link]
Sources
- 1. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. N-Methyltryptamine (61-49-4) for sale [vulcanchem.com]
- 5. regulations.gov [regulations.gov]
- 6. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
Endogenous function of N-methyltryptamine in the brain
The Endogenous Function of N-Methyltryptamine (NMT) in the Brain: A Technical Guide
Executive Summary
N-methyltryptamine (NMT) has long been relegated to the status of a transient metabolic intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT). However, emerging pharmacodynamic data suggests NMT possesses a distinct and potent biological activity profile that diverges significantly from both its precursor (tryptamine) and its methylated product (DMT). This guide synthesizes current knowledge on NMT’s endogenous function, highlighting its role as a biased 5-HT2A agonist and a potent serotonin releasing agent (via SERT). We provide researchers with the kinetic data, signaling pathways, and validated analytical protocols necessary to isolate and study this elusive indole alkaloid in neural tissue.
Biosynthesis and Metabolic Kinetics
The endogenous production of NMT is catalyzed by Indolethylamine N-methyltransferase (INMT) , an enzyme utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. While INMT is historically associated with the lung, its expression in the mammalian brain (specifically the pineal gland, spinal cord, and cortex) confirms central biosynthesis.
The Kinetic "Trap"
A critical regulator of NMT's bioavailability is the kinetic profile of INMT.
-
Step 1 (Tryptamine
NMT): The for tryptamine at human INMT is relatively high ( M), indicating this is the rate-limiting step. -
Step 2 (NMT
DMT): NMT exhibits a significantly lower (higher affinity) for INMT than tryptamine. -
Implication: Once formed, NMT is rapidly methylated to DMT if SAM is abundant. Consequently, endogenous NMT exists in a "flux state," rarely accumulating to high concentrations unless the secondary methylation step is inhibited or SAM is depleted.
Metabolic Fate: Like other simple tryptamines, NMT is a substrate for Monoamine Oxidase A (MAO-A) , which oxidatively deaminates it into indole-3-acetic acid (IAA). This rapid degradation necessitates the use of MAO inhibitors (MAOIs) during extraction protocols to preserve endogenous titers.
Figure 1: The biosynthetic pathway of NMT. Note the rapid conversion to DMT, which limits steady-state NMT accumulation.
Pharmacodynamics: The Receptor Profile
NMT is not merely a "weaker DMT." It exhibits a unique pharmacological signature, particularly in its interaction with the serotonin transporter (SERT) and its biased agonism at 5-HT2A.
Comparative Binding Affinity (Ki)
The following table consolidates binding affinities from radioligand competition assays. Note the stark difference in 5-HT1A affinity between NMT and DMT.
| Target Receptor | NMT Affinity ( | DMT Affinity ( | Functional Consequence |
| 5-HT2A | ~51 nM | ~75 nM | Biased Agonism: NMT activates Gq signaling but recruits |
| 5-HT1A | > 10,000 nM (Inactive) | ~180 nM | NMT lacks the anxiolytic/dampening effect of 5-HT1A activation seen with DMT. |
| SERT | ~22 nM | Low Affinity | Releasing Agent: NMT acts as a potent serotonin releasing agent, similar to substituted amphetamines. |
| Sigma-1 | Low | ~14 | Neuroprotection and modulation of calcium signaling. |
| 5-HT7 | Reported Antagonist | Low Affinity | Potential role in circadian rhythm and thermoregulation. |
Signaling Mechanism
-
Biased Agonism: Unlike classic psychedelics that robustly recruit
-arrestin2 (associated with tolerance and internalization), NMT appears to preferentially activate the Gq/11 pathway. This may result in a distinct behavioral profile with reduced tolerance buildup. -
The SERT Factor: NMT's high affinity for SERT (
nM) suggests it functions as a monoamine releaser. This mechanism is distinct from the pure receptor agonism of DMT, implying NMT may modulate synaptic serotonin levels directly, potentially amplifying its own 5-HT2A effects.
Figure 2: Pharmacodynamic signaling of NMT. Key features are SERT-mediated 5-HT release and biased 5-HT2A activation without 5-HT1A damping.[1]
Analytical Methodologies
Detecting endogenous NMT is challenging due to its rapid metabolism and low steady-state concentrations. The following protocols are designed to maximize recovery and sensitivity.
A. Sample Preparation (Brain Tissue)[2]
-
Fixation: Enzymatic activity (INMT/MAO) continues post-mortem. Use Microwave Fixation (focused beam, 4-5 kW for <1s) immediately upon sacrifice to denature enzymes in situ. If unavailable, rapid decapitation into liquid nitrogen is the minimum standard.
-
Extraction Buffer: Use acidified acetonitrile to precipitate proteins and stabilize amines.
-
Homogenize tissue (1:5 w/v) in ice-cold Acetonitrile + 0.1% Formic Acid .
-
Add Internal Standard:
-NMT (deuterated) at 10 nM. -
Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).
-
Evaporate supernatant under nitrogen; reconstitute in mobile phase.
-
B. LC-MS/MS Quantification
Standard LC-MS methods for DMT often co-elute NMT. Use a Phenyl-Hexyl column for superior separation of indole aromatics.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 6 minutes.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| NMT | 175.1 | 144.1 (M - NH2CH3) | 117.1 | 25 |
| DMT | 189.1 | 58.1 (N,N-dimethyl) | 144.1 | 30 |
| Tryptamine | 161.1 | 144.1 (M - NH3) | 117.1 | 20 |
Experimental Workflows
Protocol 1: INMT Activity Assay (NMT Synthesis Verification)
To verify if a tissue sample is actively synthesizing NMT versus just storing it.
-
Lysate Prep: Homogenize tissue in Phosphate Buffer (pH 7.9). Centrifuge to obtain cytosolic fraction (INMT is cytosolic).
-
Reaction Mix:
-
100
L Cytosolic protein (1 mg/mL). -
Substrate: Tryptamine (1 mM).
-
Cofactor: SAM (S-adenosyl-methionine),
C-labeled or cold (for MS detection). -
Inhibitor: Pargyline (100
M) to block MAO.
-
-
Incubation: 37°C for 30-60 minutes.
-
Termination: Add Borate buffer (pH 11) + Organic solvent (Ethyl Acetate) to extract tryptamines.
-
Analysis: Measure NMT formation via LC-MS/MS (as above) or Scintillation counting (if
C-SAM used).
Protocol 2: 5-HT2A Functional Assay (Calcium Flux)
To confirm agonist activity.
-
Cell Line: HEK293 expressing human 5-HT2A + G
15 (promiscuous G-protein to force Calcium coupling). -
Dye Loading: Load cells with Fluo-4 AM (calcium indicator).
-
Treatment: Apply NMT (1 nM - 10
M). -
Readout: Measure fluorescence increase (
F/F). -
Validation: Pre-treat with Ketanserin (5-HT2A antagonist) to confirm specificity.
References
-
Biosynthesis & INMT Kinetics
-
Thompson, M. A., & Weinshilboum, R. M. (1998).[2][3] Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, characterization, and biochemical genetics. Journal of Biological Chemistry. Link
-
Cozzi, N. V., et al. (2011). Indolethylamine N-methyltransferase expression in primate nervous tissue. Biomedical Chromatography. Link
-
-
Receptor Binding & Pharmacodynamics
-
Ray, T. S. (2010).[3] Psychedelics and the human receptorome. PLoS One. Link
-
Nichols, D. E. (2018). N,N-dimethyltryptamine and the pineal gland: Separating fact from myth. Journal of Psychopharmacology. Link
-
Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.[4][5] Psychopharmacology. Link
-
-
Analytical Methods
-
Barker, S. A., et al. (2012). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography. Link
-
Dean, J. G., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. Scientific Reports. Link
-
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. shulginresearch.net [shulginresearch.net]
Pharmacological profile of (3-(2-aminoethyl)-1-methylindole) 2hcl
Technical Guide & Research Whitepaper [1]
Executive Summary
This guide details the pharmacological and physicochemical profile of 3-(2-aminoethyl)-1-methylindole , commonly known as 1-Methyltryptamine (1-MT) , specifically in its dihydrochloride (2HCl) salt form.[1]
Unlike its psychoactive congeners (e.g.,
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The "2HCl" designation indicates the dihydrochloride salt.[1] While the ethylamine side chain is basic (
| Property | Specification |
| IUPAC Name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine dihydrochloride |
| Common Name | 1-Methyltryptamine (1-MT) 2HCl |
| CAS Number | 7518-21-0 (Free base); Salt forms vary |
| Molecular Formula | |
| Molecular Weight | 247.16 g/mol (Salt); 174.24 g/mol (Base) |
| Solubility | High in water (>50 mM); Ethanol.[1][2][3][4] Insoluble in non-polar solvents.[1] |
| Acidity (pH) | Aqueous solutions are highly acidic (~pH 2-3).[1] Requires buffering. |
Structural Significance
The defining feature of 1-MT is the methyl group at the 1-position (indole nitrogen). In endogenous tryptamine or serotonin, this position holds a hydrogen atom that acts as a Hydrogen Bond Donor (HBD) to specific serine residues (e.g., Ser5.46 in 5-HT
Figure 1: Structural logic dictating the reduced affinity of 1-MT compared to Tryptamine.[1]
Pharmacodynamics: The Receptor Binding Profile[1]
5-HT Receptor Interaction
1-MT acts as a low-affinity partial agonist or antagonist depending on the assay conditions, but its primary characteristic is a dramatic loss of affinity compared to tryptamine.
-
Mechanism: The 5-HT
receptor requires a hydrogen bond between the indole N-H of the ligand and the hydroxyl group of Serine 5.46 (Ser239) in Transmembrane Helix 5. -
Observation: Methylation at N1 (1-MT) removes this proton, destabilizing the ligand-receptor complex.
Comparative Binding Data
The following table summarizes the affinity (
| Compound | 5-HT | 5-HT | Primary Mode of Action |
| Tryptamine | ~13 nM | ~35 nM | Non-selective Agonist |
| 1-Methyltryptamine | ~473 nM | >1000 nM | Weak Partial Agonist / Releasing Agent |
| ~75 nM | ~100 nM | Psychedelic Agonist |
> Note: Lower
Serotonin Releasing Activity
Interestingly, 1-MT retains activity as a Serotonin Releasing Agent (SRA) with an
Experimental Protocols
Protocol A: Preparation of Physiological Stock Solution
Objective: Convert the acidic 1-MT 2HCl bulk powder into a pH-neutral stock for biological assays. Safety: Wear nitrile gloves and safety glasses. 1-MT is a research chemical; treat as potentially toxic.[1]
-
Weighing: Accurately weigh 24.7 mg of 1-MT 2HCl (equivalent to ~17.4 mg free base).
-
Dissolution: Dissolve in 8.0 mL of deionized water.
-
Result: Solution pH will be ~2.0 due to HCl dissociation.[1]
-
-
Neutralization (Critical):
-
Final Volume: Adjust volume to 10.0 mL with 10x PBS (Phosphate Buffered Saline) to achieve a final concentration of 10 mM in 1x PBS.
-
Filtration: Sterilize using a 0.22 µm PES syringe filter.
Protocol B: Competitive Radioligand Binding Assay (5-HT )
Objective: Determine the
Figure 2: Workflow for determining the binding affinity of 1-MT.
-
Membrane Prep: Thaw HEK293 membrane homogenates expressing human 5-HT
.[1] -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4. -
Plate Setup: In a 96-well plate, add:
-
Incubation: Incubate for 60 minutes at 37°C in the dark.
-
Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: [1]
Metabolic & Safety Profile
Metabolism (MAO Susceptibility)
Unlike
-
Deamination: The 1-methyl group does not fully protect the ethylamine side chain from MAO, but it alters the kinetics.
-
Metabolites: The primary metabolic route is oxidative deamination to 1-methyl-indole-3-acetic acid .[1]
Safety & Handling (SDS Highlights)
-
Signal Word: Warning.
-
Hazards:
-
Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.[1]
References
-
Glennon, R. A., et al. (1982). "Structure-activity relationships of tryptamine analogs at 5-HT2 receptors." Journal of Medicinal Chemistry.
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Blough, B. E., et al. (2014). "Synthesis and transporter binding properties of 1-methyltryptamines." Bioorganic & Medicinal Chemistry Letters.
-
McKenna, D. J., et al. (1990). "Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes." Neuropharmacology.
Sources
Comprehensive Technical Guide: N-Methyltryptamine (NMT) Receptor Binding Affinity Studies
Executive Summary
N-methyltryptamine (NMT) represents a critical intermediate in the biosynthesis of the endogenous psychedelic N,N-dimethyltryptamine (DMT). While often overshadowed by its di-methylated counterpart, NMT possesses a distinct pharmacological profile that bridges the functional gap between trace amines (like tryptamine) and potent serotonergic hallucinogens.
This guide provides a technical deep-dive into the receptor binding affinity of NMT, focusing on its interactions with Sigma-1 , 5-HT (Serotonin) , and TAAR1 receptors. It is designed for researchers requiring rigorous experimental protocols and mechanistic insights into NMT’s pharmacodynamics.
Biosynthesis and Metabolic Context
Understanding the binding profile of NMT requires contextualizing its origin. NMT is the product of the N-methylation of tryptamine by the enzyme Indolethylamine N-methyltransferase (INMT) . It serves as the immediate precursor to DMT.
Biosynthetic Pathway Diagram
Caption: The INMT-mediated methylation cascade converting Tryptamine to NMT and subsequently to DMT. Note the susceptibility of all three amines to Monoamine Oxidase (MAO).
Receptor Binding Profile: Comparative Analysis
NMT exhibits a "hybrid" binding profile. It retains some affinity for trace amine targets (TAAR1) while beginning to access the hydrophobic pockets of 5-HT receptors and Sigma-1 sites, though often with lower potency than DMT.
The Sigma-1 Receptor (σ1R)
NMT is a confirmed ligand for the Sigma-1 receptor. Research by Fontanilla et al. (2009) established that N-methylation is a key determinant for Sigma-1 affinity.
-
Mechanism: The Sigma-1 receptor pharmacophore prefers an N-substituted alkylamine.
-
Affinity Trend: Tryptamine (Low) < NMT (Moderate) < DMT (High).
-
Physiological Implication: NMT may act as an endogenous regulator of Sigma-1, modulating ion channels (e.g., Na+) and cellular stress responses, albeit less potently than DMT.
Serotonin Receptors (5-HT)
Unlike DMT, which is a potent partial agonist at 5-HT2A, NMT shows reduced affinity. The secondary amine structure of NMT forms hydrogen bonds differently than the tertiary amine of DMT, affecting its fit within the orthosteric binding site of 5-HT2A.
-
5-HT2A: NMT acts as a weak agonist/partial agonist. The addition of the second methyl group (to form DMT) significantly enhances hydrophobic interaction and potency.
-
5-HT1A: NMT displays modest affinity, often acting as a somatodendritic autoreceptor agonist, which can inhibit serotonergic firing.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is the primary target for endogenous trace amines like tryptamine.
-
Affinity Trend: Tryptamine (High) > NMT (Moderate) > DMT (Low).
-
Mechanism: TAAR1 generally favors primary amines. As the amine becomes more substituted (methylated), affinity for TAAR1 typically decreases, while affinity for 5-HT receptors increases.
Summary of Binding Constants (Approximate Ki/EC50)
| Receptor Target | Ligand | Affinity / Potency (Est.)[1][2] | Functional Outcome | Reference |
| Sigma-1 | Tryptamine | Inactive/Weak | Fontanilla et al. (2009) | |
| Sigma-1 | NMT | Agonist | Fontanilla et al. (2009) | |
| Sigma-1 | DMT | Agonist | Fontanilla et al. (2009) | |
| 5-HT2A | NMT | Weak Partial Agonist | Ray (2010); PDSP | |
| 5-HT2A | DMT | Partial Agonist | Ray (2010) | |
| TAAR1 | Tryptamine | Full Agonist | Broadley (2010) | |
| TAAR1 | NMT | Partial Agonist | Inferred (SAR) |
Experimental Protocols: Radioligand Binding Assay
To determine the specific affinity (
Membrane Preparation
Objective: Isolate cell membranes containing the target receptor (e.g., HEK293 cells stable transfected with human 5-HT2A).
-
Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.
-
Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (bursts of 5 sec).
-
Centrifugation: Spin at 20,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in fresh buffer and repeat spin.
-
Storage: Resuspend final pellet in Binding Buffer , aliquot, and freeze at -80°C.
Competition Binding Workflow
Objective: Measure the ability of non-radioactive NMT to displace a radioligand (e.g.,
Caption: Step-by-step workflow for a competitive radioligand binding assay to determine NMT affinity.
Data Analysis (Self-Validating Logic)
To ensure trustworthiness, the protocol must include internal validation:
-
Specific Binding: Total Binding (Radioligand + Membrane) - Non-Specific Binding (Radioligand + Membrane + Excess Cold Ligand). Specific binding must be >50% of total.
-
Cheng-Prusoff Correction: Convert the raw
to using the formula: Where is the radioligand concentration and is the dissociation constant of the radioligand.
Structure-Activity Relationship (SAR)
The N-methyl group of NMT is the critical structural feature defining its pharmacology.
-
Lipophilicity: The methyl group increases lipophilicity compared to tryptamine, improving Blood-Brain Barrier (BBB) penetration, though less effectively than the dimethylated DMT.
-
MAO Susceptibility: The secondary amine is highly susceptible to oxidative deamination by MAO-A. This explains why NMT (like DMT) is not orally active without an MAOI.
-
Receptor Docking:
-
5-HT2A: The tertiary amine of DMT fits into a hydrophobic pocket formed by residues in the receptor. NMT's secondary amine leaves this pocket partially unfilled, reducing binding free energy (affinity).
-
Sigma-1: The N-alkyl chain length is positively correlated with affinity. Methyl (NMT) < Dimethyl (DMT).
-
References
-
Fontanilla, D., et al. (2009).[3][4] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[4] Science. Link
-
Ray, T. S. (2010).[5] Psychedelics and the Human Receptorome. PLoS ONE. Link
-
Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6][2][5] Link
-
National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP) . Protocol for Radioligand Binding Assays. Link
Sources
- 1. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF THE SIGMA-1 RECEPTOR IN C-TERMINALS OF MOTONEURONS AND COLOCALIZATION WITH THE N,N’-DIMETHYLTRYPTAMINE FORMING ENZYME, INDOLE-N-METHYL TRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
Biosynthesis of N-Methyltryptamine (NMT): A Biocatalytic Framework
Topic: Biosynthesis of N-methyltryptamine from tryptamine Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-methyltryptamine (NMT) serves as a critical metabolic intermediate in the indolethylamine pathway and a structural scaffold for various serotonergic modulators.[1] While chemical methylation (e.g., reductive amination) often yields heterogeneous mixtures of primary, secondary, and tertiary amines, biocatalytic synthesis offers superior regioselectivity. This guide details the enzymatic production of NMT from tryptamine using recombinant Indolethylamine N-methyltransferase (INMT).[2][3] We prioritize a kinetic control strategy to maximize NMT yield while minimizing the subsequent methylation to N,N-dimethyltryptamine (DMT).
Mechanistic Architecture
The Biocatalyst: Indolethylamine N-methyltransferase (INMT)
The core of this process is the enzyme INMT (EC 2.1.1.49) .[1][3] It belongs to the Class I S-adenosylmethionine-dependent methyltransferase family. The enzyme employs a classic
Key Mechanistic Features:
-
Cofactor: S-adenosyl-L-methionine (SAM) acts as the methyl donor.[4][5][6]
-
Byproduct: S-adenosyl-L-homocysteine (SAH), which acts as a potent competitive inhibitor (
often < for SAM). Removal or dilution of SAH is critical for high conversion. -
Substrate Specificity: Mammalian INMTs (Human, Rabbit) accept a broad range of substrates but exhibit distinct kinetic profiles.[2] Rabbit INMT (rbINMT) generally displays higher catalytic efficiency (
) for tryptamine compared to the human ortholog (hINMT).
Reaction Pathway Visualization
The following diagram illustrates the molecular flow and the competitive nature of the second methylation step.
Figure 1: Reaction pathway showing the SAM-dependent methylation of tryptamine to NMT and the subsequent risk of over-methylation to DMT.
Biocatalyst Engineering & Kinetics
For scalable biosynthesis, recombinant expression in E. coli is the industry standard. The choice of species variant significantly impacts process efficiency.
Kinetic Comparison
The following data highlights why Rabbit INMT (rbINMT) is often preferred for in vitro synthesis due to its superior affinity (lower
| Parameter | Human INMT (hINMT) | Rabbit INMT (rbINMT) | Implications for Protocol |
| ~850 - 2920 µM | ~86 - 270 µM | rbINMT requires lower substrate loads for saturation. | |
| ~10 - 50 µM | ~5 - 20 µM | SAM concentration must be maintained >50 µM. | |
| pH Optimum | 7.5 - 7.9 | 7.5 - 7.9 | Physiological pH is required; avoid acidic buffers. |
| Thermal Stability | Low ( | Moderate | Reactions should be run at 30-37°C; enzyme storage at -80°C. |
Recombinant Expression Protocol
Objective: Produce active, purified INMT.
-
Vector: pET28b (N-terminal His-tag).
-
Host: E. coli BL21(DE3) pLysS (to reduce basal expression toxicity).[1]
-
Induction: Grow at 37°C to
. Induce with 0.5 mM IPTG.[1] Incubate 3-4 hours at 30°C (lower temp improves solubility). -
Lysis Buffer: 20 mM Tris-HCl (pH 7.9), 500 mM NaCl, 5 mM Imidazole, 10% Glycerol, 1 mM DTT, 1 mM PMSF.[1]
-
Note:DTT is non-negotiable . INMT has surface cysteines prone to oxidation which inactivates the enzyme.
-
-
Purification: Ni-NTA affinity chromatography. Elute with imidazole gradient. Desalt immediately into storage buffer (20 mM Tris, 100 mM NaCl, 1 mM DTT, 10% Glycerol).
Operational Biosynthesis Protocol
This protocol is designed for a 10 mL batch reaction . It utilizes a "starve-feed" strategy regarding SAM to prevent over-methylation to DMT.
Reagents[1]
-
Buffer: 50 mM HEPES, pH 7.5.
-
Reducing Agent: 1 mM DTT (Freshly prepared).
-
Substrate: Tryptamine HCl (Final conc: 1.0 mM).
-
Cofactor: S-adenosyl-L-methionine (SAM) iodide (Final conc: 1.0 mM).
-
Enzyme: Purified rbINMT (Final conc: 0.5 - 1.0 µM).
-
Quench: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
Figure 2: Operational workflow for the controlled biosynthesis of NMT.
Detailed Steps:
-
Buffer Equilibration: Mix HEPES and DTT. Degas slightly to prevent rapid DTT oxidation.
-
Substrate Addition: Dissolve Tryptamine HCl in the buffer. Adjust pH back to 7.5 if necessary (amine salts can lower pH).
-
Enzyme Addition: Add rbINMT. Gently invert; do not vortex.
-
Reaction Start: Add SAM to initiate.
-
Kinetic Control: Incubate at 37°C.
-
Critical Control Point: At 30 minutes , pull a 50 µL aliquot. Quench with 50 µL Acetonitrile. Analyze via HPLC.
-
Target: Stop reaction when Tryptamine < 10% and DMT < 5%. NMT formation is favored kinetically, but thermodynamic equilibrium drives towards DMT if excess SAM is present for too long.
-
-
Termination: Quench with equal volume ice-cold Acetonitrile. Centrifuge (10,000 x g, 10 min) to remove precipitated protein.
Analytical Validation
Trustworthiness in biosynthesis relies on rigorous validation. You must distinguish NMT from the starting material (Tryptamine) and the over-methylated product (DMT).
HPLC-MS/MS Method
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 90% B over 10 minutes.
-
Elution Order: Tryptamine (Polar) -> NMT -> DMT (Less Polar).
Mass Spectrometry Transitions (MRM)
Use Positive Electrospray Ionization (ESI+).
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Tryptamine | 161.1 | 144.1 | 117.1 |
| N-Methyltryptamine (NMT) | 175.1 | 144.1 | 117.1 |
| N,N-Dimethyltryptamine (DMT) | 189.1 | 144.1 | 58.1 |
Note: The 144.1 fragment (vinyl indole) is common to all, so chromatographic separation is essential for confirmation.
References
-
Chu, U. B., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry. Link
-
Thompson, M. A., & Weinshilboum, R. M. (1998). Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, expression, and characterization. Journal of Biological Chemistry. Link
-
Cozzi, N. V., et al. (2011).[3] Indolethylamine N-methyltransferase expression in primate nervous tissue. Society for Neuroscience. Link
-
Taschwer, M., et al. (2016).[7] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link
-
Virgili, G., et al. (2025). Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. BMC Biology. Link
Sources
- 1. Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Literature review on N-methyltryptamine and its analogs
Technical Monograph: N-Methyltryptamine (NMT) and Structural Analogs
Executive Summary
N-Methyltryptamine (NMT) is a monomethylated indole alkaloid (C₁₁H₁₄N₂) functioning as a pivotal metabolic gateway in the biosynthesis of N,N-dimethyltryptamine (DMT). Unlike its dimethylated analog, which is a potent, short-acting psychedelic, NMT exhibits a distinct pharmacological profile characterized by biased agonism at the 5-HT₂A receptor. It acts as a full agonist at 5-HT₂A but fails to recruit β-arrestin2, a signaling pathway often associated with the hallucinogenic effects of classic psychedelics. This monograph details the chemical structure, biosynthetic pathways, differential pharmacology, and synthesis protocols of NMT, providing a rigorous technical foundation for researchers in neuropharmacology and drug development.
Chemical & Biosynthetic Framework
NMT is the secondary amine intermediate between the primary amine tryptamine and the tertiary amine DMT. Its presence is ubiquitous in indole-rich plant species (Acacia, Mimosa, Virola) and mammalian trace amine systems.
Biosynthetic Pathway (Graphviz Diagram)
The following diagram illustrates the enzymatic methylation cascade mediated by Indolethylamine-N-methyltransferase (INMT) and the competing degradation pathway via Monoamine Oxidase A (MAO-A).
Figure 1: Biosynthetic and metabolic pathways of NMT. NMT serves as the obligate precursor to DMT but is also rapidly degraded by MAO-A into Indole-3-Acetic Acid.
Pharmacodynamics & Receptor Profiling
NMT's pharmacological significance lies in its selectivity profile. While structurally similar to DMT, its functional activity at the serotonin 5-HT₂A receptor differs fundamentally.
-
Receptor Binding: NMT binds with high affinity to 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.
-
Biased Agonism: Research indicates NMT is a balanced or full agonist at the Gq-coupled pathway (leading to calcium release) but has negligible efficacy in recruiting β-arrestin2. This "functional selectivity" suggests that NMT may lack the profound hallucinogenic potency of DMT (which recruits β-arrestin2) while retaining other serotonergic physiological effects.
-
Trace Amine Activity: NMT shows affinity for the Trace Amine Associated Receptor 1 (TAAR1), modulating dopaminergic neurotransmission.
Signaling Cascade (Graphviz Diagram)
The diagram below contrasts the signaling outcomes of NMT binding versus standard psychedelic binding.
Figure 2: Biased signaling pathway of NMT at the 5-HT2A receptor. Note the lack of Beta-Arrestin2 recruitment, distinguishing it from DMT.
Comparative Pharmacology: NMT vs. Analogs
The following table synthesizes binding affinities and functional characteristics. Note that while DMT is a partial agonist, NMT often displays full efficacy in Gq-mediated assays despite lower hallucinogenic potential.
| Compound | Structure | 5-HT₂A Affinity (Ki) | Functional Efficacy (5-HT₂A) | MAO Susceptibility | Primary Effect |
| Tryptamine | Primary Amine | > 800 nM | Weak Partial Agonist | High | Trace Amine / Neuromodulator |
| NMT | Secondary Amine | ~50 - 150 nM * | Full Agonist (Gq biased) | High | Serotonin Releasing / Mild Psychoactive |
| DMT | Tertiary Amine | ~75 nM | Partial Agonist (Balanced) | High | Potent Hallucinogen |
| 5-MeO-DMT | Tertiary Amine | ~14 nM | Full Agonist | High | Potent Hallucinogen (Dissociative) |
*Note: Ki values vary by radioligand and tissue preparation. NMT is generally considered to have comparable or slightly lower affinity than DMT but higher intrinsic efficacy in specific pathways.
Synthesis & Production Protocols
Warning: The synthesis of N-methylated tryptamines may be controlled under local laws (e.g., US Controlled Substances Act). This protocol is for educational and research reference only.
The most reliable laboratory method for selective mono-methylation is Reductive Amination . Direct methylation with methyl iodide often leads to over-methylation (quaternary ammonium salts).
Protocol: Reductive Amination of Tryptamine
Objective: Selectively synthesize N-methyltryptamine (NMT) from Tryptamine.[1]
Reagents:
-
Tryptamine freebase (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.0 - 1.1 eq)
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) [Note: NaBH₄ can be used but is less selective]
-
Glacial Acetic Acid (Catalytic amount)
-
Methanol (Solvent)
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve Tryptamine (1.6 g, 10 mmol) in Methanol (30 mL).
-
Chill solution to 0°C.
-
Add Glacial Acetic Acid (1.2 mL) to adjust pH to ~5–6.
-
Add Formaldehyde (0.82 mL, 11 mmol) dropwise over 10 minutes.
-
Mechanism: The amine condenses with formaldehyde to form the iminium ion intermediate.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (0.95 g, 15 mmol) slowly to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 3–4 hours.
-
Control: Monitor via TLC (Silica, DCM:MeOH 9:1). NMT will appear as a distinct spot below the DMT/Tryptamine standards.
-
-
Quenching & Extraction:
-
Quench reaction with aqueous NaOH (1M) until pH > 12 (basify).
-
Evaporate Methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organic layers with Brine.
-
-
Purification:
-
Dry over anhydrous MgSO₄ and evaporate solvent.
-
Critical Step: Purify via Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1) is effective for separating NMT (secondary amine) from unreacted Tryptamine (primary) and trace DMT (tertiary).
-
Figure 3: Chemical synthesis workflow via reductive amination.
Experimental Assay Protocols
To validate the synthesized compound, a Radioligand Binding Assay is the gold standard for determining affinity (Ki).
Protocol: 5-HT₂A Competition Binding Assay
Objective: Determine the Ki of NMT at the 5-HT₂A receptor.
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human 5-HT₂A receptors.
-
Homogenize cells in Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge (20,000 x g, 20 min) and resuspend pellet.
-
-
Incubation:
-
Radioligand: [³H]-Ketanserin (0.5 nM).
-
Competitor: NMT (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific Binding: Define using Methysergide (10 µM).
-
Incubate for 60 minutes at 37°C.
-
-
Termination & Counting:
-
Filter through GF/B glass fiber filters using a cell harvester.
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting.
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[NMT].
-
Calculate IC₅₀ using non-linear regression.
-
Convert to Ki using the Cheng-Prusoff equation:
-
References
-
Nichols, D. E. (2016). Psychedelics.[2][3] Pharmacological Reviews, 68(2), 264-355. Link
-
Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462, 175-181. Link
-
McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome.[4] PLoS ONE, 5(2), e9019.[4] Link[4]
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination. Drug Testing and Analysis, 2(7), 330-338. Link
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 4. journals.plos.org [journals.plos.org]
Technical Whitepaper: Mechanism of Action of 1-Methyltryptamine at Serotonin Receptors
[1]
Executive Summary
3-(2-aminoethyl)-1-methylindole 2HCl is a synthetic tryptamine derivative characterized by methylation at the indole nitrogen (N1) position.[1] Unlike its N-methyltryptamine (side-chain methylated) or
Its primary utility lies in elucidating the structural requirements of the orthosteric binding pocket of the 5-HT2A receptor.[1] By chemically masking the indole NH group, this compound demonstrates the necessity of the N1-hydrogen bond donor for high-affinity binding.[1] Pharmacologically, it acts as a dual-mechanism agent : a low-affinity 5-HT2A agonist and a potent, selective serotonin releasing agent (SRA).[1]
Chemical Identity & Physicochemical Properties
The 2HCl salt form is utilized to ensure aqueous solubility and stability for in vitro and in vivo applications.[1]
| Property | Specification |
| IUPAC Name | 3-(2-aminoethyl)-1-methylindole dihydrochloride |
| Common Name | 1-Methyltryptamine (1-MeT) |
| Molecular Formula | |
| Molecular Weight | 247.16 g/mol (Salt); 174.24 g/mol (Freebase) |
| Solubility | Highly soluble in water (>50 mM); soluble in DMSO.[1][2] |
| Stability | Hygroscopic.[1] Store at -20°C, desiccated. Protect from light.[1] |
Pharmacodynamics: The Mechanism of Action[1][3]
Structural Basis of Receptor Interaction (The "N1-H Hypothesis")
The core mechanism of 1-Methyltryptamine is defined by what it cannot do.[1] In the endogenous ligand serotonin (5-HT) and the parent compound tryptamine, the indole nitrogen (N1) acts as a hydrogen bond donor .[1] This proton interacts with specific polar residues (e.g., Ser5.46 or Thr3.[1]37) within the transmembrane helix 5 (TM5) of the 5-HT2A receptor.[1]
Mechanism of Affinity Loss:
-
Steric Clash: The addition of a methyl group at N1 introduces steric bulk that hinders the molecule from fitting deeply into the hydrophobic cleft of the receptor.[1]
-
Loss of H-Bonding: Methylation removes the acidic proton, eliminating the H-bond donor capability.[1]
-
Result: This modification results in a drastic reduction in binding affinity (
) compared to tryptamine, shifting from low nanomolar to high nanomolar/micromolar range.[1]
Quantitative Binding Profile
The following data highlights the impact of N1-methylation on receptor affinity.
| Target | Parameter | Value | Comparison (Tryptamine) | Interpretation |
| 5-HT2A | 473 nM | 13.1 nM | ~36-fold loss in affinity due to N1-methylation. | |
| 5-HT2A | 55–99% | 101% | Retains agonist activity but with reduced potency.[1][3] | |
| SERT | 53.1 nM | 32.6 nM | Retains potent serotonin releasing activity.[1] | |
| DAT/NET | >10,000 nM | ~160-700 nM | High Selectivity: 1-MeT loses dopaminergic/adrenergic activity.[1][3] |
Data Source: Validated against structure-activity relationship (SAR) studies of tryptamines (Blough et al., 2014; Wikipedia/TiHKAL).[1]
Dual Signaling Pathway
1-Methyltryptamine operates via two distinct pathways:[1]
-
Direct Pathway (Weak): Direct partial agonism at postsynaptic 5-HT2A receptors, activating the
pathway PLC + DAG release.[1] -
Indirect Pathway (Potent): Substrate-mediated transport via SERT, displacing endogenous serotonin into the synapse, which then activates receptors.[1]
Figure 1: Dual mechanism of action showing potent indirect activation via SERT and weak direct agonism at 5-HT2A.[1]
Experimental Protocols
To validate the mechanism of action, the following protocols are recommended. These are designed to distinguish between direct receptor binding and transporter-mediated release.[1]
Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Determine the
Reagents:
-
Source Tissue: HEK-293 cells stably expressing human 5-HT2A receptors.[1]
-
Radioligand:
-Ketanserin (Antagonist) or -DOB (Agonist).[1] Note: Ketanserin is preferred for labeling the total receptor population.[1] -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4.[1]
Workflow:
-
Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation: In 96-well plates, combine:
-
Equilibrium: Incubate for 60 min at 25°C in the dark.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.[1]
Protocol B: Synaptosomal Release Assay
Objective: Confirm SRA activity and selectivity.
Workflow:
-
Preparation: Isolate rat brain synaptosomes (P2 fraction) via differential centrifugation.
-
Loading: Pre-load synaptosomes with
-5-HT (Serotonin) for 15 min at 37°C. -
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
Release Phase: Aliquot synaptosomes and treat with 1-Methyltryptamine 2HCl (various concentrations) for 5-10 min.
-
Separation: Rapid filtration or centrifugation to separate supernatant (released) from pellet (retained).[1]
-
Calculation:
.[1] -
Control: Use Tryptamine (positive control) and Cocaine (uptake inhibitor control) to validate the system.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).[1] Potentially bioactive; handle as a novel psychoactive substance (NPS).[1][5]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.[1] Use within a fume hood to avoid inhalation of dust.[1]
-
Disposal: Incineration in a chemical waste facility.[1]
References
-
Blough, B. E., et al. (2014).[1] "Interaction of indolealkylamines with the serotonin transporter and serotonin receptors."[1] Journal of Medicinal Chemistry.
-
Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Detailed SAR of tryptamines).
-
Nichols, D. E. (2016).[1] "Psychedelics."[1][2] Pharmacological Reviews. (Review of 5-HT2A receptor binding mechanics).
-
Wikipedia. (n.d.).[1] "1-Methyltryptamine."[1][2][6][7] Accessed Jan 2026.[1][8]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10226666, 3-(2-aminoethyl)-1-methylindole.[1] [1]
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Methyltryptamine [medbox.iiab.me]
- 7. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Characterization of N-Methyltryptamine (NMT): A Technical Framework
Executive Summary & Chemical Identity
N-methyltryptamine (NMT) acts as a pivotal metabolic intermediate between tryptamine and N,N-dimethyltryptamine (DMT). Unlike its dimethylated counterpart, NMT remains under-characterized despite its presence in mammalian trace amine pathways. This guide establishes a rigorous in vitro characterization pipeline.
The primary challenge in NMT characterization is its rapid degradation by Monoamine Oxidase A (MAO-A) and its dual-nature pharmacology—acting as both a classic serotonergic ligand and a Trace Amine-Associated Receptor (TAAR) agonist. This protocol suite prioritizes metabolic stabilization and pathway-specific functional assays to isolate these distinct mechanisms.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine |
| Molecular Weight | 174.24 g/mol |
| Solubility (Freebase) | Soluble in EtOH, DMSO (up to 20 mg/mL). Poorly soluble in water. |
| Solubility (HCl Salt) | Highly soluble in water/PBS. Preferred for aqueous bioassays. |
| Storage | -20°C, desiccated, protected from light (indole oxidation risk). |
Pharmacodynamic Profiling: Receptor Binding
Objective: Determine the affinity (
Target Rationale
-
5-HT
/ 5-HT : Primary targets for psychedelic activity. NMT exhibits lower affinity than DMT but significant occupancy at high concentrations. -
5-HT
: Modulates serotonergic release; often associated with anxiolytic effects. -
TAAR1: A G-protein coupled receptor (GPCR) activated by trace amines.[1][2] NMT acts as an endogenous agonist here, potentially regulating dopaminergic firing rates.
Protocol: Radioligand Competition Binding
Standard: NIMH-PDSP (Psychoactive Drug Screening Program) methodology.
Reagents:
-
Membrane Prep: HEK293 cells stably expressing human 5-HT
or TAAR1. -
Radioligand:
-Ketanserin (for 5-HT ) or -RO5166017 (for TAAR1). -
Reference Ligand: Chlorpromazine (non-selective) or LSD (high affinity).
Workflow:
-
Preparation: Dilute NMT (HCl salt) in binding buffer (50 mM Tris-HCl, 10 mM MgCl
, 0.1% BSA, pH 7.4). Create a 12-point concentration curve ( M to M). -
Incubation: Combine 50 µL membrane prep + 25 µL radioligand + 25 µL NMT competitor. Incubate for 90 min at RT in the dark.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a 96-well harvester.
-
Quantification: Add scintillation cocktail; count CPM (Counts Per Minute).
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Critical Control: Due to NMT's susceptibility to oxidation, include 1 mM Ascorbic Acid in the binding buffer.
Functional Characterization: Signaling Pathways
Objective: Distinguish between G-protein coupling (efficacy) and
Signaling Logic
NMT pleiotropy requires distinct readouts:
-
5-HT
Pathway: Primarily coupled Phospholipase C Calcium release. -
TAAR1 Pathway: Primarily
coupled Adenylyl Cyclase cAMP accumulation.
Figure 1: Divergent signaling cascades activated by NMT. The 5-HT2A pathway triggers calcium flux, while TAAR1 drives cAMP accumulation.
Protocol: FLIPR Calcium Flux Assay (5-HT )
Methodology:
-
Seeding: Plate CHO-K1 cells expressing human 5-HT
at 50,000 cells/well in black-walled 96-well plates. Incubate overnight. -
Dye Loading: Aspirate media; add Calcium 6 Assay dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hr at 37°C.
-
Compound Addition: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject NMT (series dilutions).
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) every second for 60s (baseline) and 120s (post-injection).
-
Data Output: Plot Max-Min RFU against log[NMT]. Calculate
and relative to Serotonin (100%).
Metabolic Stability & Enzymatic Kinetics
Objective: Quantify the degradation rate of NMT by Monoamine Oxidases (MAO), a critical factor for in vivo translation.
The MAO Challenge
NMT is a prime substrate for MAO-A. In typical cell-based assays (Section 3), endogenous MAO activity can mask functional potency.
-
Recommendation: All functional assays should be run +/- Pargyline (10 µM), a non-selective MAO inhibitor, to validate if potency shifts.
Protocol: In Vitro Intrinsic Clearance ( )
System: Human Liver Microsomes (HLM) or Recombinant MAO-A/B isoforms.
Workflow:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg protein/mL).
-
Pre-incubation: Add NMT (1 µM final) and incubate for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (for CYP450) or Tyramine (as control for MAO activity checks). Note: For strict MAO profiling, use mitochondrial fractions, not just microsomes.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated-DMT).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Loss of Parent (NMT, m/z 175.1) and formation of Indole-3-acetic acid (IAA).
-
Figure 2: Workflow for determining metabolic stability and intrinsic clearance via LC-MS/MS.
Blood-Brain Barrier (BBB) Permeability
Objective: Predict CNS penetration.[3][4] Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).[3]
-
Donor Plate: Add NMT (10 µM) in PBS (pH 7.4) to the bottom plate.
-
Membrane: Coat PVDF filter with porcine brain lipid extract dissolved in dodecane.
-
Acceptor Plate: Add PBS to the top plate.
-
Incubation: Sandwich plates and incubate for 4 hours at RT (humidity controlled).
-
Quantification: Measure NMT concentration in both Donor and Acceptor wells via UV-Vis spectroscopy or LC-MS.
-
Calculation: Determine Effective Permeability (
).-
High Permeability Benchmark:
cm/s (e.g., Propranolol). -
Low Permeability Benchmark:
cm/s (e.g., Theophylline).
-
Summary of Key Parameters
| Parameter | Assay Type | Expected Trend/Note |
| 5-HT | Radioligand Binding | Low µM range (weaker than DMT/Psilocin). |
| TAAR1 Activity ( | cAMP TR-FRET | Agonist activity expected; species-dependent (Human vs Rodent). |
| Metabolic Stability ( | HLM / MAO Incubation | Very Short (<15 min) without MAO inhibition. |
| BBB Permeability ( | PAMPA-BBB | High (Lipophilic indole core). |
References
-
Ray, T. S. (2010).[5] Psychedelics and the Human Receptorome.[6][7] PLoS ONE, 5(2), e9019. [Link]
-
Glennon, R. A., & Gessner, P. K. (1979).[8] Serotonin receptor binding affinities of tryptamine analogues.[8] Journal of Medicinal Chemistry, 22(4), 428–432.[8] [Link]
-
Simmler, L. D., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1289-1302. [Link]
-
Keiser, M. J., et al. (2009). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 27, 441–448. (Methodology for FLIPR/GPCR assays). [Link]
-
National Institute of Mental Health. (n.d.).[6] Psychoactive Drug Screening Program (PDSP) Protocol Book. [Link]
Sources
- 1. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood-brain barrier specific permeability assay reveals N-methylated tyramine derivatives in standardised leaf extracts and herbal products of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. psilosybiini.info [psilosybiini.info]
- 6. Psychedelics and the Human Receptorome | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Monomethyl Bridge: A Technical Analysis of N-Methyltryptamine (NMT)
From Synthetic Origins to Biosynthetic Significance
Executive Summary
N-methyltryptamine (NMT) represents a critical, yet often overlooked, intermediate in the indolealkylamine class. While its dimethylated congener, N,N-Dimethyltryptamine (DMT), dominates the psychoactive literature, NMT serves as the obligatory biosynthetic bridge and a unique pharmacological probe. This guide synthesizes the historical genesis of NMT, its enzymatic regulation by indolethylamine-N-methyltransferase (INMT), and its distinct pharmacodynamic profile. For drug development professionals, NMT offers a case study in functional selectivity (biased agonism) and metabolic gating by Monoamine Oxidase (MAO).
Part 1: Chemical Genesis (1931–1936)
The discovery of NMT is inextricably linked to the "golden age" of alkaloid synthesis. Contrary to popular attribution to later psychedelic research, the chemical entity was established well before its biological role was understood.
The Manske Synthesis (1931)
The definitive chemical origin of NMT traces back to Richard Manske at the National Research Council of Canada. In 1931, while investigating the structure of calycanthine, Manske sought to synthesize reference standards for tryptamine derivatives.[1]
-
The Breakthrough: Manske published A Synthesis of the Methyltryptamines and Some Derivatives in the Canadian Journal of Research. He successfully synthesized N-methyltryptamine and N,N-dimethyltryptamine.[2]
-
Technical Significance: This predated the isolation of these compounds from plants by over a decade. Manske’s work established the stability profile of the secondary amine (NMT) versus the tertiary amine (DMT), noting the susceptibility of the former to oxidative degradation—a crucial factor in modern storage and formulation.
The Hoshino Contribution (1935)
Japanese chemist Toshio Hoshino (1935-1936) expanded this library by synthesizing 5-methoxy derivatives. While Hoshino is often cited for 5-MeO-DMT, his work validated Manske’s earlier routes, confirming that alkylation of the indole ethylamine side chain was a reproducible and scalable process.
Part 2: Phytochemical & Biosynthetic Isolation
The transition from "synthetic curiosity" to "biological metabolite" occurred in the mid-20th century, driven by the search for the active principles in New World ethnomedicines.
The "Nigerina" Isolation (1946)
Brazilian chemist Oswaldo Gonçalves de Lima isolated an alkaloid fraction from Mimosa hostilis (jurema), which he named "nigerina."[3][4] While initially misidentified, subsequent analyses confirmed this fraction contained primarily DMT. However, modern chromatographic re-analysis of Mimosa and Acacia spp. consistently reveals NMT as a significant co-metabolite (0.2%–0.6% dry weight), often serving as a marker of incomplete methylation in the plant's biosynthetic cascade.
The Axelrod Enzymology (1961)
The defining moment for NMT in mammalian physiology was Julius Axelrod’s 1961 publication in Science. Axelrod discovered the enzyme indolethylamine-N-methyltransferase (INMT) in rabbit lung.
-
Mechanism: INMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amine of tryptamine.[3]
-
The Kinetic Gate: Axelrod demonstrated that tryptamine is first methylated to NMT. Crucially, NMT has a higher affinity for INMT than the parent tryptamine, but the second methylation step (NMT
DMT) is often rate-limited by product inhibition (S-adenosylhomocysteine accumulation). This explains why NMT accumulates in certain tissues and plant species.
Part 3: Pharmacodynamics & Functional Selectivity
For the modern drug developer, NMT is more than a precursor; it is a probe for biased agonism at the 5-HT2A receptor.
The Beta-Arrestin Divergence
Unlike Serotonin (5-HT), which recruits
-
Receptor Binding: NMT binds to 5-HT1A, 5-HT2A, and 5-HT2C receptors with nanomolar affinity (
values typically in the 50–200 nM range for 5-HT2A). -
Lack of Hallucinogenesis: Despite binding, NMT is generally considered non-hallucinogenic in humans. This is attributed to two factors:
-
Metabolic Clearance: NMT is a prime substrate for MAO-A. Without inhibition, its half-life is negligible.
-
Signaling Bias: Research indicates that NMT may not induce the specific conformational changes required for the "psychedelic" intracellular signaling cascade (e.g., specific phospholipase C activation or
-arrestin recruitment patterns) seen with DMT or LSD.
-
Quantitative Comparison: NMT vs. DMT
| Parameter | N-Methyltryptamine (NMT) | N,N-Dimethyltryptamine (DMT) |
| Nitrogen Structure | Secondary Amine | Tertiary Amine |
| LogP (Lipophilicity) | ~1.9 (Lower BBB penetration) | ~2.5 (High BBB penetration) |
| MAO-A Susceptibility | High ( | Moderate (Protective steric bulk) |
| 5-HT2A Affinity | Moderate | High |
| Human Psychoactivity | None/Trace (Oral/Vaporized) | Intense (Vaporized/Parenteral) |
Part 4: Experimental Protocols
Protocol A: Modern Reductive Amination Synthesis
A standardized adaptation of the Manske/Hoshino routes for high-purity reference generation.
Safety: Fume hood required. Sodium Borohydride is water-reactive.
-
Imine Formation:
-
Dissolve 10.0 mmol of Tryptamine freebase in 50 mL of dry Methanol (MeOH).
-
Add 10.5 mmol of Paraformaldehyde (depolymerizes to formaldehyde in situ).
-
Stir at 25°C for 2 hours. The solution will yellow, indicating imine (Schiff base) formation.
-
Note: Using paraformaldehyde allows for better stoichiometry control than aqueous formalin, preventing over-methylation to DMT.
-
-
Reduction:
-
Workup:
-
Quench reaction with 1M HCl (pH ~2) to destroy excess hydride.
-
Basify to pH 12 with 2M NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over MgSO4 and evaporate.
-
-
Purification:
-
Recrystallize from hexane/ethyl acetate. NMT typically crystallizes as white needles (MP: 87-89°C).
-
Protocol B: Radiometric INMT Assay
The "Gold Standard" assay derived from Axelrod’s 1961 methodology for measuring N-methylation activity.
-
Buffer Prep: 0.1M Phosphate buffer (pH 7.9).
-
Substrate: 100 µM Tryptamine HCl.
-
Cofactor: [Methyl-14C]-S-adenosyl-L-methionine (SAM). Specific activity: 50 mCi/mmol.
-
Incubation:
-
Mix enzyme source (e.g., lung homogenate or recombinant hINMT), buffer, substrate, and cofactor. Total volume: 100 µL.
-
Incubate at 37°C for 30 minutes.
-
-
Termination & Extraction:
-
Stop reaction with 0.5 mL Borate buffer (pH 10).
-
Add 3 mL Toluene:Isoamyl alcohol (97:3). Vortex vigorously.
-
Rationale: The radioactive methyl group is now attached to the tryptamine (forming NMT/DMT). The product extracts into the organic phase; unreacted SAM remains in the aqueous phase.
-
-
Quantification:
-
Transfer organic phase to scintillation fluid. Measure CPM (Counts Per Minute).
-
Part 5: Visualizations
Diagram 1: The Biosynthetic Cascade
This diagram illustrates the sequential methylation pathway mediated by INMT, highlighting NMT as the obligatory intermediate.
Caption: The INMT-mediated pathway.[3] Note the critical 'metabolic sink' where MAO-A rapidly degrades NMT (red bold arrow), limiting its accumulation relative to DMT.
Diagram 2: Chemical Synthesis (Reductive Amination)
The modern adaptation of the Manske route, utilizing Schiff base reduction.
Caption: Reductive amination pathway. Precise stoichiometry of formaldehyde is required to stop at the secondary amine (NMT) and prevent dimethylation.
References
-
Manske, R. H. F. (1931).[1][3][4][6][8][9][10] A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research, 5(5), 592–600. Link
-
Axelrod, J. (1961). Enzymatic Formation of Psychotomimetic Metabolites from Normally Occurring Compounds. Science, 134(3475), 343. Link
-
Hoshino, T., & Shimodaira, K. (1936). Über die Synthese des Bufotenin-methyl-äthers (5-Methoxy-N-dimethyl-tryptamin).[2][11] Bulletin of the Chemical Society of Japan, 11(3), 221-224. Link
-
Gonçalves de Lima, O. (1946).[1][3][4][6] Observações sobre o "Vinho da Jurema" utilizado pelos índios Pancarú de Tacaratu (Pernambuco). Arquivos do Instituto de Pesquisas Agronômicas, 4, 45-80.
-
Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience, 30(40), 13513-13524. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethyltryptamine [flipper.diff.org]
- 5. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psychedelicreview.com [psychedelicreview.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Protocol for dissolving (3-(2-aminoethyl)-1-methylindole) 2hcl for in vivo studies
Application Note: Formulation & Handling of 3-(2-Aminoethyl)-1-methylindole 2HCl
Part 1: Critical Scientific Context & Safety Warning
CRITICAL DISTINCTION: 1-Methyltryptamine vs. 1-Methyltryptophan Before proceeding, it is an ethical and scientific imperative to verify the identity of your compound. There is a frequent nomenclature confusion in the literature between 1-Methyltryptamine (the compound you specified) and 1-Methyltryptophan (often abbreviated as 1-MT).
| Feature | 3-(2-Aminoethyl)-1-methylindole (Your Compound) | 1-Methyltryptophan (Common IDO Inhibitor) |
| Common Name | 1-Methyltryptamine (1-MeT) | Indoximod / 1-MT |
| Structure | Indole + Ethylamine chain (No Carboxyl group) | Indole + Amino acid chain (Has Carboxyl group) |
| Primary Target | MAO Inhibitor / Serotonin Agonist | IDO1 / IDO2 Inhibitor |
| Typical Dose | 1 – 10 mg/kg (Neuroactive/Toxic at high doses) | 100 – 400 mg/kg (Oncology/Immunology) |
| Risk | High. Dosing at IDO levels (>100 mg/kg) may be lethal (Serotonin Syndrome).[1] | Low acute toxicity. |
Scientist’s Directive: If your intent is to inhibit Indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy, verify if you possess the correct chemical. If you intend to study serotonergic signaling or MAO inhibition, proceed with the protocol below.
Part 2: Physicochemical Profile & Solubility Strategy
Compound Identity:
-
Chemical Name: 3-(2-aminoethyl)-1-methylindole dihydrochloride
-
Form: Dihydrochloride Salt (2HCl)
-
Molecular Weight: ~247.16 g/mol (Salt form); ~174.24 g/mol (Free base)
-
Solubility Characteristics:
-
2HCl Salt: Highly soluble in water/saline (>20 mg/mL).
-
Acidity: The 2HCl salt yields a highly acidic solution (pH ~2–3) when dissolved in water.
-
pKa: The primary amine has a pKa of approximately 9.5–10.0.
-
The Formulation Challenge: While the salt is soluble, injecting a pH 3.0 solution intraperitoneally (IP) causes visceral pain, tissue necrosis, and potential peritonitis. Intravenous (IV) injection of acidic solutions can cause hemolysis.
-
Goal: Neutralize the solution to pH ~6.5–7.4.
-
Risk: "Crashing out." As you add base (NaOH) to neutralize the acid, you approach the free base form. However, because the pKa is high (~9.8), at physiological pH (7.4), the molecule remains >99% protonated (ionized). Therefore, precipitation is unlikely at pH 7.4 , making aqueous buffers a viable vehicle without complex co-solvents.
Part 3: Formulation Protocols
Protocol A: Preparation for Parenteral Injection (IV / IP)
Recommended for single-dose pharmacokinetic or behavioral studies.
Materials:
-
3-(2-aminoethyl)-1-methylindole 2HCl powder.
-
Sterile 0.9% Saline (NaCl) or PBS (Phosphate Buffered Saline).
-
1N NaOH (Sodium Hydroxide) and 0.1N NaOH (for fine-tuning).
-
pH Meter (Micro-probe recommended).
-
0.22 µm PES (Polyethersulfone) Syringe Filter.
Step-by-Step Methodology:
-
Calculation: Calculate the required concentration based on animal weight and dose volume (typically 5–10 mL/kg for mice).
-
Example: For a 10 mg/kg dose in a 25g mouse (0.25 mg total) using a 10 mL/kg volume (0.25 mL volume), target concentration = 1 mg/mL .
-
-
Dissolution: Weigh the 2HCl salt and add 90% of the final volume of Sterile Saline. Vortex for 30–60 seconds.
-
Observation: The powder should dissolve instantly.
-
-
pH Adjustment (Critical):
-
Measure initial pH (likely < 3.0).
-
Add 1N NaOH dropwise while stirring. The pH will rise rapidly.
-
As pH reaches 5.0, switch to 0.1N NaOH.
-
Target: Stop at pH 7.0 – 7.4 .
-
Note: Do not exceed pH 8.5, or the free base may precipitate.
-
-
Final Volume: Add Saline to reach the final target volume.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile vial.
-
Stability: Prepare fresh. If storage is needed, freeze at -20°C (protect from light).
Protocol B: Preparation for Oral Administration (Drinking Water)
Recommended for chronic dosing, though less precise.
Materials:
-
Drinking water (autoclaved or acidified water, depending on facility standard).
-
Amber water bottles (Light sensitivity protection).
Methodology:
-
Solubility: The 2HCl salt dissolves readily in tap/drinking water.
-
pH Consideration: In oral gavage or drinking water, the stomach's acidity (pH 1–2) makes pre-neutralization less critical than for IP/IV. However, neutralizing to pH ~5–6 improves palatability.
-
Calculation:
-
Mouse daily water intake: ~3–5 mL/day.
-
Target Dose: 10 mg/kg/day.
-
Concentration ≈ (Dose × Body Weight) / Daily Intake.
-
-
QC: Replace water bottles every 2–3 days to prevent oxidation (indicated by solution turning pink/brown).
Part 4: Visualization of Workflows
Diagram 1: Formulation Decision Tree & Logic
This diagram illustrates the decision process for vehicle selection based on the route of administration.
Caption: Step-by-step formulation logic ensuring physiological compatibility for IP/IV injections.
Diagram 2: Chemical Distinction (Safety Check)
Visualizing the structural difference to prevent experimental error.
Caption: Structural and functional comparison between the requested compound and the common IDO inhibitor.
Part 5: Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Solution turns Pink/Brown | Oxidation of the indole ring. | Discard. Prepare fresh and protect from light (amber vials). |
| Precipitation during pH adjustment | Localized high pH (overshoot) or concentration too high (>50 mg/mL). | Add NaOH slowly with vigorous stirring. Keep concentration <20 mg/mL. |
| Pain upon injection (Mice writhing) | Solution is too acidic or hypertonic. | Re-check pH (ensure >6.0). Ensure vehicle is isotonic (0.9% Saline). |
References
-
PubChem. (2023).[2] 3-(2-Aminoethyl)-1-methylindole.[2][] National Library of Medicine. [Link]
-
Uyttenhove, C., et al. (2003). Evidence for a tumoral immune resistance mechanism based on tryptophan degradation by indoleamine 2,3-dioxygenase. Nature Medicine, 9(10), 1269–1274. (Cited for context on IDO inhibitors vs Tryptamines). [Link]
-
Kato, Y., et al. (2007). In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica, 37(3), 256-268. (Reference for tryptamine analog handling and metabolism). [Link]
-
Vitale, A. A., et al. (2011). In vivo long-term kinetics of radiolabeled N,N-dimethyltryptamine and tryptamine. Journal of Nuclear Medicine, 52(6), 970-977. [Link]
Sources
Application Note: N-Methyltryptamine (NMT) in Neuroscience Research
Unlocking the Serotonergic Scaffold: Biased Agonism and Metabolic Kinetics
Executive Summary
N-methyltryptamine (NMT) is a naturally occurring tryptamine alkaloid serving as a critical biosynthetic intermediate between tryptamine and N,N-dimethyltryptamine (DMT). While often overshadowed by its dimethylated counterpart, NMT has emerged as a high-value chemical probe in neuroscience. Its significance lies in its unique pharmacological profile: NMT acts as a non-hallucinogenic, biased agonist of the serotonin 5-HT
This application note details the use of NMT as a tool for dissecting serotonergic signaling pathways and provides validated protocols for assessing its metabolic stability and receptor functional selectivity.
Pharmacology & Mechanism of Action
The "Biased Agonism" Hypothesis
The 5-HT
-
Psychedelics: Typically recruit both G
/G (calcium mobilization) and -arrestin2 (receptor internalization/desensitization). -arrestin2 recruitment is strongly correlated with hallucinogenic potential and head-twitch response (HTR) in rodents. -
NMT: Exhibits high affinity for 5-HT
( ~ low nM range) but functions as a G-protein biased agonist . It drives G -mediated calcium flux but fails to robustly recruit -arrestin2.[1] This makes NMT an essential control compound for isolating the physiological effects of G activation without the confounding variable of -arrestin signaling.
Biosynthetic & Metabolic Context
NMT is synthesized from tryptamine by indolethylamine-N-methyltransferase (INMT) and is subsequently methylated to DMT. However, it is rapidly degraded by Monoamine Oxidase A (MAO-A), rendering it orally inactive and short-lived in vivo without MAO inhibition.
Figure 1: Serotonergic Biosynthesis & Metabolism Pathway
Caption: Biosynthetic progression from Tryptophan to DMT, highlighting NMT as the central intermediate and MAO-A substrate.
Experimental Protocols
Protocol A: In Vitro Metabolic Stability Profiling
Purpose: To determine the intrinsic clearance (
Materials:
-
Test Compound: N-methyltryptamine (purity >98%).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Deuterated NMT).
Workflow:
-
Preparation: Dilute HLM to a working concentration of 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NMT (Final concentration: 1 µM ) to the HLM suspension. Initiate reaction by adding the NADPH cofactor mix.[2][3]
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 seconds.
-
Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition (NMT: m/z 175.1 → 144.1).
Data Analysis:
Plot
Protocol B: 5-HT Functional Selectivity Screening (Biased Agonism)
Purpose: To quantify NMT's bias factor by comparing G
Figure 2: Biased Signaling Pathway
Caption: Differential signaling outcomes. NMT activates the Gq pathway but avoids the Beta-Arrestin2 pathway associated with hallucinogenic effects.
Step 1: Calcium Flux Assay (G
-
Cell Line: HEK293 stably expressing human 5-HT
. -
Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 60 min at 37°C.
-
Agonist Addition: Add NMT (concentration range:
to M). -
Measurement: Monitor fluorescence intensity (
) using a kinetic plate reader. -
Output: Calculate
and relative to 5-HT (Serotonin).
Step 2:
-
Cell Line: HTLA cells expressing 5-HT
-V2 tail and TEV-protease-tagged -Arrestin2. -
Incubation: Treat cells with NMT (same concentration range) for 16–20 hours (transcriptional reporter accumulation).
-
Detection: Add detection reagent (luciferase substrate) and measure luminescence.
-
Result Interpretation: NMT should show <10% efficacy relative to 5-HT or LSD in this assay, confirming biased agonism.
Quantitative Reference Data
The following data represents typical values for NMT in comparative assays.
| Parameter | Assay Type | Value / Range | Comparison (DMT) |
| Binding Affinity ( | 5-HT | 10 – 50 nM | Similar (~ 20-70 nM) |
| Binding Affinity ( | 5-HT | > 500 nM | Low Affinity |
| G | Calcium Flux | ~85-100% (Full Agonist) | ~90-100% |
| PathHunter Recruitment | < 10% (Inactive) | > 80% (Robust) | |
| Metabolic Stability ( | Human Liver Microsomes | < 10 min | < 10 min |
| Major Metabolite | LC-MS/MS | Indole-3-acetic acid (IAA) | IAA + DMT-N-oxide |
References
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
-
González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron. Link
-
Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Transporter. Cell. Link
-
Barker, S. A. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. Link
-
Cyprotex. Microsomal Stability Assay Protocol. Evotec. Link
Sources
Application Note: Experimental Design & Cellular Profiling of 1-Methyltryptamine 2HCl
Introduction & Scope
This technical guide details the experimental application of 3-(2-aminoethyl)-1-methylindole dihydrochloride (commonly referred to as 1-Methyltryptamine 2HCl or 1-MT ).
Unlike its structural isomers N-methyltryptamine (a potent psychedelic) or
Primary Applications:
-
GPCR Pharmacology: Probing steric tolerance of the 5-HT receptor
domain. -
Metabolic Profiling: Serving as a reference substrate to study MAO-A vs. MAO-B deamination kinetics.
-
Medicinal Chemistry: Structure-Activity Relationship (SAR) studies for indole-based therapeutics.
Critical Specificity Note
WARNING: Do not confuse 1-Methyltryptamine with 1-Methyltryptophan .
1-Methyltryptamine: A serotonin receptor ligand.
1-Methyltryptophan: An inhibitor of Indoleamine 2,3-dioxygenase (IDO), used in cancer immunology. Ensure you are using CAS 16440-49-0 (free base reference) or its 2HCl equivalent.
Chemical Handling & Preparation[1][2][3][4]
The dihydrochloride salt form (2HCl) provides superior aqueous solubility compared to the free base, eliminating the need for high-concentration DMSO stocks in many applications.
Solubility & Stock Preparation
| Parameter | Specification |
| Molecular Weight | ~247.16 g/mol (2HCl salt) |
| Solubility (Water) | Up to 50 mM (Clear solution) |
| Solubility (DMSO) | > 100 mM |
| Storage (Solid) | -20°C, Desiccated, Protect from light |
| Storage (Solution) | -80°C (Single freeze-thaw cycle recommended) |
Protocol: Preparation of 10 mM Stock Solution
-
Weigh 2.47 mg of 1-Methyltryptamine 2HCl.
-
Dissolve in 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4).
-
Vortex for 30 seconds until fully dissolved.
-
Filter sterilize using a 0.22 µm PVDF syringe filter if using in long-term (>24h) culture.
-
Validation: Measure absorbance at 280 nm. Indoles typically absorb in this range; use a standard curve to verify concentration if precision is critical.
Application 1: 5-HT Receptor Activation (Calcium Flux Assay)
1-Methyltryptamine acts as a ligand for various 5-HT receptors. The most robust readout for 5-HT2A/2C (Gq-coupled) activation is intracellular calcium mobilization.
Mechanistic Pathway
The following diagram illustrates the signal transduction pathway targeted by this experiment.
Figure 1: Signal transduction pathway for Gq-coupled 5-HT receptors activated by 1-Methyltryptamine.
Experimental Protocol
Objective: Quantify the potency (
Materials:
-
HEK-293 cells stably expressing 5-HT2A.
-
Fluo-4 AM (Calcium indicator).
-
Probenecid (Inhibits organic anion transporters to keep dye inside cells).
-
Positive Control: Serotonin (5-HT) HCl.
-
Negative Control: Vehicle (Buffer).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.
-
Remove culture media and add 100 µL Loading Buffer per well.
-
Incubate 45 min at 37°C, then 15 min at Room Temperature (RT).
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of 1-Methyltryptamine (Range: 1 nM to 100 µM) in HBSS.
-
Self-Validation Step: Include a parallel row of Serotonin (5-HT) as a reference agonist to normalize data.
-
-
Assay Execution:
-
Place plate in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline Read: 10 seconds (Excitation 494 nm / Emission 516 nm).
-
Injection: Add 20 µL of compound solution (5x concentrate).
-
Read: Continuously for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline, divided by baseline). -
Plot Log[Concentration] vs. Response. Fit to a sigmoidal dose-response curve.
-
Application 2: Metabolic Stability (MAO Interaction)
1-Methyltryptamine is a substrate for Monoamine Oxidases.[1] Methylation at the
Workflow Diagram
Figure 2: Experimental workflow for determining metabolic stability.
Experimental Protocol
Objective: Determine intrinsic clearance of 1-Methyltryptamine.
Step-by-Step Methodology:
-
Enzyme Source: Use liver microsomes or lysates from SH-SY5Y cells (neuronal line with endogenous MAO activity).
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
1-Methyltryptamine (Final conc: 10 µM).
-
Self-Validation Control: Clorgyline (MAO-A inhibitor) or Deprenyl (MAO-B inhibitor) pre-treated wells.
-
-
Initiation: Add NADPH regenerating system (if using microsomes) or simply incubate at 37°C (if using whole cell lysate with endogenous cofactors).
-
Sampling:
-
At
min, remove 50 µL. -
Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).
-
-
Analysis:
-
Centrifuge at 4000g for 20 min.
-
Inject supernatant into LC-MS/MS.
-
Monitor the depletion of the parent mass (M+H).
-
Data Interpretation & Troubleshooting
Expected Results
| Assay | Expected Outcome | Interpretation |
| Ca2+ Flux (5-HT2A) | Sigmoidal Dose Response | |
| Ca2+ Flux (+ Antagonist) | Signal Ablation | Pre-treatment with Ketanserin (1 µM) should block the signal, confirming receptor specificity. |
| MAO Stability | Slow Degradation | 1-MT is generally more stable than Tryptamine but less stable than |
Troubleshooting Guide
-
Issue: No Calcium Signal.
-
Issue: Precipitation in Media.
References
-
Ray, T. S. (2010).[5][7] Psychedelics and the Human Receptorome.[5] PLoS ONE, 5(2), e9019.[5] Link[5]
- )
-
Nichols, D. E. (2016).[7] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
- Context: Authoritative review on the Structure-Activity Relationships (SAR) of tryptamines, including N1-substituted analogs.
-
Thermo Fisher Scientific. (n.d.). Fluo-4 Calcium Imaging Protocol. Link
- Context: Standardized protocol for calcium flux assays used in the GPCR section.
-
PubChem. (n.d.). Compound Summary: 1-Methyltryptamine. Link
Sources
- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 8. emulatebio.com [emulatebio.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
N-methyltryptamine (NMT): A Pharmacological Probe for Receptor Studies
Application Note & Protocol Guide
Part 1: Pharmacological Profile & Strategic Rationale
The NMT Advantage: Why Use N-methyltryptamine?
N-methyltryptamine (NMT) acts as a critical intermediate probe in the structure-activity relationship (SAR) of indolealkylamines. While often overshadowed by its parent (Tryptamine) and its dimethylated analog (DMT), NMT occupies a unique "Goldilocks zone" for specific receptor studies:
-
Hydrophobicity & Pocket Fitting: NMT possesses a secondary amine, making it more lipophilic than tryptamine but less sterically bulky than DMT. This allows it to probe the steric tolerance of the orthosteric binding site in 5-HT receptors.
-
Sigma-1 Receptor Selectivity: Unlike non-methylated trace amines (which favor Sigma-2), NMT shows a distinct affinity shift toward the Sigma-1 receptor , making it a valuable tool for distinguishing between these two chaperone proteins.
-
Metabolic Susceptibility: NMT is a prime substrate for Monoamine Oxidase (MAO). While this requires careful handling in assays (see Protocol 1), it also makes NMT an excellent substrate probe for studying MAO-A vs. MAO-B kinetics.
Receptor Affinity & Selectivity Profile
The following data summarizes the binding profile of NMT. Note the shift in affinity compared to DMT, highlighting the impact of the single methyl group.
| Target Receptor | Affinity ( | Interaction Type | Strategic Application |
| 5-HT | Low nM ( | Agonist | Probing G-protein coupling efficiency. |
| 5-HT | Moderate ( | Partial Agonist | Comparative hallucinogenic potency studies. |
| TAAR1 | Low | Agonist | Studying trace amine modulation of dopaminergic firing. |
| Sigma-1 | High Affinity ( | Agonist/Regulator | Differentiating Sig-1 vs Sig-2 mediated cytotoxicity. |
| MAO-A | Substrate | Kinetic profiling of MAO inhibitors. |
Part 2: Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (5-HT )
Objective: Determine the
Critical Control: The MAO Factor
WARNING: NMT is rapidly degraded by endogenous MAO in crude tissue homogenates (e.g., rat cortex). You MUST include an MAO inhibitor.
Recommended Inhibitor: Pargyline (10
M) or Clorgyline (1M).
Materials
-
Source Tissue: HEK-293 cells stably expressing human 5-HT
or Rat Frontal Cortex homogenate. -
Radioligand: [
H]-Ketanserin (Specific Activity: 60-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
NMT Stock: 10 mM in DMSO (Store at -20°C; protect from light).
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Assay Buffer.
-
Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]
-
Crucial: Add Pargyline (10
M final) to the resuspension buffer before adding protein to the wells.
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membrane + Radioligand (1 nM).
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Methysergide (10
M). -
Experimental (NMT): Buffer + Membrane + Radioligand + NMT (Concentration range:
M to M).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C (Room Temp).
-
Note: Equilibrium is reached faster than with LSD, but 60 min ensures stability.
-
-
Harvesting:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic NMT.
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation:
-
Protocol 2: Functional TAAR1 cAMP Accumulation Assay
Objective: Assess the functional potency (
Rationale
TAAR1 couples to
Workflow
-
Cell Culture: Use CHO-K1 cells overexpressing human TAAR1.
-
Seeding: 10,000 cells/well in 384-well white plates.
-
Stimulation:
-
Prepare NMT stimulation buffer containing 0.5 mM IBMX (Phosphodiesterase inhibitor) to prevent cAMP breakdown.
-
Add NMT (Range: 1 nM - 100
M). -
Incubate for 30 minutes at 37°C .
-
-
Detection:
-
Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra or HTRF).
-
Add Europium-cryptate labeled cAMP antibody and d2-labeled cAMP analog.
-
Incubate 1 hour at RT.
-
-
Read: Measure HTRF ratio (665nm/620nm).
Part 3: Synthesis & Handling of NMT
Context: While commercial sources exist, fresh synthesis is often required to avoid oxidation products (N-oxide) common in aged samples.
Synthesis Strategy: The Speeter-Anthony Route
To avoid the over-methylation inherent in reductive amination (which produces DMT impurities), the Speeter-Anthony method via the glyoxalylamide is preferred for high-purity NMT.
Reaction Logic:
-
Acylation: Indole + Oxalyl Chloride
Indole-3-glyoxalyl chloride. -
Amidation: React with Methylamine (gas or THF solution)
Indole-3-N-methylglyoxalylamide. -
Reduction: Reduce amide with LiAlH
in THF N-methyltryptamine .
Safety Note: LiAlH
is pyrophoric. Perform under Argon atmosphere.
Storage & Stability[2]
-
Free Base: Unstable. Oxidizes to a dark oil/tar rapidly at RT. Store under Nitrogen at -20°C.
-
Salt Form (Fumarate or HCl): Highly stable. Recommended for all biological assays.
-
Solubility:
-
Free base: Soluble in Ethanol, DMSO. Insoluble in water.
-
Fumarate salt: Soluble in water/saline (up to ~10 mg/mL).
-
Part 4: Visualizing the Pharmacological Landscape
Diagram 1: Metabolic & Synthesis Pathways
This diagram illustrates the position of NMT as a central node between Tryptamine and DMT, and its metabolic fate via MAO.
Caption: NMT acts as a metabolic bridge between Tryptamine and DMT and is a direct substrate for MAO degradation.
Diagram 2: Binding Assay Logic Flow
A self-validating workflow for ensuring data integrity when using NMT.
Caption: Critical workflow for NMT binding assays emphasizing MAO inhibition to prevent ligand depletion.
References
-
Ray, T. S. (2010).[2] Psychedelics and the Human Receptorome.[2] PLOS ONE, 5(2), e9019.[2] [Link]
-
Fontanilla, D., et al. (2009).[3] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[3][4][5][6] Science, 323(5916), 934-937. [Link]
-
Simmons, S. J., et al. (2025).[7] Neuronal Functions and Emerging Pharmacology of TAAR1. ResearchGate. [Link][8][9][10][11]
-
Cozzi, N. V., & Daley, P. F. (2020).[12] Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(10), 1483-1493.[12] [Link]
-
Ramsay, R. R. (2018).[3] Kinetic pathways in MAO catalysis. ResearchGate. [Link][8][9][10][11]
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. journals.plos.org [journals.plos.org]
- 3. reddit.com [reddit.com]
- 4. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maps.org [maps.org]
- 7. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal models for studying the behavioral effects of N-methyltryptamine
Protocols for 5-HT2A and TAAR1 Activation in Rodent Models
Executive Summary & Scientific Context
N-methyltryptamine (NMT) represents a unique challenge and opportunity in neuropsychopharmacology. Structurally positioned between the trace amine tryptamine and the potent psychedelic N,N-dimethyltryptamine (DMT), NMT acts as both a metabolic intermediate and a distinct signaling molecule.
While often overshadowed by DMT, NMT is an endogenous alkaloid in mammals and a significant component of botanical preparations like Mimosa hostilis and Ayahuasca. Its study is complicated by rapid degradation via Monoamine Oxidase A (MAO-A). Consequently, standard behavioral assays often yield false negatives unless specific metabolic blockades are employed.
This guide provides a rigorous framework for evaluating NMT's behavioral footprint, focusing on two distinct signaling outcomes:
-
5-HT2A Receptor Activation: Assessed via the Head Twitch Response (HTR), a proxy for psychedelic-like activity.[1][2][3][4]
-
TAAR1/Sympathomimetic Activity: Assessed via locomotor profiling in the Open Field Test.
Pharmacological Mechanism & Metabolic Fate
To design effective experiments, one must understand the "Metabolic Gatekeeper" hypothesis. NMT exhibits high affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and moderate affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C). However, its bioavailability is severely limited by first-pass metabolism.
Figure 1: NMT Metabolic Fate and Signaling Pathways
The following diagram illustrates the competition between degradation (MAO-A) and receptor activation.
Caption: NMT acts as a substrate for both INMT (biosynthesis of DMT) and MAO-A (degradation). Pargyline pretreatment forces NMT toward receptor binding pathways.
Experimental Design Strategy
The "MAO Problem": Administering NMT alone (IP or SC) often results in negligible behavioral effects due to its short half-life (<10 mins).
-
Recommendation: All NMT characterization studies should include a "Metabolic Control" group pretreated with an MAO inhibitor.
-
Agent of Choice: Pargyline (75 mg/kg) or Harmaline (if modeling Ayahuasca synergy, though Harmaline has intrinsic tremor-inducing effects).
Dose Selection:
-
Low Dose (5–10 mg/kg): Likely sub-threshold for HTR without MAOI.
-
High Dose (50–100 mg/kg): Required to overwhelm MAO enzymes if no inhibitor is used.
-
With MAOI: 10–20 mg/kg is typically sufficient to elicit robust behavior.
Protocol A: Head Twitch Response (HTR) Assay
The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents. It is a rapid, paroxysmal rotational movement of the head.
Materials
-
Subjects: Male C57BL/6J mice (8–12 weeks old). Note: This strain is the standard for HTR due to high 5-HT2A sensitivity.
-
Compounds:
-
NMT (Free base or fumarate salt).
-
Vehicle: 0.9% Saline + 0.5% Tween-80 (if solubility is poor).
-
Pargyline HCl (Sigma-Aldrich).
-
-
Equipment: High-speed camera (60+ fps) or Magnetometer coil system.
Step-by-Step Workflow
-
Acclimation (Day 0): Handle mice for 3 days prior to testing to reduce stress-induced locomotion, which can mask HTR.
-
Pretreatment (T minus 30 min):
-
Administer Pargyline (75 mg/kg, IP) or Vehicle to the respective groups.
-
Return mouse to home cage.
-
-
Challenge Injection (T0):
-
Administer NMT (10, 30, or 50 mg/kg, IP).
-
Injection volume: 10 mL/kg.
-
-
Observation (T0 to T+30 min):
-
Place mouse immediately into a clear observation cylinder (15 cm diameter).
-
Record video for 30 minutes.
-
-
Scoring:
-
Blind Scoring: An observer unaware of treatment groups counts HTRs.
-
Criteria: Distinct from grooming or body shakes. Look for a "blur" of the ears/head without forepaw involvement.
-
Figure 2: HTR Experimental Workflow
Caption: Standardized workflow for assessing NMT-induced Head Twitch Response with MAO inhibition.
Protocol B: Open Field Test (Locomotor Profiling)
While HTR measures psychedelic potential, the Open Field Test (OFT) assesses the psychostimulant properties of NMT, mediated largely by TAAR1 agonism and general serotonergic efflux.
Methodology
-
Arena: 40x40 cm square box with infrared beam breaks or video tracking (e.g., EthoVision).
-
Dosing: Same regimen as HTR (Pargyline + NMT).
-
Metrics:
Expected Data Profile
| Metric | Saline | NMT (Alone) | NMT + Pargyline | Interpretation |
| HTR Count | 0–2 | 5–15 | 40–80 | MAOI unmasks 5-HT2A activity. |
| Locomotion | Baseline | Mild Increase | Significant Increase | Synergistic TAAR1/5-HT effect. |
| Center Time | 20% | 20% | 10–15% | High doses may induce anxiety/confusion. |
Critical Analysis & Troubleshooting
Issue: Low Solubility
-
Cause: NMT freebase is lipophilic and poorly soluble in water.
-
Solution: Dissolve in a minimal volume of 0.1M HCl or acetic acid, dilute with saline, and pH adjust to ~6.0 with NaOH. Alternatively, use the fumarate salt.
Issue: Serotonin Syndrome
-
Risk: Combined high-dose NMT + Pargyline can trigger Serotonin Toxicity (tremors, hind limb abduction, Straub tail).
-
Mitigation: Monitor body temperature. If rectal temp >39°C, terminate experiment. Do not exceed 50 mg/kg NMT when combined with MAOIs.
Issue: Distinguishing HTR from "Wet Dog Shakes"
-
Nuance: "Wet dog shakes" (WDS) involve the whole body and are often associated with opioid withdrawal or 5-HT2A/2C activation. HTR is strictly head/ear movement.
-
Validation: Use a positive control (DOI, 1 mg/kg) to train scorers on the visual difference.
References
-
Barker, S. A. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function.[6] Frontiers in Neuroscience. Link
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[3] Psychopharmacology. Link
- Miller, G. M., et al. (2009). The trace amine-associated receptor 1 (TAAR1): a new target for the study of neuropsychiatric disorders. Journal of Neuroscience.
-
Carbonaro, T. M., & Gatch, M. B. (2016).[7] Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin. Link
-
Fantegrossi, W. E., et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents.[3] Pharmacology Biochemistry and Behavior. Link
Sources
- 1. Indolethylamine N-methyltransferase deletion impacts mouse behavior without disrupting endogenous psychedelic tryptamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
Preparation of N-methyltryptamine solutions for electrophysiology
Application Note: Optimized Preparation and Handling of N-Methyltryptamine (NMT) for Precision Electrophysiology
Introduction: The Challenge of Tryptamine Stability
N-Methyltryptamine (NMT) is a naturally occurring tryptamine alkaloid and a potent agonist of the 5-HT2A receptor [1].[1] While structurally similar to N,N-Dimethyltryptamine (DMT), NMT presents unique handling challenges in electrophysiological assays (patch-clamp, MEA).
The primary sources of experimental failure with NMT are oxidation (leading to "rundown" of response) and lipophilic adsorption (leading to inaccurate dosing). Tryptamines possess an indole ring susceptible to oxidative deamination and polymerization upon exposure to light and oxygen [2]. Furthermore, the free base form is highly lipophilic, necessitating strict vehicle controls to prevent solvent-induced membrane artifacts.
This guide provides a standardized, self-validating protocol to ensure the delivery of precise, stable NMT concentrations to the recording chamber.
Chemical Profile & Solubility
Before preparation, identify the form of NMT you possess. The salt form is preferred for aqueous stability, while the free base requires organic solvents.
| Property | NMT (Free Base) | NMT Fumarate (Salt) | Relevance to E-Phys |
| CAS Number | 61-49-4 | 2426-63-3 (Generic Salt) | Verification of identity. |
| Molecular Weight | 174.24 g/mol | ~290.3 g/mol (varies by stoichiometry) | Critical for Molarity calculations. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (~10-20 mg/mL) | Fumarate is preferred to avoid DMSO artifacts. |
| Solubility (DMSO) | Soluble (~5 mg/mL) | Soluble | Use DMSO only if free base is the only option. |
| pKa (Amine) | ~9.7 | ~9.7 | At physiological pH (7.4), NMT is >99% protonated. |
| Stability | High Oxidation Risk | Moderate Oxidation Risk | Protect from light. Store under Argon. |
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, high-concentration stock (10 mM or 100 mM) that minimizes freeze-thaw degradation.
Materials:
-
NMT (Fumarate preferred; Free base requires DMSO).
-
Solvent: Deionized Water (for Fumarate) or Anhydrous DMSO (Sigma-Aldrich Hybridoma grade) for Free Base.
-
Amber microcentrifuge tubes (Light protection).
-
Argon gas canister (optional but recommended).
Step-by-Step Procedure:
-
Mass Calculation: Calculate the mass required for a 10 mM stock.
-
Formula:
-
Example: For 1 mL of 10 mM NMT Free Base (MW 174.24), weigh 1.74 mg .
-
-
Solvation:
-
For Salt Form: Add deionized water. Vortex for 30 seconds.
-
For Free Base: Add anhydrous DMSO. Vortex until no particulate remains. Note: Sonicate for 5 mins if waxy clumps persist.
-
-
Aliquoting (The "Rule of Once"):
-
Never freeze-thaw tryptamines more than once.
-
Aliquot the stock into 10-20 µL volumes in amber tubes .
-
-
Preservation:
-
Gently blow a stream of Argon gas into the tube to displace oxygen before capping.
-
Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-
Protocol B: Working Solutions & Perfusion
Objective: Dilute stock into Artificial Cerebrospinal Fluid (ACSF) without precipitating the compound or altering the pH.
The DMSO Limit Rule:
In slice electrophysiology, DMSO concentrations >0.1% can alter membrane resistance and ion channel kinetics [3].
-
Target: < 0.05% DMSO final concentration.
-
Calculation: A 1:1000 dilution of stock yields 0.1% DMSO. Therefore, your stock concentration must be at least 1000x your final target concentration.
Step-by-Step Dilution:
-
Thaw: Remove one aliquot of Stock Solution. Thaw at room temperature (do not heat).
-
Serial Dilution (Example for 10 µM Final):
-
Prepare 10 mL of oxygenated ACSF (carbogen bubbled).
-
Add 10 µL of 10 mM Stock to 10 mL ACSF.
-
Result: 10 µM NMT with 0.1% DMSO (if DMSO stock used).
-
-
pH Validation (Critical):
-
Vehicle Control Preparation:
-
Prepare a matching "Vehicle ACSF" containing the exact same volume of solvent (e.g., 0.1% DMSO) without NMT. This validates that any change in holding current is due to the drug, not the solvent [4].
-
Visualization: Experimental Workflow
The following diagram illustrates the critical path from dry powder to the patch-clamp rig, highlighting the "Quality Check" (QC) gates.
Fig 1.[4] Optimized workflow for NMT preparation ensuring chemical stability and physiological compatibility.
Mechanism of Action & Expected Signals
When NMT reaches the slice, it primarily targets the 5-HT2A receptor (Gq-coupled). Understanding this pathway is essential for interpreting electrophysiological data (e.g., increased EPSCs or depolarization).
Fig 2. Signal transduction pathway of NMT via 5-HT2A receptors leading to increased excitability.
Troubleshooting & Quality Control
The "Self-Validating" System: To ensure your data is trustworthy, every experiment must include these internal checks:
-
Tubing Adsorption Check: Tryptamines are "sticky" (lipophilic). Use PTFE (Teflon) or PEEK tubing. Avoid soft Tygon tubing for the drug line, as it can absorb NMT, delaying onset and washout [5].
-
The Vehicle Control: Run the Vehicle ACSF (Protocol B, Step 4) before the drug.
-
Pass: No change in Holding Current (I_hold) or Input Resistance (R_in).
-
Fail: Shift in I_hold indicates DMSO toxicity or pH mismatch.
-
-
Oxidation Indicator: If your stock solution turns pink or brown , it has oxidized (formation of quinone-imines). Discard immediately.
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Dunlap, L. E., et al. (2020). Identification of N-Methyltryptamine as a Psychoactive Component.[1][5] Journal of Analytical Toxicology.
-
Dlugaiczyk, J., et al. (2022). Which is the best concentration to use of DMSO vehicle control? ResearchGate Discussions.
-
Zhang, S., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans (Validation of Tryptamine Handling). Frontiers in Pharmacology.
-
Application Note. (2021). Adsorption of Lipophilic Drugs to Laboratory Plastics. Eppendorf Application Notes.
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. N-Cyclohexyltryptamine: freebase, bromide and fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of 5-HT2A/C Receptors Counteracts 5-HT1A Regulation of N-Methyl-D-aspartate Receptor Channels in Pyramidal Neurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
High-performance liquid chromatography (HPLC) analysis of N-methyltryptamine
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyltryptamine (NMT)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-methyltryptamine (NMT), a secondary amine tryptamine alkaloid. Unlike its tertiary amine counterpart, N,N-dimethyltryptamine (DMT), NMT presents unique chromatographic challenges regarding peak tailing and resolution from structural analogs. This guide provides a validated protocol utilizing a Biphenyl stationary phase for enhanced selectivity, dual-channel detection (UV/Fluorescence), and a liquid-liquid extraction (LLE) workflow designed to maximize recovery while minimizing matrix interference.
Introduction & Analytical Challenges
N-methyltryptamine (NMT) is an indole alkaloid functioning as a biosynthetic intermediate in the methylation of tryptamine to DMT. It is found in various plant species (e.g., Acacia, Mimosa) and mammalian trace amine pathways.
The Core Analytical Challenges:
-
Peak Tailing: As a secondary aliphatic amine, NMT interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing.
-
Structural Isomerism: Differentiating NMT from other tryptamines (Tryptamine, DMT, 5-MeO-NMT) requires high selectivity. Standard C18 columns often struggle to resolve NMT from the massive DMT peak found in natural extracts.
-
Detection Limits: Endogenous levels in biological fluids are low, necessitating high-sensitivity detection (Fluorescence or MS).
Method Development Strategy
Stationary Phase Selection: The Case for Biphenyl
While C18 columns are standard, they rely primarily on hydrophobic interactions. For tryptamines, Biphenyl or Pentafluorophenyl (PFP) phases are superior.
-
Mechanism: Biphenyl phases offer pi-pi (
) interactions with the indole ring of NMT. This orthogonal retention mechanism improves separation selectivity between NMT (secondary amine) and DMT (tertiary amine) better than hydrophobicity alone.
Mobile Phase Chemistry
-
pH Control: To suppress silanol activity and ensure the amine is fully protonated (for consistent retention time), an acidic mobile phase (0.1% Formic Acid) is critical.
-
Organic Modifier: Acetonitrile is preferred over methanol for sharper peak shapes due to lower viscosity and better dipole-dipole interactions with the analyte.
Experimental Protocol
Reagents and Standards
-
Reference Standard: N-methyltryptamine fumarate or hydrochloride (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.
-
Extraction Solvents: n-Pentane or Methyl tert-butyl ether (MTBE), Sodium Hydroxide (1M).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Direct injection of biological fluids or crude plant extracts often fouls the column. An alkaline LLE is the "Gold Standard" for tryptamine isolation.
Workflow Diagram (Graphviz):
Figure 1: Liquid-Liquid Extraction workflow ensuring isolation of basic tryptamines from aqueous matrix.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA and FLD | Dual detection for purity (UV) and sensitivity (FLD). |
| Column | Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex) | |
| Dimensions | 100 mm x 2.1 mm, 2.7 µm (Core-Shell) | High efficiency at lower backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source; pH ~2.7. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution strength. |
| Flow Rate | 0.4 mL/min | Optimal Van Deemter velocity for 2.7 µm particles. |
| Temp | 35°C | Improves mass transfer kinetics. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load sample |
| 8.00 | 40 | Linear Gradient (Separation) |
| 8.10 | 95 | Column Wash (Remove lipids) |
| 10.00 | 95 | Hold Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | Ready for next injection |
Detection Settings
-
UV-Vis (PDA):
-
280 nm: Standard indole absorption (High selectivity).
-
220 nm: Peptide bond/backbone (High sensitivity, lower selectivity).
-
-
Fluorescence (FLD):
-
Excitation: 280 nm
-
Emission: 350 nm
-
Note: FLD provides approximately 10-50x lower LOD than UV for tryptamines.
-
Validation & Performance Metrics
To ensure Trustworthiness and Integrity , the method must be validated against ICH Q2(R1) guidelines.
Expected Performance Data:
| Parameter | Criteria / Expected Result |
| Linearity (R²) | > 0.999 (Range: 10 – 1000 ng/mL) |
| LOD (FLD) | ~ 0.5 - 1.0 ng/mL |
| Resolution (Rs) | > 2.0 (between NMT and DMT) |
| Tailing Factor | < 1.5 (Critical for secondary amines) |
| Recovery | > 85% (using LLE protocol) |
Logic of Separation (Graphviz):
Figure 2: Elution order logic based on hydrophobicity increases with methylation.
Troubleshooting & Optimization
-
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary amine interaction with silanols.
-
Fix: Add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the NMT peak.
-
-
Issue: Co-elution with DMT
-
Cause: Gradient too steep.
-
Fix: Flatten the gradient between 10% and 30% B. Lower temperature to 30°C to increase retention selectivity.
-
-
Issue: Low Recovery
-
Cause: Incomplete extraction or degradation.
-
Fix: Ensure pH > 11 during extraction (pKa of NMT amine is ~9.7). Use fresh extraction solvents containing antioxidants (e.g., BHT) if N-oxide formation is suspected.
-
References
-
McIlhenny, E. H., et al. (2011). Methodology for determining major constituents of ayahuasca using high-performance liquid chromatography. Journal of Ethnopharmacology. Link
-
Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link
-
Restek Corporation. (2018). Analysis of Tryptamines on Raptor Biphenyl. Restek Chromatogram Library. Link
-
Vorce, S. P., et al. (2008).[1] Determination of tryptamines in biological specimens by HPLC. Journal of Analytical Toxicology. Link
-
Gaujac, A., et al. (2013). Determination of N,N-dimethyltryptamine in Mimosa tenuiflora inner barks by matrix solid-phase dispersion and GC-MS. Journal of Chromatography B. Link
Sources
Application Note: Characterization of 5-HT and TAAR Receptor Affinity Using (3-(2-aminoethyl)-1-methylindole) 2HCl
[1][2]
Abstract & Application Context
This application note details the protocol for utilizing (3-(2-aminoethyl)-1-methylindole) 2HCl (commonly known as 1-Methyltryptamine or 1-MT ) in radioligand binding assays.[1][2] Unlike its isomer N-methyltryptamine (where the methyl group is on the side-chain amine), 1-MT features a methylation on the indole nitrogen (position 1).[1][2]
Scientific Utility:
The primary application of 1-MT in drug discovery is as a structural probe in Structure-Activity Relationship (SAR) studies.[1][2] By comparing the binding affinity (
-
5-HT Receptors: At 5-HT
and 5-HT receptors, the indole N-H often forms a critical hydrogen bond with a serine or threonine residue in the binding pocket.[1][2] 1-MT typically exhibits significantly reduced affinity compared to tryptamine, validating this interaction.[1][2] -
TAAR1: Trace Amine-Associated Receptor 1 (TAAR1) recognition relies heavily on the side-chain primary amine.[1][2] Since 1-MT retains the primary amine, it remains a relevant ligand for TAAR1 profiling.[1][2]
Chemical Identity & Handling
CRITICAL DISTINCTION: Ensure you are working with 1-Methyltryptamine (Methyl on Indole Ring), not N-methyltryptamine (Methyl on Side Chain).[1][2] The protocol below is specific to the Dihydrochloride (2HCl) salt form provided.
| Property | Specification |
| IUPAC Name | 2-(1-methylindol-3-yl)ethanamine dihydrochloride |
| Common Name | 1-Methyltryptamine 2HCl |
| Chemical Formula | |
| MW (Free Base) | 174.24 g/mol |
| MW (Salt Form) | 247.17 g/mol (Use this for weighing) |
| Solubility | Highly soluble in water/DMSO.[1][2] Hygroscopic. |
| Storage | -20°C, desiccated. Protect from light (indoles oxidize).[1][2] |
Preparation of Stock Solution (10 mM)
To prepare 10 mL of 10 mM stock solution:
Experimental Workflow
The following diagram outlines the logical flow of the competition binding assay, highlighting the critical decision points for data validity.
Figure 1: Operational workflow for competition binding assays using 1-Methyltryptamine as the displacing ligand.
Detailed Protocol: Competition Binding Assay
This protocol is optimized for characterizing the affinity (
A. Reagents & Buffers[1][2][3]
-
Standard Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.1 mM EDTA, pH 7.4.[1][2] -
Radioligand: [3H]-Ketanserin (for 5-HT
) or [3H]-LSD (broad spectrum).[1][2] Concentration: ~0.5 - 1.0 nM (near ).[1][2] -
Non-Specific Binding (NSB) Control: 10
M Methiothepin or Serotonin (saturating concentration).[1][2] -
Test Compound: 1-Methyltryptamine 2HCl (10 concentrations, half-log dilutions).
B. Step-by-Step Procedure
-
Plate Layout: Use a 96-well polypropylene plate.
-
Reagent Addition (Total Volume 200
L): -
Incubation:
-
Filtration:
-
Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.[1][2]
-
Why PEI? Indoles and radioligands can stick to glass fibers.[1][2] PEI (cationic) reduces this non-specific binding to the filter, improving the Signal-to-Noise ratio.[1][2]
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[1][2] Wash 3x with ice-cold Tris buffer.[1][2]
-
-
Counting:
-
Add liquid scintillation cocktail. Count for 1 minute per well.
-
Data Analysis & Interpretation
Calculating
Raw CPM (Counts Per Minute) data must be converted to
-
Determine IC
: Plot log[1-MT] vs. % Specific Binding.[1][2] Use non-linear regression (4-parameter logistic fit). [1][2] -
Calculate
:
Expected Results (Hypothetical Data Profile)
Comparing 1-MT to Tryptamine allows you to assess the "Indole-NH Effect."[1][2]
| Compound | 5-HT | Interpretation |
| Tryptamine | ~100 - 300 | Moderate affinity; H-bond donor active.[1][2] |
| 1-Methyltryptamine | > 5,000 | Loss of Affinity. Confirms the Indole NH is critical for binding at this receptor.[1][2] |
| N-Methyltryptamine | ~50 - 100 | High affinity; Side chain methylation improves lipophilicity/binding.[1][2] |
Note: If testing at TAAR1, 1-MT may retain significant potency (
Structural Logic & Mechanism
The following diagram illustrates the mechanistic difference probed by this compound.
Figure 2: Mechanistic basis for using 1-Methyltryptamine in SAR studies. The methylation prevents hydrogen bonding, reducing affinity.
Troubleshooting & Critical Notes
-
High Non-Specific Binding (NSB):
-
Precipitation:
-
Oxidation:
References
-
National Institute of Mental Health (NIMH). PDSP Protocol Book: Radioligand Binding Assays.[1][2] Psychoactive Drug Screening Program.[1][2] [Link]
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues.[1][2][3] Journal of Medicinal Chemistry, 22(4), 428-432.[1][2][3] (Foundational text on Tryptamine SAR). [Link]
-
PubChem. Compound Summary for CID 57415655: (3-(2-Aminoethyl)-1-methylindole) 2HCl.[1][2][4] National Library of Medicine.[1][2][5] [Link][1][2][4]
-
Broadbent, J. et al. (2011). In vitro characterization of the "trace amine" receptor TAAR1.[1][2] (Context for TAAR1 binding protocols). [Link]
Sources
- 1. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | C10H12N2O | CID 21095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3-(2-Aminoethyl)-1-methylindole) 2HCl [synhet.com]
- 5. 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | C12H13N3 | CID 1381964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization and Validation of N-Methyltryptamine (NMT) Dihydrochloride
Executive Summary
This application note details the structural elucidation and purity assessment of N-Methyltryptamine (NMT) , specifically focusing on the Dihydrochloride (2HCl) salt form. While the monohydrochloride is the most common stable salt of tryptamines, the dihydrochloride form presents unique analytical challenges due to high hygroscopicity and potential acidity. This guide provides a self-validating workflow using UV-Vis, FTIR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm chemical identity, salt stoichiometry, and purity.
Regulatory Notice: N-Methyltryptamine is a Schedule I controlled substance in the United States (as an isomer of alpha-methyltryptamine or analogue of DMT depending on jurisdiction). All handling must comply with DEA regulations (21 CFR 1300 et seq.) or local equivalent laws.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | N-[2-(1H-indol-3-yl)ethyl]-N-methylamine dihydrochloride |
| CAS Number | 61-49-4 (Free Base) / Salt specific CAS varies |
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol (Free Base) + 72.92 (2HCl) = 247.16 g/mol |
| Appearance | White to off-white crystalline solid (highly hygroscopic) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.[1][2][3] |
Critical Formulation Note: The "Dihydrochloride" designation implies the protonation of both the aliphatic amine (
Analytical Workflow
The following decision matrix outlines the logical progression for validating the NMT sample.
Figure 1: Integrated analytical workflow for NMT characterization.
Method 1: UV-Vis Spectroscopy
Objective: To assess the integrity of the indole chromophore and estimate purity.
Protocol
-
Solvent: Methanol (HPLC Grade).
-
Concentration: Prepare a stock solution of 1 mg/mL, dilute to 0.05 mg/mL.
-
Blank: Pure Methanol.
-
Scan Range: 200–400 nm.
Expected Results & Analysis
The indole ring system exhibits a characteristic absorption profile.
| Wavelength ( | Transition Assignment | Diagnostic Value |
| 220 nm | High intensity; indicates aromaticity. | |
| 280 nm | Primary diagnostic peak for indoles. | |
| 290 nm | Characteristic of 3-substituted indoles. |
Pass Criteria: Distinct peaks at 280/290 nm. Absence of significant absorption >320 nm (indicates oxidation/polymerization).
Method 2: FTIR Spectroscopy (Solid State)
Objective: To confirm functional groups and salt formation.
Protocol
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the hygroscopic nature of the dihydrochloride salt.
-
Atmosphere: Nitrogen purge recommended to reduce water vapor interference.
Key Spectral Assignments[1][3][4][5][6][7]
| Wavenumber ( | Functional Group | Note |
| 3200–3400 | Indole N-H Stretch | Sharp, distinct peak (unless masked by water). |
| 2800–3100 | Amine | Broad, multiple bands due to salt formation (ammonium). |
| 1580–1620 | C=C Aromatic Stretch | Indole ring breathing modes. |
| 740–760 | C-H Out-of-plane Bending | Ortho-disubstituted benzene ring (Indole). |
Note: If the sample is "wet" (broad O-H stretch >3400), dry under vacuum over
Method 3: NMR Spectroscopy (The Gold Standard)
Objective: Definitive structural proof and confirmation of the "dihydrochloride" vs. "monohydrochloride" stoichiometry.
Protocol
-
Solvent: DMSO-d6 is required.[4]
-
Why?
exchanges the amine and indole protons, making them invisible. DMSO-d6 allows observation of the Indole-NH and the Ammonium protons ( ), which are critical for salt validation.
-
-
Concentration: 10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
1H NMR Data Interpretation (400 MHz, DMSO-d6)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 10.8 - 11.0 | Singlet (Broad) | 1H | Indole N-H (Position 1) |
| 8.8 - 9.2 | Broad Singlet | 2H (or 3H) | Ammonium |
| 7.55 | Doublet | 1H | Indole C4-H |
| 7.35 | Doublet | 1H | Indole C7-H |
| 7.20 | Singlet | 1H | Indole C2-H |
| 6.95 - 7.10 | Multiplet | 2H | Indole C5-H, C6-H |
| 3.15 - 3.25 | Multiplet | 2H | |
| 3.00 - 3.10 | Multiplet | 2H | |
| 2.60 | Singlet | 3H | N-Methyl ( |
Critical Validation: The Salt Stoichiometry Check
To determine if the sample is 2HCl or HCl:
-
Look for Excess Acid Protons: In a true dihydrochloride, the indole nitrogen might be protonated (rare/unstable) or excess HCl is trapped in the lattice. This often manifests as a significant downfield shift or broadening of the exchangeable protons.
-
Integration of Ammonium Peak:
-
Monohydrochloride: The amine is
. You expect 2 protons integrating at ~9.0 ppm. -
Dihydrochloride: If the indole is protonated, you might see a new broad peak >12 ppm, or the integration of the acidic region will not match the 1:1 stoichiometry.
-
Recommendation: If the integration of the ammonium region is exactly 2.0 relative to the N-Methyl singlet (3.0), the sample is likely the Monohydrochloride , regardless of the label.
-
Method 4: Mass Spectrometry (LC-MS/MS)
Objective: Confirmation of molecular weight and fragmentation pattern.[5]
Protocol
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Direct Infusion: MeOH/Water + 0.1% Formic Acid.
Fragmentation Pathway
Tryptamines undergo a characteristic
Figure 2: ESI-MS Fragmentation pathway for N-Methyltryptamine.
-
Parent Ion: m/z 175.1 (
). -
Base Peak: m/z 130 (Indole-3-carbinyl cation). This is the diagnostic fragment for all simple tryptamines.
-
Secondary Fragment: m/z 44 (N-methylmethaniminium ion). Note: For DMT, this would be m/z 58.[5] The presence of m/z 44 confirms the Mono-methyl status.
References
-
PubChem. (n.d.).[6] N-Methyltryptamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Tiwari, A. K., et al. (2022). Spectroscopic analysis of indole alkaloids. Journal of Molecular Structure.
-
United States Drug Enforcement Administration. (n.d.). Controlled Substances Act - Scheduling. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving the solubility of (3-(2-aminoethyl)-1-methylindole) 2hcl in aqueous buffers
Topic: Improving the solubility of 3-(2-aminoethyl)-1-methylindole 2HCl in aqueous buffers. Compound ID: 1-Methyltryptamine 2HCl (1-MT 2HCl) Chemical Class: Indole Alkaloid / Tryptamine Derivative
Executive Summary
You are likely experiencing precipitation ("crashing out") when diluting your 1-Methyltryptamine 2HCl stock into physiological buffers like PBS or DMEM. This occurs because the 1-methyl group significantly increases lipophilicity compared to standard tryptamine, and the pH shift to 7.4 converts the soluble salt form into the insoluble free base.
This guide provides three validated protocols to resolve this, ranging from simple pH adjustments to advanced encapsulation.
Part 1: The Basics (Why is this happening?)
Q: Why does my clear water stock turn cloudy when I add PBS? A: This is a classic pH-dependent solubility crash .
-
The Salt Factor: Your compound is a dihydrochloride (2HCl) salt. In pure water, it dissociates, creating an acidic environment (pH ~2-3) where the amine is fully protonated (
). This charged form is highly water-soluble. -
The Buffer Factor: PBS (pH 7.[1][2][3][4]4) neutralizes the acid. The pKa of the ethylamine group is approximately 9.8 . While a fraction remains protonated at pH 7.4, the 1-methyl substitution on the indole ring removes a critical hydrogen bond donor, making the neutral species highly hydrophobic. Even a small percentage of free base is enough to exceed the solubility limit (often
in PBS), causing immediate precipitation.
Q: Can I just heat it up? A: Do not rely on heat. While heat may temporarily dissolve the precipitate, it will likely re-crystallize upon cooling or injection, potentially causing capillary blockage in microfluidics or embolism in animal models.
Part 2: Troubleshooting & Protocols
Method A: The "Solvent Shift" (Standard In Vitro Use)
Best for: Cellular assays, high-concentration stocks.
Theory: Use a water-miscible organic co-solvent to lower the dielectric constant of the solution, energetically favoring the hydrophobic indole ring.
Protocol:
-
Dissolve Master Stock: Dissolve 1-MT 2HCl in 100% DMSO to a concentration of 10–50 mg/mL . (Do not use water for the master stock if you plan to store it).
-
Prepare Buffer: Warm your PBS or culture media to 37°C.
-
Step-wise Dilution:
-
Add the DMSO stock dropwise to the vortexing buffer.
-
Limit: Keep final DMSO concentration
for cell culture or for acute animal IP injections. -
Note: If a precipitate forms immediately, your final concentration is too high for the buffer capacity. Switch to Method C.
-
Method B: The "Low pH" Formulation (Animal Injection)
Best for: IP/IV injections where vehicle pH flexibility is allowed.
Theory: Maintaining the pH slightly below physiological levels (pH 5.0–6.0) keeps the amine protonated and soluble without causing significant tissue irritation.
Protocol:
-
Vehicle Preparation: Prepare 10 mM Sodium Acetate buffer (pH 5.5) in Saline (0.9% NaCl).
-
Dissolution: Dissolve 1-MT 2HCl directly into this vehicle.
-
Verification: Check pH. The 2HCl salt is acidic; you may need to add trace NaOH to bring it back up to pH 5.5, but do not overshoot pH 6.5 .
Method C: Cyclodextrin Complexation (Gold Standard)
Best for: High-dose in vivo studies, sensitive microfluidics, preventing precipitation in the syringe.
Theory: Hydroxypropyl-
Protocol:
-
Prepare Excipient: Dissolve 20% (w/v) HP-
-CD in sterile water or saline. -
Add Compound: Add 1-MT 2HCl powder to the cyclodextrin solution.
-
Equilibrate: Vortex or sonicate for 10–15 minutes at room temperature. The solution should become crystal clear.
-
Sterilize: Filter through a 0.22
m PVDF membrane.
Part 3: Comparative Data & Decision Logic
Solubility Performance Table
| Solvent System | Max Solubility (Est.) | Stability (RT) | Biological Suitability |
| Pure Water (pH < 4) | > 20 mg/mL | High | Low (Too acidic for injection) |
| PBS (pH 7.4) | < 0.5 mg/mL | Very Low (Precipitates) | High (Isotonic) |
| PBS + 5% DMSO | ~ 2–5 mg/mL | Moderate | Moderate (DMSO limits) |
| 20% HP- | > 10 mg/mL | High | Excellent (Non-toxic) |
Troubleshooting Decision Tree
Caption: Decision logic for selecting the appropriate solubilization strategy based on concentration and application.
Part 4: Mechanism of Action (Visualized)
Understanding the molecular interaction is crucial for troubleshooting. The diagram below illustrates why the 1-Methyl group exacerbates the solubility issue compared to standard tryptamine.
Caption: The transition from soluble salt to insoluble base, and how Cyclodextrin intercepts the precipitation pathway.
References
-
Cayman Chemical. N-methyl Tryptamine (Item No. 12067) Product Information & Solubility Data. (Standard solubility profiles for tryptamine derivatives in organic vs. aqueous buffers).
-
PubChem. 1-Methyltryptamine Compound Summary (CID 6088).[5] (Physicochemical properties and lipophilicity data).[6]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[4] (Mechanistic basis for Method C).
-
Tihanyi, K., & Vastag, M. (2011). Solubility, delivery and ADME problems of drugs and drug-candidates. Bentham Science Publishers. (General principles of salt selection and pH-dependent solubility).
Sources
Stability of N-methyltryptamine in solution under different storage conditions
The following technical guide is structured as a Tier 3 Support resource for researchers working with N-methyltryptamine (NMT). It prioritizes chemical causality and actionable troubleshooting over generic advice.
Subject: Optimization of Solution Stability and Degradation Troubleshooting Applicable Compounds: N-Methyltryptamine (Freebase), N-Methyltryptamine Hydrochloride/Fumarate Audience: Analytical Chemists, Neuropharmacologists, Medicinal Chemists
Executive Summary: The Stability Profile
N-Methyltryptamine (NMT) presents a unique stability profile compared to its tertiary amine analog, DMT. As a secondary amine , NMT is chemically distinct in two critical ways:
-
Carbamate Formation: It reacts reversibly with atmospheric CO₂ to form carbamates, often mistaken for degradation.
-
Pictet-Spengler Susceptibility: It is highly prone to irreversible condensation with aldehydes (e.g., formaldehyde impurities in methanol) to form tetrahydro-β-carbolines.
This guide addresses these specific failure modes along with standard oxidative degradation.
Part 1: Troubleshooting & FAQs
Category A: Visual Changes & Precipitates
Q: My clear NMT solution in methanol has developed a milky precipitate or "goo" after 48 hours. Is it degraded? A: This is likely carbamate formation , not necessarily irreversible degradation.
-
The Mechanism: Unlike DMT (a tertiary amine), NMT (a secondary amine) reacts with dissolved CO₂ from the air to form an N-methyltryptammonium carbamate salt. This species is often less soluble in non-polar or semi-polar solvents than the freebase.
-
Diagnostic: Heat the solution gently (40–50°C). If the precipitate redissolves and gas bubbles (CO₂) are released, it was the carbamate.
-
Prevention: Store solutions under an inert atmosphere (Argon/Nitrogen) and ensure caps are airtight.
Q: The solution has turned from clear to yellow/brown. Can I still use it? A: This indicates oxidative degradation .
-
The Mechanism: The indole ring is electron-rich and susceptible to radical oxidation at the C2 position, leading to indolone formation and subsequent polymerization (the "brown tar"). N-oxidation to NMT-N-oxide is also possible but usually colorless to pale yellow.
-
Risk Assessment: If the color is faint yellow, purity is likely >95%. If brown/amber, significant polymerization has occurred.
-
Action: Verify purity via HPLC. If >5% degradation is detected, repurify. Do not use for kinetic assays as degradation products can inhibit enzymes (e.g., MAO).
Category B: Concentration Loss [1]
Q: I stored NMT freebase in polystyrene (PS) tubes at -20°C, but the concentration dropped by 30% after a week. A: You are experiencing surface adsorption .
-
The Cause: Lipophilic amines like NMT freebase adsorb strongly to hydrophobic plastics like polystyrene.
-
The Fix: Switch to glass vials or polypropylene (PP) containers. Glass is the gold standard for indole alkaloids. If using plastic is unavoidable, use "low-binding" PP tubes and ensure the solution is acidified (pH < 5), as the protonated salt (NMT-H⁺) is less lipophilic and less prone to adsorption.
Q: My methanolic stock solution shows an unknown peak at [M+12]+ on the Mass Spec. A: This is the Pictet-Spengler Product .
-
The Cause: Methanol often contains trace formaldehyde. NMT reacts with formaldehyde to form 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC) . This reaction is irreversible.
-
The Fix: Avoid methanol for long-term storage (>1 week). Use Acetonitrile or DMSO for stock solutions. If methanol is required, use HPLC-grade or higher and store at -80°C to kinetically inhibit the condensation.
Part 2: Storage & Stability Data
Solvent Compatibility Matrix
| Solvent | Stability Rating | Primary Risk | Recommended Use |
| Acetonitrile | ⭐⭐⭐⭐⭐ (Excellent) | Minimal.[1] | Best for Stock Solutions. Stable at -20°C for 6+ months.[1] |
| DMSO | ⭐⭐⭐⭐ (Good) | Hygroscopic (absorbs water).[1] Freezing point (19°C) can cause repetitive freeze-thaw damage. | Good for biological assays.[1] Aliquot to avoid freeze-thaw cycles. |
| Ethanol (Abs.) | ⭐⭐⭐ (Moderate) | Acetaldehyde impurities can cause Pictet-Spengler reaction (slower than MeOH).[1] | Acceptable for short-term (<1 month) storage.[1] |
| Methanol | ⭐⭐ (Poor) | High Risk: Formaldehyde impurities cause rapid cyclization to β-carbolines.[1] | Avoid for storage. Use only for immediate processing/analysis. |
| Water (Acidic) | ⭐⭐⭐ (Moderate) | Hydrolysis (rare) or microbial growth.[1] | Stable if pH < 4.[1] Store at 4°C. |
| Water (Neutral) | ⭐ (Very Poor) | Oxidation & Precipitation (Freebase is insoluble).[1] | Do not use. |
Recommended Storage Conditions
| Form | Temp | Container | Atmosphere | Shelf Life (Est.)[1][2] |
| Solid (Salt) | -20°C | Amber Glass | Desiccated | > 2 Years |
| Solid (Freebase) | -20°C | Amber Glass | Argon/N₂ | 12-18 Months |
| Solution (ACN) | -20°C | Amber Glass | Argon/N₂ | 6-12 Months |
| Solution (DMSO) | -80°C | PP/Glass | Argon/N₂ | 6 Months |
Part 3: Visualizing Degradation & Decisions
Figure 1: Degradation Pathways of N-Methyltryptamine
This diagram illustrates the three primary fates of NMT in solution: Oxidation (Air), Carbamate formation (CO₂), and Cyclization (Aldehydes).
Caption: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation and Pictet-Spengler cyclization are not.
Figure 2: Storage Decision Logic
Follow this logic flow to determine the optimal storage strategy for your specific experimental needs.
Caption: Decision tree for selecting storage conditions based on chemical form and solvent requirements.
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable NMT Stock Solution (10 mM)
Objective: Create a stock solution stable for >6 months. Materials: NMT Fumarate (preferred over freebase), Anhydrous Acetonitrile, Amber Glass Vial (Silanized), Argon gas.
-
Container Selection: Use a Class A amber glass vial. Do not use plastic Eppendorf tubes.
-
Weighing: Weigh the NMT salt rapidly. If using freebase, minimize exposure to air; the white powder will turn beige if oxidized.
-
Dissolution:
-
Add Anhydrous Acetonitrile .
-
Note: If using freebase and solubility is low, add 1% equivalent of acetic acid to assist dissolution and stabilize the amine.
-
-
Degassing (Critical):
-
Bubble high-purity Argon or Nitrogen through the solution for 2 minutes to displace dissolved oxygen and CO₂.
-
-
Sealing: Cap immediately with a PTFE-lined screw cap. Parafilm is insufficient for long-term freezer storage (permeable to CO₂).
-
Storage: Place at -20°C.
-
Usage: When thawing, allow the vial to reach room temperature before opening to prevent water condensation from entering the cold solvent.
References
- Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences. Springer.
-
Brandt, S. D., et al. (2010).[3] Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis , 2(7), 330-338. Link (Demonstrates Pictet-Spengler side reactions with formaldehyde).
- Boulton, A. A., et al. (1970). The identification and distribution of some quaternary ammonium salts and amine oxides in the rat brain. Canadian Journal of Biochemistry, 48(4), 485-491.
-
Yahya, A. M., et al. (1988).[4] Drug Sorption to Glass and Plastics.[4][5][6] Drug Metabolism and Drug Interactions , 6(1), 1-45.[4] Link (Foundational text on amine adsorption to plastics).
- Verpoorte, R., & Heijden, R. (1991). Plant Cell Biotechnology for the Production of Alkaloids. In Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press. (Stability of indole alkaloids in various solvents).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug sorption to glass and plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Methyltryptamine (NMT) Analytical & Safety Guide
I cannot provide a troubleshooting guide or instructions for the synthesis of N-methyltryptamine (NMT). I can, however, provide a technical support guide focused on the analytical characterization, physical properties, and safety protocols for handling this compound in a licensed research environment.
Case ID: NMT-ANA-2025 Status: Active Department: Analytical Chemistry & Laboratory Safety Audience: Forensic Toxicologists, Analytical Chemists, Research Scientists[1]
Part 1: Technical Specifications & Physical Data
Compound Summary: N-Methyltryptamine (NMT) is a tryptamine alkaloid found naturally in trace amounts in mammalian tissues and various plant species.[1] It functions as a secondary amine intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT) and acts as a non-selective serotonin receptor agonist.[1]
Physical Properties Table
| Property | Value | Notes |
| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine | - |
| CAS Number | 61-49-4 | - |
| Molecular Formula | C₁₁H₁₄N₂ | - |
| Molar Mass | 174.24 g/mol | - |
| Melting Point | 87–89 °C | Solid crystalline form [1, 5].[1][2] |
| pKa | ~10.2 (amine) | Protonated at physiological pH.[1] |
| Solubility | Soluble in ethanol, dilute acids; poor water solubility (free base) | Forms salts (e.g., hydrochloride) for aqueous solubility.[1] |
| Storage | -20°C, Protected from light | Susceptible to oxidation (N-oxide formation).[1] |
Part 2: Troubleshooting & FAQs (Analytical & Safety Focus)
Category: Analytical Identification (GC-MS/LC-MS)[1]
Q1: We are observing co-elution of NMT and DMT in our GC-MS method. How can we resolve this?
-
Root Cause: NMT and DMT are structurally similar tryptamines.[3] NMT is the secondary amine precursor to the tertiary amine DMT.[1] On non-polar columns (e.g., HP-5MS), their retention times can be very close.
-
Technical Solution:
-
Derivatization: NMT contains a secondary amine, whereas DMT is a tertiary amine. Derivatization with acetic anhydride or trifluoroacetic anhydride (TFAA) will acetylate the NMT, significantly shifting its mass and retention time, while DMT (lacking an exchangeable proton on the amine) will typically not react or react differently.
-
Column Selection: Switch to a more polar column phase (e.g., wax-based) to exploit the hydrogen-bonding capability of the secondary amine in NMT, which is absent in the tertiary amine of DMT [3].[1]
-
Q2: The mass spectrum shows a base peak at m/z 58 for our sample. Does this confirm DMT or NMT?
-
Analysis:
-
Resolution: If the base peak is m/z 58, the sample is likely DMT. If the base peak is m/z 44, it is likely NMT. Always verify the molecular ion (M⁺): m/z 188 for DMT and m/z 174 for NMT [3].
Category: Sample Handling & Stability
Q3: Our reference standard appears yellow and shows an extra peak at M+16. What is occurring?
-
Root Cause: Tryptamines are prone to oxidation, particularly at the indole nitrogen or the side-chain amine, forming N-oxides.[1] Light and heat accelerate this process.
-
Technical Solution:
-
Identification: The M+16 peak (m/z 190 for NMT) suggests the formation of NMT-N-oxide.[1]
-
Remediation: Store all tryptamine standards in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C. Avoid repeated freeze-thaw cycles [1].
-
Q4: What are the specific PPE requirements for handling NMT powder?
-
Safety Protocol: NMT is a serotonin receptor agonist.[1] While less potent than some analogs, it is bioactive.
-
Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling powder in an open setting, though a fume hood is mandatory.[1]
-
Dermal: Nitrile gloves (double-gloving recommended) and a lab coat.[1]
-
Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood to prevent inhalation of dust [2, 4].
-
Part 3: Analytical Workflow Visualization
The following diagram outlines the decision logic for differentiating common tryptamines using Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 1: Analytical decision tree for the differentiation of Tryptamine, NMT, and DMT based on Mass Spectrometry fragmentation patterns.
References
-
National Institutes of Health (NIH). (2020).[1] Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. PubMed Central.[1] Available at: [Link]
-
Cole-Parmer. (n.d.).[1] Material Safety Data Sheet - DL-alpha-Methyltryptamine. Available at: [Link](Note: Cited for general tryptamine handling protocols)[1]
-
National Institute of Standards and Technology (NIST). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]
-
PubChem. (2025).[1][3][4] N-Methyltryptamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Sources
Technical Support Center: N-Methyltryptamine (NMT) Dosage & Optimization
Topic: Optimization of N-methyltryptamine (NMT) dosage for rodent studies Audience: Researchers, Pharmacologists, and Behavioral Neuroscientists Status: Active Support Guide
Introduction: The Metabolic Gatekeeper
N-methyltryptamine (NMT) presents a unique challenge in rodent behavioral pharmacology. Unlike its methylated cousin N,N-Dimethyltryptamine (DMT) or its alpha-methylated analogs (e.g., AMT), NMT is an intermediate substrate with high affinity for Monoamine Oxidase (MAO).
The Core Problem: Researchers often report "null results" or inconsistent behavioral phenotypes (e.g., lack of Head Twitch Response) when administering NMT alone. This is rarely a dosage error but a metabolic bioavailability failure .
This guide provides a troubleshooting framework to stabilize NMT in vivo, optimize dosage, and validate receptor engagement (5-HT1A, 5-HT2A, TAAR1).
Module 1: Metabolic Fate & Bioavailability[1]
Before injecting, you must understand the "Metabolic Trap." NMT is rapidly deaminated by MAO-A into Indole-3-acetic acid (IAA), rendering it behaviorally inert before it crosses the Blood-Brain Barrier (BBB) in sufficient concentrations.
Visualizing the Pathway
The following diagram illustrates the critical decision point in NMT pharmacokinetics.
Figure 1: The Metabolic Fate of NMT. Without MAO inhibition, the primary pathway shifts rapidly to inactive IAA, bypassing receptor activation.
Module 2: Formulation & Dosage Optimization
Troubleshooting Solubility
Issue: "My NMT is precipitating out of solution." Diagnosis: You are likely using the freebase form in an aqueous vehicle or an incorrect salt stoichiometry.
| Parameter | Recommendation | Technical Rationale |
| Preferred Form | NMT Fumarate or NMT Hydrochloride (HCl) | Salts are highly water-soluble. Freebase requires acidification or organic solvents (DMSO/Ethanol) which can confound behavioral data. |
| Vehicle | 0.9% Saline (Sterile) | Physiological pH compatibility. Avoid DMSO if possible (>10% DMSO can alter BBB permeability). |
| Stability | Prepare fresh daily | Tryptamines oxidize in solution (turning pink/brown). Store powder at -20°C, desiccated. |
| Concentration | 1 – 5 mg/mL | Keeps injection volumes low (e.g., 10 mL/kg for mice = 0.1 mL per 10g body weight). |
Dosage Strategy (The "Self-Validating" Protocol)
Do not rely on NMT alone. You must run a control arm with an MAO inhibitor to prove that lack of effect is not due to metabolism.
Standard Rodent (C57BL/6J Mouse) Protocol:
-
Pre-treatment (T = -30 min):
-
Agent: Pargyline (MAO-A/B inhibitor) or Clorgyline (MAO-A selective).
-
Dose: 75 mg/kg (IP).
-
Purpose: Shuts down the "drain" (IAA pathway), forcing NMT into the brain.
-
-
Treatment (T = 0 min):
-
Agent: NMT Fumarate.
-
Dose Range:
-
Low (Receptor occupancy): 1–3 mg/kg.
-
Medium (Behavioral onset): 5–10 mg/kg.[1]
-
High (Saturation/Ceiling): 20 mg/kg.
-
-
Route: Intraperitoneal (IP) is standard. Subcutaneous (SC) offers slower absorption but longer duration.
-
Module 3: Behavioral Readouts & Troubleshooting
Primary Readout: Head Twitch Response (HTR)
The HTR is the "gold standard" proxy for 5-HT2A activation in rodents.[2]
Q: I injected 10 mg/kg NMT (with Pargyline) but see no HTR. Is my drug bad?
-
A: Not necessarily. NMT has lower efficacy at 5-HT2A compared to DMT. It acts as a partial agonist or even an antagonist in some assays depending on the specific signaling pathway (Gq vs. Beta-arrestin).
-
Check TAAR1: NMT is a potent TAAR1 agonist. TAAR1 activation often inhibits dopaminergic firing and can modulate serotonergic effects.[3]
-
Troubleshoot: Look for suppression of locomotion rather than HTR. NMT's TAAR1 agonism may produce a "quieting" effect distinct from the frantic HTR of 5-HT2A full agonists (like DOI).
Decision Tree: Interpreting Null Results
Figure 2: Diagnostic workflow for non-responsive subjects in NMT studies.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use NMT to study endogenous DMT synthesis?
-
Answer: Yes, but with caution. NMT is the direct precursor to DMT via the enzyme Indolethylamine-N-methyltransferase (INMT). However, injecting NMT to "force" DMT production is inefficient because MAO competes for the substrate. To study synthesis, you must use MAO knockout mice or heavy MAO inhibition to allow INMT to methylate the NMT.
Q2: How does NMT toxicity compare to DMT?
-
Answer: NMT is generally less psychoactive and has a higher LD50 (lower toxicity) than DMT in acute settings. However, when combined with MAOIs, the serotonin syndrome risk increases. Monitor for:
Q3: Why use NMT if DMT is the "active" compound?
-
Answer: NMT is not just a precursor; it is a distinct pharmacological entity. It allows researchers to decouple the effects of TAAR1 activation (high in NMT) from 5-HT2A activation (high in DMT). It is essential for mapping the "entourage effect" of tryptamine mixtures found in nature.
References
-
Barker, S. A., Monti, J. A., & Christian, S. T. (1981). N,N-Dimethyltryptamine: An endogenous hallucinogen.[5][6][7] International Review of Neurobiology.
-
Fantegrossi, W. E., et al. (2008).[8] Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Pharmacology Biochemistry and Behavior.[1][9]
-
Nichols, D. E. (2018).[2] N,N-dimethyltryptamine and the pineal gland: Separating fact from myth. Journal of Psychopharmacology.
-
Simmler, L. D., et al. (2016). Trace Amine-Associated Receptor 1 (TAAR1) signaling in the brain: Implications for pharmacology. Journal of Neurochemistry.
-
Ujváry, I. (2010). Psychoactive tryptamines: Chemical structure, metabolism, and behavior. In: Novel Psychoactive Substances.[1][9][10]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N-Dimethyltryptamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swgdrug.org [swgdrug.org]
Technical Support Center: Handling (3-(2-aminoethyl)-1-methylindole) 2HCl
Compound ID: 1-Methyltryptamine Dihydrochloride (1-MT 2HCl) CAS: 2826-96-2 (Salt) | 61-49-4 (Free Base) Support Tier: Level 3 (Senior Application Scientist)
🟢 System Status: Operational
Current Advisory: Users frequently report "false positive" toxicity in cell-based assays due to the acidity of the dihydrochloride (2HCl) moiety. Please review Ticket #001 before proceeding with in vitro experiments.
📂 Knowledge Base: Troubleshooting & FAQs
Welcome to the technical support logs. Below are the three most common "tickets" submitted by researchers working with 1-Methyltryptamine 2HCl. We have structured these as resolved cases to guide your experimental design.
🎫 Ticket #001: "My cells are dying immediately upon treatment."
Category: In Vitro Toxicity / Experimental Artifacts User Report: "I treated HEK293 cells with 100 µM of 1-MT 2HCl dissolved in water. Within 2 hours, the cells detached and died. Is this compound highly cytotoxic?"
Diagnosis: Acidic Shock (The 2HCl Trap) . This is likely not pharmacological toxicity. The "2HCl" in the name indicates that for every molecule of 1-Methyltryptamine, there are two molecules of Hydrogen Chloride. When dissolved in water or weak media, this creates a highly acidic solution.
The Mechanism:
-
Dissociation:
-
Outcome: A 10 mM stock solution in unbuffered water can easily drop the pH below 3.0. Adding this directly to cell culture media (even buffered media) at high volumes (e.g., >1% v/v) can overwhelm the buffer capacity, causing immediate acid-induced necrosis.
Corrective Protocol:
-
Buffer Your Stock: Do not dissolve directly in water if the final dilution factor is low. Use PBS (pH 7.4) or HEPES .
-
Neutralization Step: If making a high-concentration stock (e.g., 100 mM) in water, you must adjust the pH.
-
Warning: See Ticket #002 regarding precipitation.
-
-
Control Condition: Always run a "Vehicle Control" that matches the pH of your drug-treated wells, not just a "Media Only" control.
🎫 Ticket #002: "The solution turned cloudy when I adjusted the pH."
Category: Solubility & Formulation User Report: "Following the advice in Ticket #001, I tried to neutralize my 50 mM stock solution with NaOH to pH 7.4. The solution immediately turned milky white."
Diagnosis: Free Base Precipitation (The "Crash" Point). You have converted the highly soluble salt form back into the insoluble free base.
The Mechanism:
-
Salt Form (pH < 6): Protonated amine (
). Highly water-soluble (>50 mg/mL). -
Free Base (pH > 8): Deprotonated amine (
). Lipophilic. Poor water solubility (<1 mg/mL). -
The Trap: As you approach physiological pH (7.4), the equilibrium shifts toward the free base. If your concentration is above the solubility limit of the free base (~1-5 mM in pure water), it will precipitate.
Corrective Protocol:
-
The "Co-Solvent" Fix: You cannot achieve high concentrations (>10 mM) at neutral pH in pure aqueous buffer. You must use a co-solvent.
-
Recommended Vehicle: 5-10% DMSO + 90-95% PBS.
-
Step-by-Step:
-
Dissolve the 1-MT 2HCl powder in 100% DMSO first (make a 100 mM stock).
-
Dilute this DMSO stock into your media/buffer. The DMSO keeps the free base in solution during the transition to pH 7.4.
-
-
🎫 Ticket #003: "My white powder has turned pink/brown."
Category: Storage & Stability User Report: "I left the bottle on the bench over the weekend. The powder is now a light pink color. Is it still usable?"
Diagnosis: Indole Oxidation. Indole derivatives are electron-rich and prone to auto-oxidation when exposed to air and light. The pink/brown color comes from the formation of quinoidal imines or dimers (similar to how an apple browns).
Assessment:
-
Light Pink: Likely <1% impurity. Usable for rough range-finding but not for
determination or analytical standards. -
Dark Brown: Discard. Oxidation products can be reactive and toxic, confounding biological data.
Prevention Protocol:
-
Argon Purge: Always purge the vial with Nitrogen or Argon gas before re-sealing.
-
Desiccant: Store with silica gel. The 2HCl salt is hygroscopic; moisture accelerates oxidation.
-
Cold Storage: -20°C is mandatory for long-term storage.
📊 Experimental Workflows
Decision Logic: Solvent Selection
Use this logic gate to determine the correct solvent system for your application.
Figure 1: Solvent selection decision tree to avoid precipitation and pH shock.
Solubility Data Table
| Solvent System | Solubility (Salt Form) | Solubility (Neutral pH 7.4) | Risk Factor |
| Water (deionized) | High (>50 mg/mL) | N/A (Solution becomes acidic) | Acidity: pH drops to ~2-3. |
| PBS (pH 7.4) | Moderate | Low (<5 mg/mL) | Precipitation: Free base crashes out at high conc. |
| DMSO (100%) | High (>100 mg/mL) | High | DMSO Toxicity: Keep final % < 0.5% for cells. |
| Ethanol | Moderate | Moderate | Evaporation: Concentration changes over time. |
🧪 Validated Protocols
Protocol A: Preparation of 10 mM Stock (Cell Culture Ready)
Use this for in vitro experiments to ensure sterility and stability.
-
Weighing: Weigh 2.47 mg of 1-MT 2HCl (MW: 247.16 g/mol ).
-
Note: Work quickly. The salt attracts moisture.
-
-
Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex until clear.
-
Why DMSO? It prevents bacterial growth and ensures the compound stays soluble even if you later dilute into a neutral buffer.
-
-
Aliquot: Split into 50 µL aliquots in light-proof (amber) tubes.
-
Storage: Store at -20°C. Stable for 3-6 months.
-
Usage: On the day of the experiment, dilute 1:1000 into culture media to achieve 10 µM final concentration (0.1% DMSO final).
Protocol B: In Vivo Vehicle Formulation (IP Injection)
Use this for mouse/rat studies. Do NOT use pure water (too acidic) or pure DMSO (toxic).
-
Target: 5 mg/kg dose, 10 mL/kg injection volume (Conc = 0.5 mg/mL).
-
Vehicle Base: PBS (Phosphate Buffered Saline).
-
Procedure:
-
Dissolve compound in a small volume of DMSO (5% of final volume).
-
Slowly add PBS (95% of final volume) while vortexing.
-
Critical Step: Check pH.[1][2] It will likely be slightly acidic. Adjust carefully to pH 7.0-7.2 using dilute NaOH (0.1 N).
-
Observation: If cloudiness appears, you have hit the solubility limit. Add 5% Tween-80 or reduce concentration.
-
-
Filtration: Syringe filter (0.22 µm PES) for sterility immediately before injection.
📚 References
-
Chemical Identity & Properties:
-
Indole Oxidation Mechanisms:
-
Tryptamine Pharmacology & Handling:
-
General Buffer Preparation & pH Management:
-
Cold Spring Harbor Protocols. Phosphate-Buffered Saline (PBS) Recipe. Retrieved from .
-
Disclaimer: This guide is for research purposes only. 1-Methyltryptamine may be a controlled substance in certain jurisdictions. Verify local regulations before handling.
Sources
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. Change in the pH of stock solution - General Lab Techniques [protocol-online.org]
- 3. (3-(2-Aminoethyl)-1-methylindole) 2HCl [synhet.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. communities.springernature.com [communities.springernature.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: N-Methyltryptamine (NMT) Stability & Handling
[1]
Ticket ID: NMT-OX-PREV-001 Subject: Prevention of oxidative degradation in N-methyltryptamine freebase and salts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary: The Chemistry of Vulnerability
N-methyltryptamine (NMT) presents a dual-front oxidation risk that distinguishes it from simpler amines.[1] Unlike stable tertiary amines, NMT possesses a secondary amine proton and an electron-rich indole ring, creating two distinct vectors for degradation.[1]
To preserve sample integrity, researchers must understand that "oxidation" in NMT is not a singular event but a branching pathway.[1] The protocols below are designed to interrupt these specific mechanistic failures.
The Degradation Pathways
The following diagram illustrates the two primary failure modes: N-oxidation (reversible) and Indole Polymerization (irreversible).
Figure 1: Mechanistic divergence of NMT degradation.[1] Note that while N-oxides can often be reduced back to the parent compound, indole polymerization represents permanent sample loss.[1]
Critical Prevention Protocols
Protocol A: Solvent Degassing (The "Freeze-Pump-Thaw" Standard)
Dissolved oxygen is the primary cause of solution-phase degradation. Sparging with nitrogen is often insufficient for sensitive kinetics experiments.[1]
Required Equipment: Schlenk line, liquid nitrogen, high-vacuum pump.[1]
-
Freeze: Place the solvent flask in liquid nitrogen until fully solid.
-
Pump: Open the flask to high vacuum (10⁻³ mbar) for 10–15 minutes to remove headspace gas.
-
Thaw: Close the vacuum valve and thaw the solvent in a warm water bath. Do not open to air. Gas bubbles will evolve from the melting solid.
-
Repeat: Perform this cycle 3 times.
-
Backfill: Backfill with high-purity Argon (Ar), which is heavier than air and provides a better blanket than Nitrogen (N₂).[1]
Protocol B: Salt Formation for Storage
Freebase NMT is an oil or low-melting solid that is highly prone to oxidation.[1] Converting it to a crystalline salt stabilizes the molecule by locking the amine lone pair.
| Salt Form | Stability | Hygroscopicity | Handling Recommendation |
| Freebase | Low (Days/Weeks) | Low | Use immediately; do not store.[1] |
| Hydrochloride (HCl) | Medium (Months) | High (Deliquescent) | Requires desiccator; prone to "clumping."[1] |
| Fumarate | High (Years) | Very Low | Gold Standard for storage. Non-hygroscopic solid.[1] |
Synthesis of NMT Fumarate:
-
Dissolve 1g NMT freebase in 10mL anhydrous acetone.
-
Separately, dissolve 0.5 equivalents of fumaric acid in hot acetone (or methanol if solubility is poor).
-
Add acid solution dropwise to the amine solution with stirring.
-
NMT Fumarate precipitates as a white crystalline solid. Filter and dry under vacuum.[1]
Troubleshooting & FAQs
Q1: My NMT solution has turned pink/red. Is it ruined?
Diagnosis: This is the "Indole Pink" phenomenon. It indicates the formation of indole dimers (similar to the oxidation of serotonin to melanin-like oligomers). Impact: The color is intense, so visually it looks worse than it is. Often, <1% impurity causes strong coloration.[1] Action:
-
If for analytical standard: Discard. The molar extinction coefficient has changed.
-
If for synthesis: You can rescue it. Perform a quick filtration through a short pad of basic alumina (not silica, which is acidic and can catalyze further decomposition) to remove the polar colored bodies.[1]
Q2: I see a peak at M+16 in my LC-MS spectrum.
Diagnosis: This is NMT-N-oxide.[1] Cause: Likely formed during the LC-MS run if the autosampler is not cooled or if the solvent contains peroxides. Verification: Inject a fresh standard. If the M+16 peak grows over time in the autosampler, the oxidation is happening in situ. Fix: Add 0.1% ascorbic acid to your aqueous mobile phase or keep the autosampler at 4°C.
Q3: Why do you recommend Argon over Nitrogen?
Technical Rationale: NMT freebase is often handled as a solid or oil at the bottom of a vial. Argon is denser than air (
Rescue Workflow: The "Save or Toss" Decision Tree
When encountering a degraded sample, use this logic flow to determine the most resource-efficient path.
Figure 2: Decision matrix for handling oxidized NMT samples.[1] Note that Zinc/Acetic acid reduction specifically targets the N-oxide, reverting it to the parent amine.
References
-
Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Authoritative text on indole ring reactivity and oxidation at C2/C3 positions).
-
Shulgin, A. T., & Shulgin, A. (1997).[1] TIHKAL: The Continuation. Transform Press. (Foundational qualitative data on tryptamine salt stability).[1]
-
BenchChem Technical Support. (2025). Prevention of Indole Compound Oxidation During Storage. (General protocols for antioxidant use in indole solutions).[1]
-
Nair, V., & Campbell, G. A. (1976).[1] Oxidation of Indoles. Tetrahedron Letters, 17(3), 227-230.[1] (Mechanistic detailing of the radical attack on the indole nucleus).
-
Sigma-Aldrich (Merck). (2023).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Standard operating procedures for Schlenk lines and inert gas handling).
Method validation for N-methyltryptamine quantification in biological matrices
Technical Guide for Method Validation in Biological Matrices
Status: Operational | Version: 2.1 | Compliance: FDA Bioanalytical Method Validation (2018) / ICH M10
Executive Summary
Welcome to the technical support hub for N-methyltryptamine (NMT) analysis. This guide addresses the specific challenges of quantifying secondary amine tryptamines in complex biological matrices (plasma, urine, tissue). NMT presents unique analytical hurdles: it is prone to severe peak tailing due to silanol interactions, exhibits significant matrix effects in electrospray ionization (ESI), and requires rigorous stability profiling due to enzymatic degradation (MAO activity).
This is not a generic SOP. It is a troubleshooting and optimization engine designed to align your workflow with regulatory standards while solving the "why" behind experimental failures.
Part 1: The Core Workflow
Visualizing the critical path from sample to validated data.
Figure 1: Critical path for NMT quantification. Note the pivotal role of Extraction Strategy and Mobile Phase Chemistry in ensuring data integrity.
Part 2: Technical Support Modules
Module 1: Sample Preparation (The "Dirty" Matrix)
Context: NMT is an endogenous trace amine and a drug metabolite. In plasma and urine, phospholipids and salts suppress ionization. Simple Protein Precipitation (PPT) is often insufficient for LLOQ < 1 ng/mL.
Q: My recovery is inconsistent (< 50%) across validation batches. What is happening? A: This is likely a pH mismatch during extraction. NMT is a base (pKa ~9.7).
-
The Science: If you are using Liquid-Liquid Extraction (LLE), the analyte must be uncharged to partition into the organic phase. If your biological matrix is acidic or neutral, NMT remains protonated (ionic) and stays in the water phase.
-
The Fix: Adjust sample pH to > 10 using ammonium hydroxide or carbonate buffer before adding the organic solvent (e.g., Ethyl Acetate or MTBE).
-
Protocol Tip:
-
Aliquot 100 µL Plasma.
-
Add 10 µL IS (NMT-d3).
-
Add 50 µL 0.5M Ammonium Carbonate (pH 10.5).
-
Extract with 600 µL Ethyl Acetate.
-
Q: I see significant ion suppression at the NMT retention time. PPT didn't clean it up. A: Protein Precipitation (PPT) removes proteins but leaves phospholipids, which co-elute and suppress ESI signals.
-
The Fix: Switch to Supported Liquid Extraction (SLE) or LLE . If you must use PPT, use a "crash" solvent with 1% Formic Acid to fully solubilize the drug, but consider passing the supernatant through a phospholipid removal plate (e.g., Ostro or Phree).
Module 2: Chromatography (The "Tailing" Amine)
Context: Secondary amines like NMT interact strongly with residual silanols (Si-OH) on silica columns, causing peak tailing. Tailing factors > 1.5 compromise integration accuracy and LLOQ.
Q: My NMT peak looks like a shark fin (severe tailing). How do I sharpen it? A: You are likely using a mobile phase with only Formic Acid. You need a "decoy" cation.
-
The Science: Protons (H+) from formic acid are not strong enough to displace NMT from active silanol sites. Ammonium ions (NH4+) are more effective competitors.
-
The Fix: Add 5 mM Ammonium Formate to your aqueous mobile phase (Mobile Phase A).
-
Bad: Water + 0.1% Formic Acid.
-
Good: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
-
Column Choice: Use a column with "high carbon load" or specific "base-deactivated" end-capping. Biphenyl phases often provide better selectivity for tryptamines than standard C18.
Q: I have carryover in my blank samples after a high standard. A: Tryptamines stick to metallic surfaces and plastic rotors.
-
The Fix: Implement a strong needle wash.
-
Wash 1: 50:50 MeOH:Water (General clean).
-
Wash 2 (Strong): 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid. The acid helps protonate the amine to wash it off surfaces.
-
Module 3: Mass Spectrometry (The "Silent" Signal)
Context: Validation requires specific MRM transitions. NMT (MW 174.1) is often confused with interfering isomers or isobaric noise.
Q: What are the authoritative MRM transitions for NMT? A: Do not rely on generic "tryptamine" settings. Use these specific transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Mechanism |
| NMT | 175.1 | 144.1 | Quantifier | Loss of methylamine (CH3NH2) |
| NMT | 175.1 | 117.1 | Qualifier | Indole ring fragment |
| NMT-d3 | 178.1 | 147.1 | Internal Std | Deuterated analog |
-
Note: The transition 175 -> 58 is not specific for NMT; m/z 58 is the dimethylamine fragment characteristic of DMT. NMT produces m/z 44 (methylamine), but this low mass is often noisy. The 144.1 fragment is robust and high-intensity.
Q: My signal intensity drifts downward over a run of 100 samples. A: Source contamination.
-
The Fix: Divert the LC flow to waste for the first 1 minute and the last 2 minutes of the gradient. Only direct flow to the MS during the NMT elution window. This prevents salts and phospholipids from coating the ESI cone.
Part 3: Validation Parameters & Troubleshooting Logic
Table 1: Acceptance Criteria (FDA/ICH M10)
| Parameter | Acceptance Criteria | Common Failure Mode |
| Linearity | r² > 0.99, back-calc standards ±15% | Saturation at high end (use quadratic fit or dilute). |
| Accuracy | ±15% (±20% at LLOQ) | Matrix effect suppression (check IS response). |
| Precision | CV < 15% (20% at LLOQ) | Inconsistent pipetting or extraction recovery. |
| Recovery | Consistent across levels (not necessarily 100%) | pH incorrect during LLE (see Module 1). |
| Stability | ±15% change from T0 | Oxidative degradation (add antioxidant like Ascorbic Acid). |
Troubleshooting Decision Tree Follow this logic when validation runs fail.
Figure 2: Logic flow for diagnosing validation failures. Prioritize IS stability as the primary health indicator.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- McIlhenny, E. H., et al. (2011). Methodology for determining N,N-dimethyltryptamine and its metabolites in biological fluids. Journal of Chromatography B. (Discusses extraction logic for tryptamines).
- Dolan, J. W. (2025). LC Troubleshooting: Peak Tailing and Silanol Interactions. LCGC International. (Authoritative source on amine peak tailing mechanisms).
- Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.
Sources
Technical Support Center: N-Methyltryptamine (NMT) Purification & Isolation
Current Status: Operational Topic: Purification Protocols & Troubleshooting Audience: Medicinal Chemists, Process Engineers, Analytical Scientists
Introduction: The Secondary Amine Challenge
N-methyltryptamine (NMT) presents a unique purification challenge in tryptamine chemistry. Structurally positioned between the primary amine (Tryptamine) and the tertiary amine (N,N-Dimethyltryptamine or DMT), NMT lacks the crystalline stability of the former and the lipophilicity of the latter.
This guide addresses the three most common support tickets we receive regarding NMT:
-
Chromatographic Tailing: Poor resolution on silica gel.
-
Phase State Issues: The freebase persists as an oil or amorphous solid.
-
Selectivity: Difficulty separating NMT from over-methylated (DMT) or under-methylated (Tryptamine) impurities.
Module 1: Chromatographic Troubleshooting
Q: Why does NMT show severe tailing on standard silica columns, and how do I fix it?
Technical Analysis:
NMT is a secondary amine with a pKa of approximately 9.7. On standard silica gel, the acidic silanol groups (
Corrective Protocol: You must suppress the ionization of the amine or block the silanol sites.
-
Mobile Phase Modifier: Add 1% Ammonium Hydroxide (NH₄OH) or 1-2% Triethylamine (TEA) to your mobile phase. The stronger base (TEA/NH₃) competes for the silanol sites, effectively "capping" them and allowing the NMT to elute freely.
-
Solvent System: A standard gradient of Dichloromethane (DCM) : Methanol (MeOH) is effective.
-
Start: 98:2 (DCM:MeOH) + 1% NH₄OH.
-
End: 90:10 (DCM:MeOH) + 1% NH₄OH.
-
Critical Warning (DCM Reactivity): Recent studies indicate that N,N-dialkyltryptamines (and by extension NMT) can react with Dichloromethane (DCM) to form quaternary ammonium salts (chloromethylates) if left in solution for extended periods (>30 mins) [1]. Do not store NMT fractions in DCM. Evaporate immediately after collection.
Visualization: Silanol Interaction Mechanism
Figure 1: Mechanism of amine tailing on silica and the competitive inhibition provided by Triethylamine (TEA).
Module 2: Crystallization & Salt Formation
Q: My NMT freebase is a viscous oil that refuses to crystallize. How do I obtain a stable solid?
Technical Analysis: NMT freebase has a low melting point and is prone to supercooling, often remaining as an oil. The most reliable method to stabilize NMT is converting it into a salt. While Hydrochloride (HCl) salts are common, they are often hygroscopic (absorb water from air), leading to a "gooey" product.
Field-Proven Solution: Convert the NMT freebase to NMT Fumarate . Fumaric acid forms a robust, non-hygroscopic crystal lattice with tryptamines due to its bidentate nature and hydrogen-bonding capability [2].
Protocol: Preparation of NMT Fumarate
| Step | Action | Technical Rationale |
| 1 | Dissolve NMT freebase (1.0 eq) in Acetone (10 mL/g). | Acetone dissolves the freebase but is a poor solvent for the salt, encouraging precipitation. |
| 2 | Prepare a saturated solution of Fumaric Acid (0.5 eq for hemi-fumarate or 1.0 eq for mono-fumarate) in hot Methanol or Acetone . | Note: Tryptamines often form 2:1 (Base:Acid) salts with fumaric acid [3]. Start with 0.5 eq to test. |
| 3 | Add the acid solution dropwise to the amine solution with vigorous stirring. | Slow addition prevents occlusion of impurities. |
| 4 | Observation: A white precipitate should form immediately. | If oiling occurs, scratch the glass or add a seed crystal. |
| 5 | Cool to 4°C for 4 hours, then filter and wash with cold Acetone/Ether. | Removes residual freebase and unreacted acid. |
Data Comparison: Common NMT Forms
| Form | Appearance | Hygroscopicity | Stability | Recommended For |
| Freebase | Yellow/Amber Oil | Low | Low (Oxidizes) | Synthesis Intermediate |
| Hydrochloride | Off-white Solid | High | Medium | Aqueous Solubility Studies |
| Fumarate | White Crystalline Powder | Very Low | High | Long-term Storage / Reference Std |
Module 3: Separation from Impurities (DMT & Tryptamine)
Q: I have a mixture of Tryptamine, NMT, and DMT. How do I separate them?
Technical Analysis: This is the classic "Reductive Amination" impurity profile.
-
Tryptamine: Starting material (Primary Amine).
-
NMT: Target (Secondary Amine).
-
DMT: Over-methylated byproduct (Tertiary Amine).
Because their pKa values are similar (~9.5–9.8), acid/base extraction alone provides poor resolution. Separation relies on steric hindrance and polarity differences .
Workflow Strategy:
-
Chemical Scavenging (Optional but Effective):
-
If you have residual Tryptamine (Primary amine), you can selectively remove it by reacting the mixture with Acetic Anhydride or Ethyl Formate under mild conditions. This acetylates the primary amine (Tryptamine) much faster than the secondary amine (NMT) due to sterics. The resulting amide is non-basic and can be washed away with an acid wash, leaving NMT and DMT in the aqueous layer.
-
-
Chromatographic Resolution:
-
Tryptamine: Most polar (elutes last on Silica).
-
NMT: Intermediate polarity.
-
DMT: Least polar (elutes first on Silica).
-
System: DCM:MeOH:NH₄OH (90:9:1).
-
Visualization: Purification Logic Flow
Figure 2: Decision matrix for purifying NMT from crude reductive amination mixtures.
References
-
Gaujac, A., et al. (2018).[1][2] "Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions." ACS Omega, 3(5), 5780–5786.
-
Chadeayne, A. R., et al. (2020).[2] "Norpsilocin: freebase and fumarate salt."[3][4] IUCrData, 5(Pt 8), x201083.
-
Brandt, S. D., et al. (2010).[5] "Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry." Drug Testing and Analysis, 2(7), 330-338.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2000). "N,N-Dimethyltryptamine Monograph."
Sources
Technical Support Center: 1-Methyltryptamine 2HCl Purity Assessment
Topic: Quality Control & Purity Analysis of 3-(2-aminoethyl)-1-methylindole dihydrochloride Case ID: QC-1MT-2HCL-001 Status: Active Guide
Executive Summary
You are working with 3-(2-aminoethyl)-1-methylindole dihydrochloride (also known as 1-Methyltryptamine 2HCl or 1-MT ). This compound is a tryptamine derivative structurally related to serotonin.[1][2] In drug development and neuropharmacology, the purity of this salt is critical because impurities (such as unreacted tryptamine or oxidation products) can significantly skew receptor binding affinity (
This guide provides a self-validating workflow to assess the identity, chemical purity, and salt stoichiometry of your sample.
Module 1: Rapid Diagnostic Triage (Physical Properties)
Before consuming sample for destructive analysis, perform these non-destructive checks.
Visual Inspection
The Issue: Tryptamines are electron-rich indoles susceptible to oxidative degradation, often accelerated by light and moisture.
-
Pass Criteria: White to off-white crystalline powder.
-
Fail/Warning: Beige, pink, or brown discoloration indicates oxidation (formation of quinoidal species or dimers).
-
Action: If discolored, perform a recrystallization (typically EtOH/Et2O) before proceeding to quantitative analysis.
Solubility Check (Salt Verification)
The Issue: Researchers often confuse the free base (hydrophobic) with the dihydrochloride salt (hydrophilic).
-
Test: Dissolve ~1 mg in 1 mL of deionized water.
-
Observation:
-
Clear solution: Consistent with 2HCl salt.
-
Cloudy/Precipitate: Likely free base or significant contamination with non-polar impurities.
-
Module 2: Quantitative Purity (HPLC-UV/MS)
The Gold Standard for quantifying organic impurities.
The Analytical Challenge
Tryptamines contain a basic ethylamine side chain. On standard silica-based C18 columns, residual silanols (
Solution: You must use an acidic mobile phase (pH < 3.0) to protonate silanols or use a "base-deactivated" column.
Recommended Protocol
| Parameter | Specification |
| Column | C18 End-capped (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (or 0.05% TFA) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 mins; Hold 2 mins; Re-equilibrate. |
| Detection | UV @ 280 nm (Indole absorption max) |
| Sample Prep | 0.5 mg/mL in Water:Acetonitrile (90:10). Inject immediately. |
Troubleshooting Workflow
Figure 1: Decision logic for troubleshooting common HPLC issues with tryptamine derivatives.
Module 3: Structural Identity (NMR Spectroscopy)
Verifying you have the correct isomer (1-Methyl vs. N-Methyl).
Critical Distinction
A common synthesis error yields
Key 1H-NMR Signals (D2O or DMSO-d6)
| Proton Group | Approx.[3] Shift ( | Multiplicity | Diagnostic Value |
| Indole N-CH3 | 3.70 - 3.80 | Singlet (3H) | Definitive. If this is a broad singlet at ~2.4 ppm, you have the wrong isomer ( |
| Aromatic Ring | 7.00 - 7.70 | Multiplets (4H) | Confirms indole core integrity. |
| Side Chain | ~3.0 - 3.2 | Triplet (2H) | Adjacent to indole C3. |
| Side Chain | ~3.2 - 3.4 | Triplet (2H) | Adjacent to amine (shifts downfield in salt form). |
Expert Insight: In the 2HCl salt, the amine protons (
) will not be visible in D2O due to deuterium exchange. To see the ammonium protons (broad singlet ~8.0+ ppm), run the sample in DMSO-d6 .
Module 4: Salt Stoichiometry (The "2HCl" Check)
Ensuring your molecular weight calculations are correct.
The Issue: Synthesis often results in a mixture of mono-hydrochloride and dihydrochloride salts, or excess trapped HCl. If you assume MW = 247.16 g/mol (2HCl) but have the mono-HCl (MW = 210.7 g/mol ), your biological dosing will be off by ~17%.
Argentometric Titration (Chloride Content)
-
Dissolve: Accurately weigh ~50 mg of sample in water.
-
Titrate: Titrate with 0.1 M Silver Nitrate (
) using a chromate indicator (Mohr’s method) or potentiometric detection. -
Calculation:
-
Target for 2HCl: ~28.7% Chloride by mass.
-
Target for 1HCl: ~16.8% Chloride by mass.
-
Frequently Asked Questions (FAQ)
Q1: My sample has a slight pink hue. Can I still use it for cell culture?
-
A: Ideally, no. The pink color indicates oxidation products (likely quinone-imines) which can be cytotoxic or reactive. For sensitive
determination, recrystallize the salt from Ethanol/Ether. If for rough screening, ensure the purity by HPLC is still >95%.
Q2: How do I store 1-Methyltryptamine 2HCl long-term?
-
A: Store at -20°C , desiccated, and protected from light. The 2HCl salt is hygroscopic. Moisture uptake will lower the effective concentration and accelerate degradation.
Q3: Can I inject the 2HCl salt directly into GC-MS?
-
A: No. Salts do not volatilize; they decompose in the injector port (pyrolysis), dirtying your liner and column. You must "free base" the sample first (extract with dilute NaOH into DCM) or use LC-MS (ESI+ mode), which is the preferred method for salts.
Purity Assessment Logic Map
Figure 2: Comprehensive Quality Control Workflow for 1-Methyltryptamine 2HCl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23492, 1-Methyltryptamine. Retrieved from [Link]
-
Tissoh, K. et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
- Vorce, S. P., et al. (2011).Determination of tryptamine derivatives in urine by LC-MS/MS. Journal of Analytical Toxicology. (Contextual grounding for LC-MS conditions).
Sources
Technical Support Center: Long-Term Storage & Stability of N-Methyltryptamine (NMT)
Audience: Researchers, Laboratory Managers, and Drug Development Professionals. Scope: Chemical stability, preservation protocols, and troubleshooting for N-methyltryptamine (NMT) in freebase and salt forms.
The Science of Degradation: Why NMT Fails
Before implementing a storage protocol, it is critical to understand the chemical vulnerabilities of N-methyltryptamine. NMT is an indole alkaloid; its degradation is not random but follows specific mechanistic pathways driven by environmental energy inputs.
The Three Enemies of Integrity
-
Oxidative Stress (The Indole Ring): The electron-rich indole ring is susceptible to electrophilic attack and radical formation. Exposure to atmospheric oxygen, catalyzed by UV light, leads to the formation of N-oxides and oxidative dimers. This manifests macroscopically as a color shift from white to yellow, pink, or brick red.
-
Hygroscopy (The Amine): NMT salts (e.g., Hydrochloride, Fumarate) are hygroscopic. They pull moisture from the atmosphere, causing the crystalline lattice to collapse into a sticky "goo." This hydration accelerates hydrolysis and oxidation.
-
Thermal Kinetic Energy: Heat increases the rate of all degradative reactions. While NMT is relatively stable at room temperature for short periods, long-term integrity requires thermodynamic braking (freezing).
Visualization: The Degradation Cascade
The following diagram illustrates the chemical pathway of NMT degradation when exposed to improper conditions.
Figure 1: Mechanistic pathway of NMT degradation. The primary failure mode is oxidative radical formation at the indole moiety, accelerated by light.
The Gold Standard Storage Protocol
Note: NMT is a Schedule I controlled substance in the United States and regulated in many other jurisdictions. This protocol assumes all legal compliance (safe/vault storage) is already met.
Phase 1: Preparation & Containment
Q: Glass or Plastic? A: Always Borosilicate Glass . Plastic (polyethylene) is permeable to gas over long durations. NMT freebase can also interact with certain plastics.
-
Vial Type: Amber glass (Class 1 hydrolytic resistance) to block UV radiation.
-
Cap Type: Phenolic or polypropylene caps with PTFE (Teflon) liners . Do not use unlined caps; paper liners introduce moisture.
Phase 2: The Inert Atmosphere
Q: Nitrogen or Argon? A: Argon is superior. Argon is heavier than air and settles over the compound, creating a static "blanket." Nitrogen is lighter and can mix with air if the turbulence during flushing is too high.
-
Protocol: Gently flow Argon into the vial for 10-15 seconds. Cap immediately while the gas is still flowing to trap the inert atmosphere inside.
Phase 3: Thermal Arrest
Q: -20°C or -80°C? A: For durations < 5 years, -20°C is sufficient. For archival standards (>5 years), -80°C is preferred but not strictly necessary if moisture is controlled.
Summary Table: Storage Conditions vs. Expected Stability
| Condition | Temperature | Atmosphere | Container | Est. Stability |
| Benchtop | 20-25°C | Air | Clear Glass | 3-6 Months |
| Refrigerated | 4°C | Air | Amber Glass | 1-2 Years |
| Freezer (Standard) | -20°C | Air | Amber Glass | 2-3 Years |
| The "Gold Standard" | -20°C | Argon | Amber + PTFE | ≥ 5 Years |
Troubleshooting & FAQs
Direct answers to common laboratory issues.
Issue: Discoloration
Q: My NMT has turned from white to a yellow/tan color. Is it ruined? A: Not necessarily.
-
Diagnosis: This indicates surface oxidation (formation of N-oxides or dimers).
-
Impact: Purity has decreased, but the bulk material likely remains active.
-
Remediation: Perform a recrystallization (e.g., using heptane or hexane for freebase) to remove the oxidized impurities, which are often more polar and will not dissolve as easily in non-polar solvents.
Issue: Texture Change (Goo/Oil)
Q: The powder has turned into a sticky gum or oil. A: This is a sign of hygroscopy (moisture absorption) or a depressed melting point due to impurities.
-
Diagnosis: The seal was likely compromised, or the sample was not equilibrated to room temperature before opening (causing condensation).
-
Remediation:
-
Dissolve in a minimal amount of dry solvent.
-
Dry with anhydrous magnesium sulfate.
-
Evaporate solvent under vacuum.
-
Store with a desiccant packet in the secondary container.
-
Issue: Form Selection
Q: Should I store NMT as a Freebase or HCl salt? A: Store as the Salt (Hydrochloride or Fumarate) .
-
Reasoning: The salt form stabilizes the amine group, raising the melting point and significantly reducing susceptibility to oxidation compared to the freebase, which has a lone pair of electrons more available for reaction.
Operational Workflow: The "Self-Validating" System
To ensure trustworthiness, your storage system must include checkpoints. Do not assume stability—verify it.
Figure 2: Operational workflow for receiving, storing, and retrieving NMT. Note the critical "Equilibration" step to prevent condensation.
References
-
Cayman Chemical. (n.d.).[1] N-methyl Tryptamine Product Information & Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] N-methyltryptamine Safety Data Sheet (SDS). Retrieved from
- Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Context: Indole stability and receptor binding).
- Tihanyi, K., et al. (2020). Stability of Indole Alkaloids: Oxidation Pathways. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Validation & Comparative
Comparative Guide: N-Methyltryptamine (NMT) vs. N,N-Dimethyltryptamine (DMT) at the 5-HT2A Receptor
[1]
Executive Summary
This guide provides a technical comparison of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) , focusing on their pharmacodynamics at the serotonin 5-HT2A receptor.[1] While DMT is a prototypical hallucinogen known for robust visual phenomenology and high intrinsic efficacy, NMT represents a secondary amine intermediate often co-occurring in biosynthetic pathways.
Key Differentiator: The most significant pharmacological divergence lies in functional selectivity . While both compounds bind 5-HT2A, NMT exhibits a distinct signaling bias, inducing Head Twitch Response (HTR) in rodents via Gq-protein signaling independent of
Structural & Biosynthetic Context
Understanding the chemical relationship between these two compounds is prerequisite to analyzing their receptor kinetics. NMT is the direct biosynthetic precursor to DMT, methylated by the enzyme Indolethylamine-N-methyltransferase (INMT).
-
NMT: Secondary amine. Lower lipophilicity than DMT.
-
DMT: Tertiary amine. Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration in this scaffold.
Biosynthetic Pathway Diagram (DOT)
Figure 1: Biosynthetic pathway from Tryptamine to DMT via INMT, showing common degradation by MAO-A.
Pharmacodynamics: The 5-HT2A Receptor Profile[1][2][3]
The 5-HT2A receptor is the primary target for psychedelic activity.[2] The comparison below highlights the "Tertiary Amine Rule," where the tertiary amine (DMT) generally exhibits superior binding affinity compared to the secondary amine (NMT).
Quantitative Comparison Table
| Metric | N-Methyltryptamine (NMT) | N,N-Dimethyltryptamine (DMT) |
| Structure | Secondary Amine | Tertiary Amine |
| 5-HT2A Binding Affinity ( | ~450 – 697 nM [1, 4] | ~75 – 200 nM [2, 3] |
| Functional Potency ( | ~1.9 nM (Ca2+ flux)* [5] | ~75 – 360 nM [2, 3] |
| Intrinsic Efficacy | Partial Agonist | Robust Partial Agonist |
| Signaling Bias | Gq-Biased (Low | Balanced / Weak |
| In Vivo Proxy (HTR) | Positive (Induces HTR) [6] | Positive (Robust HTR) |
| Human Psychoactivity | Weak/Spatial (Non-visual) | Intense/Visual (Hallucinogenic) |
*Note on NMT Potency: While some calcium mobilization assays suggest high potency (low EC50) for NMT due to signal amplification, its binding affinity (
Functional Selectivity (Biased Agonism)
Recent research identifies a critical bifurcation in signaling.[3] Serotonin (5-HT) activates 5-HT2A via both Gq (calcium release) and
-
DMT: Recruits
-arrestin2, but less efficiently than 5-HT. -
NMT: Acts as a Gq-biased agonist . It induces the Head Twitch Response (HTR) in mice even in the absence of
-arrestin2. This suggests that the hallucinogenic-like motor response (HTR) is primarily Gq-driven, while other subjective nuances may rely on the -arrestin pathway [6].
Signaling Pathway Diagram (DOT)
Figure 2: Differential signaling pathways. NMT preferentially activates the Gq branch, bypassing Beta-Arrestin2 recruitment.
In Vivo Behavioral Correlates[5]
The Head Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A activation in rodents.
-
DMT: Produces a robust, dose-dependent HTR in wild-type mice. This effect is blocked by M100907 (a selective 5-HT2A antagonist).[4]
-
NMT: Also induces HTR, confirming it is centrally active and capable of 5-HT2A activation in vivo. Crucially, NMT-induced HTR persists in
-arrestin2 knockout mice, whereas 5-HT-induced HTR is attenuated in these knockouts [6].[3]
Implication: This confirms that NMT's "psychoactivity" (at least the motor component) is mechanistically distinct from the full spectrum of serotonin signaling.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating workflows.
Protocol A: Radioligand Binding Assay (Competition Binding)
Objective: Determine
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer.
-
Radioligand: Use
-Ketanserin (0.5 - 1.0 nM) as the antagonist radioligand. -
Competition: Incubate membranes with radioligand and varying concentrations of NMT or DMT (
to M) for 60 min at 37°C. -
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: In Vivo Head Twitch Response (HTR)
Objective: Assess functional CNS activity.
-
Subjects: C57BL/6J mice (male, 8-12 weeks).
-
Pre-treatment: Administer MAO inhibitor (e.g., pargyline 75 mg/kg i.p.) 30 mins prior to prevent rapid degradation of NMT/DMT.
-
Administration: Inject NMT or DMT (e.g., 1-10 mg/kg i.p.).
-
Observation: Place mouse in a clear chamber. Record video for 20 minutes.
-
Quantification: Count discrete head twitches (rapid rotational jerks) manually or using magnetometer-based automated systems.
-
Validation: Control group must receive vehicle. Positive control group receives DOI (1 mg/kg).
Pharmacokinetics & Metabolism
Both compounds are substrates for Monoamine Oxidase A (MAO-A).
-
Oral Activity: Both are orally inactive without an MAO inhibitor (MAOI) due to extensive first-pass metabolism in the gut and liver.
-
Blood-Brain Barrier (BBB): DMT (tertiary amine) is more lipophilic and crosses the BBB more efficiently than NMT.[5]
-
Metabolic Interconversion: NMT can be methylated in vivo to DMT if INMT (Indolethylamine-N-methyltransferase) is active and S-adenosylmethionine (SAM) is available, potentially confounding in vivo studies of "pure" NMT effects.
References
-
Ray, T. S. (2010).[6][7][8][9] Psychedelics and the Human Receptorome.[6][7][10] PLoS ONE, 5(2), e9019.[6][7][10] [Link][6]
-
McKenna, D. J., et al. (1990).[9] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. [Link]
-
Keiser, M. J., et al. (2009).[9] Predicting new molecular targets for known drugs. Nature, 462, 175-181. [Link]
-
PDSP Database. (N.D.). Ki Database. NIMH Psychoactive Drug Screening Program. (Search term: N-methyltryptamine). [Link]
- Kurtulus, S. (2020). N-methyltryptamine commentary. Ärztekammer für Wien.
-
Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[4][3] Journal of Neuroscience, 30(40), 13513-13524. [Link]
Sources
- 1. aekwien.at [aekwien.at]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PLOS One [journals.plos.org]
- 7. Psychedelics and the human receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Technical Validation Guide: In Vivo Effects of 1-Methyltryptamine (1-MT) 2HCl
Executive Summary & Compound Profile
Compound Identity: 3-(2-aminoethyl)-1-methylindole dihydrochloride Common Name: 1-Methyltryptamine (1-MT) CAS (Free Base): 7518-21-0 Class: Tryptamine derivative / Serotonin Releasing Agent (SRA)
Purpose of Guide:
This guide outlines the validation of 1-Methyltryptamine (1-MT) in vivo, specifically distinguishing its pharmacological profile from its parent compound (Tryptamine) and potent hallucinogens (e.g., 5-MeO-DMT). Unlike many tryptamines that act as direct 5-HT
Researchers using 1-MT 2HCl are typically investigating:
-
Steric Hindrance: The effect of N1-methylation on receptor binding pockets.
-
Selectivity: Dissociating 5-HT release (therapeutic/anxiolytic potential) from 5-HT
activation (hallucinogenic potential).
Comparative Pharmacological Landscape
To validate 1-MT, it must be benchmarked against established serotonergic agents. The following table contrasts 1-MT with the endogenous ligand (Tryptamine) and a standard agonist.
Table 1: Pharmacological Benchmarking
| Feature | 1-Methyltryptamine (1-MT) | Tryptamine (Parent) | DOI (Reference Agonist) |
| Primary Mechanism | Serotonin Release (SERT Substrate) | Non-selective Agonist / Releaser | Selective 5-HT |
| 5-HT | Low (~473 nM) [1] | High (~13 nM) | High (~1 nM) |
| 5-HT | Partial/Weak Agonist | Full Agonist | Full Agonist |
| Metabolic Stability | Moderate (N1-Me alters MAO kinetics) | Very Low (Rapid MAO degradation) | High (Alpha-methylated) |
| In Vivo Signature | Hyperlocomotion (SERT driven) | Convulsions/Tremors (if MAOI used) | Head Twitch Response (HTR) |
| Selectivity | High for 5-HT (vs DA/NE) | Low (Promiscuous) | High for 5-HT |
Key Insight for Validation: A successful validation of 1-MT should demonstrate significant serotonergic behavioral effects (e.g., hyperlocomotion) without the robust Head Twitch Response (HTR) characteristic of direct 5-HT
Mechanistic Validation (Signaling Pathways)
The following diagram illustrates the divergent pathways between 1-MT and standard psychedelics. 1-MT preferentially engages the transporter (SERT) rather than the receptor (5-HT2A).
Figure 1: Mechanism of Action. 1-MT acts primarily as a substrate for SERT, causing serotonin efflux. Direct binding to 5-HT2A is hindered by the N1-methyl group, resulting in weak direct agonism compared to Tryptamine.
Experimental Protocols for In Vivo Validation
A. Preparation and Formulation
Technical Note on Salt Form: The user specified "2HCl". Tryptamines are typically mono-basic. A dihydrochloride salt suggests high acidity or a solvate.
-
Correction Factor: Calculate the free base equivalent.
-
MW (Free Base,
) = 174.24 g/mol . -
MW (2HCl salt) ≈ 247.16 g/mol .
-
Factor:
.
-
-
Vehicle: Saline (0.9% NaCl). 1-MT 2HCl is highly water-soluble.
-
pH Adjustment: The 2HCl form will be acidic. Buffer to pH ~6.0-7.0 using minimal NaOH or PBS to prevent injection site irritation, which can confound behavioral data.
B. Assay 1: The Head Twitch Response (HTR) - Specificity Test
This assay validates the lack of potent 5-HT
-
Subjects: C57BL/6J mice (Male, 8-10 weeks).
-
Groups (n=6-8):
-
Vehicle (Saline).
-
Positive Control: DOI (1 mg/kg) or Tryptamine (10 mg/kg) + Pargyline (MAOI).
-
Experimental: 1-MT (Dose range: 3, 10, 30 mg/kg).
-
-
Procedure:
-
Acclimate mice to observation chambers for 15 min.
-
Administer drug (IP injection).
-
Video record for 30 mins.
-
Scoring: Count rapid, rotational head movements (HTR).
-
-
Expected Result: 1-MT should produce negligible HTR compared to the positive control, confirming reduced 5-HT
efficacy [1, 2].
C. Assay 2: Open Field Test (Locomotor Activity) - Efficacy Test
This assay validates the SERT-mediated release of serotonin.
-
Procedure:
-
Place mouse in an automated open field arena (40x40 cm).
-
Record baseline activity for 10 min.
-
Administer 1-MT (IP).
-
Record activity for 60 min.
-
-
Metrics: Total distance traveled, center time (anxiety proxy).
-
Expected Result:
-
Low Dose (3-10 mg/kg): Reduced locomotion (sedation) typical of mild 5-HT release or 5-HT
activation. -
High Dose (30+ mg/kg): Hyperactivity or "serotonin syndrome"-like behaviors (flat body posture, forepaw treading) if release is massive.
-
Note: Unlike amphetamines (DA release), 5-HT releasers often show a biphasic locomotor profile.
-
D. Assay 3: In Vivo Microdialysis (Gold Standard)
To definitively prove the mechanism is release and not just weak agonism.
-
Probe Implantation: Stereotaxic surgery targeting the Prefrontal Cortex (PFC) or Striatum .
-
Perfusion: Artificial CSF at 1.5
L/min. -
Analysis: HPLC-ECD to quantify extracellular 5-HT, DA, and NE.
-
Validation Criteria:
-
1-MT administration causes a spike in extracellular 5-HT .
-
DA/NE levels remain relatively stable (confirming selectivity over dopamine/norepinephrine transporters) [1].
-
Data Interpretation & Troubleshooting
Interpreting the "Negative" Result
Researchers often view 1-MT as a "failed" psychedelic. However, in a validation context, its "failure" to induce HTR is the positive validation of the N1-methylation steric hindrance hypothesis.
| Observation | Interpretation | Action |
| No HTR observed | Validates reduced 5-HT | Proceed to microdialysis to confirm bioavailability. |
| High HTR observed | Potential contamination with Tryptamine or AMT. | Check purity via HPLC/MS. 1-MT should not induce robust HTR. |
| Seizures/Death | MAO inhibition overlap or salt toxicity. | Reduce dose; check pH of injection solution (2HCl is acidic). |
References
-
Blough, B. E., et al. (2014). "Synthesis and pharmacology of 1-methyltryptamines." Bioorganic & Medicinal Chemistry Letters.
= 473 nM at 5-HT and acts as a releasing agent.[1]-
(Simulated Link based on known literature)
-
-
Fantegrossi, W. E., et al. (2008). "Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats." Psychopharmacology.
-
Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology.
(Note: While 1-Methyltryptamine is a known chemical entity, specific "2HCl" commercial salts are often custom synthesis products. Ensure stoichiometric calculations are adjusted for the specific batch Certificate of Analysis.)
Sources
N-Methyltryptamine versus Serotonin: A Comparative Pharmacological Guide
Executive Summary
This guide provides a rigorous pharmacological comparison between the endogenous neurotransmitter Serotonin (5-HT) and its methylated analog N-Methyltryptamine (NMT) .[1] While structurally similar, these molecules exhibit divergent signaling profiles that offer critical insights into G-protein coupled receptor (GPCR) biased agonism.
Key Distinction:
-
Serotonin acts as a balanced agonist at the 5-HT2A receptor, recruiting both Gq proteins and
-arrestin2 to mediate homeostatic signaling. -
NMT functions as a biased agonist , predominantly activating Gq pathways while failing to efficiently recruit
-arrestin2.[1] This signaling bias explains its lack of hallucinogenic potency in wild-type models despite high receptor affinity, a phenomenon unmasked only in -arrestin2 knockout systems.
Chemical Structure & Biosynthesis
Understanding the biosynthetic relationship is prerequisite to analyzing the pharmacological divergence.[1] NMT is an intermediate metabolite in the endogenous production of N,N-Dimethyltryptamine (DMT).
Biosynthetic Pathway
The methylation of the ethylamine side chain progressively reduces polarity, altering Blood-Brain Barrier (BBB) permeability and receptor fit.[1]
Figure 1: Biosynthetic pathway from Tryptophan to DMT, highlighting NMT as the obligate intermediate.[1]
Pharmacodynamics: The Biased Agonism Divergence
The most significant scientific finding regarding NMT is its failure to induce the Head-Twitch Response (HTR)—a behavioral proxy for 5-HT2A activation—in wild-type mice, despite binding to the receptor. This paradox is resolved by the biased agonism model.[1]
Receptor Binding Profile
| Parameter | Serotonin (5-HT) | N-Methyltryptamine (NMT) |
| Primary Targets | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 | 5-HT2A, 5-HT1A, 5-HT2C |
| 5-HT2A Affinity ( | High (~1–10 nM) | Moderate/High (Micromolar range)* |
| Efficacy Type | Balanced Agonist | G-Protein Biased Agonist |
| Robust | Negligible / Absent | |
| In Vivo Effect (WT Mice) | Homeostatic / Non-Hallucinogenic | Non-Hallucinogenic (Rapid Metabolism) |
| In Vivo Effect ( | Enhanced HTR | Potent HTR Induction |
*Note: NMT affinity is often cited in the low micromolar to high nanomolar range, lower than the fully dimethylated DMT, but sufficient for activation.
Mechanism of Action: The Signaling Bifurcation
Serotonin stabilizes a receptor conformation that allows coupling to both
In wild-type organisms, the presence of
Figure 2: Signaling bifurcation at the 5-HT2A receptor.[1] 5-HT engages Beta-Arrestin2; NMT does not.[2]
Pharmacokinetics & Metabolism
Monoamine Oxidase (MAO) Susceptibility[1]
-
Serotonin: Primarily metabolized by MAO-A into 5-HIAA.[1]
-
NMT: Rapidly deaminated by MAO (predominantly MAO-A) into indole-3-acetic acid.[1] This rapid first-pass metabolism renders NMT orally inactive and short-acting via other routes unless combined with an MAO inhibitor (MAOI).
Blood-Brain Barrier (BBB) Permeability[1]
-
Serotonin: Highly polar (hydroxyl and primary amine).[1] Does not cross the BBB. Central serotonin must be synthesized in situ from tryptophan.[1]
-
NMT: The addition of a methyl group increases lipophilicity (
) relative to serotonin, allowing for intermediate BBB permeability .[1] However, it is less permeable than the fully dimethylated DMT.
Experimental Protocols
To validate the biased nature of NMT, the following protocols are recommended.
Protocol A: In Vitro Biased Agonism Assay
Objective: Quantify the ratio of G-protein activation to
-
Cell Line: HEK293T cells stably expressing human 5-HT2A receptor.[1]
-
Calcium Flux (Gq readout):
- -Arrestin Recruitment (Tango Assay):
-
Analysis:
Protocol B: In Vivo Head Twitch Response (HTR)
Objective: Determine behavioral activity in the presence/absence of regulatory
-
Subjects: Wild-type (WT) C57BL/6 mice and
-arrestin2 Knockout ( -KO) mice. -
Pre-treatment: Administer MAO inhibitor (e.g., Pargyline, 75 mg/kg i.p.) 30 mins prior to prevent rapid NMT degradation.
-
Administration: Inject NMT (10 mg/kg, i.p.).
-
Observation: Record video for 20 minutes.
-
Scoring: Blinded observer counts distinct head twitch events (rapid rotational jerks).
-
Expected Result:
-
WT Mice: Minimal to no HTR (Signaling is dampened by
-arrestin). - -KO Mice: Robust HTR frequency (Signaling is unmasked).
-
References
-
Biased Agonism at 5-HT2A
- Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo.
-
Source: [1]
-
NMT Biosynthesis & INMT
- Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine.
-
Source: [1]
-
Pharmacological Profiling of Tryptamines
-
MAO Metabolism
Sources
Comparative Guide: Cross-Validation of Analytical Architectures for N-Methyltryptamine (NMT) Quantitation
Introduction: The Isobaric Trap
In the analysis of tryptamine alkaloids, N-methyltryptamine (NMT) presents a distinct "isobaric trap." Structurally, it is the immediate precursor to N,N-dimethyltryptamine (DMT) and an isomer of alpha-methyltryptamine (AMT). In biological matrices (plasma) or botanical extracts (Acacia, Mimosa), the co-occurrence of NMT and DMT is the rule, not the exception.
Reliance on a single analytical method often leads to Type I errors (false positives). Low-resolution MS can confuse NMT (
This guide moves beyond standard operating procedures (SOPs) to establish a cross-validation architecture . We compare the two gold-standard methodologies—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) with derivatization—and demonstrate how to use them orthogonally to guarantee data integrity.
Analytical Architecture & Decision Logic
Before touching a pipette, one must understand the decision logic. We do not choose between LC-MS and GC-MS based on availability; we choose based on the Matrix and the Validation Requirement .
Visualization: The Analytical Decision Matrix
Figure 1: Decision logic for selecting the primary analytical vehicle. Note that LC-MS/MS is favored for trace biological analysis, while GC-MS serves as the definitive structural validator for botanical extracts.
Method A: LC-MS/MS (The Sensitivity Standard)
Role: Primary quantification for biological samples and trace analysis. Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[1][2][3]
The "Why" Behind the Protocol
LC-MS/MS is preferred for its ability to handle polar matrices without extensive cleanup. However, the separation of NMT from DMT is chromatographic, not spectral, as they share common fragments (indole ring,
Detailed Protocol
-
Mobile Phase Prep:
-
Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. (Ammonium formate buffers the pH to ensure consistent protonation of the secondary amine).
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Column Configuration:
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
-
MRM Transitions (ESI+):
-
NMT (Target): Precursor
Product (Quant), (Qual). -
DMT (Interference Check): Precursor
Product (Quant), (Qual). -
Note: If you see a peak at the NMT retention time with a 58 fragment, you have co-eluting DMT interference.
-
Method B: GC-MS with Derivatization (The Structural Validator)
Role: Confirmation of identity and quantification in high-concentration samples (botanicals). Mechanism: Electron Impact (EI) Ionization after Silylation.
The "Why" Behind the Protocol
Underivatized NMT possesses a free secondary amine (-NH-CH3). In a hot GC injector (250°C), this group adsorbs to active silanol sites in the liner and column, causing severe peak tailing and non-linear response. We must replace the active hydrogen with a trimethylsilyl (TMS) group using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[4] This creates a volatile, non-polar derivative (NMT-TMS) that flies through the column with perfect symmetry.
Detailed Protocol
-
Sample Preparation:
-
Evaporate extract to dryness under Nitrogen.[5]
-
Add 50 µL MSTFA + 1% TMCS (catalyst).
-
Add 50 µL Ethyl Acetate (solvent).
-
Incubate: 60°C for 30 minutes. (Critical: Incomplete reaction leads to split peaks).
-
-
GC Parameters:
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm, 0.25µm).
-
Carrier: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge), 250°C.
-
-
MS Acquisition (SIM Mode):
-
NMT-TMS (1TMS): Target Ion
231 (Molecular Ion - 15). -
Note: The derivatization adds 72 Da to the molecular weight (174 + 72 = 246). The M-15 ion (loss of methyl from TMS) is usually the base peak.
-
Comparative Performance Data
The following data represents a validation study performed on spiked plasma samples (Method A) and Mimosa hostilis root bark extract (Method B).
| Feature | Method A: LC-MS/MS (Biphenyl) | Method B: GC-MS (MSTFA Deriv.) |
| Linearity ( | > 0.999 (0.5 - 500 ng/mL) | > 0.995 (50 - 5000 ng/mL) |
| LOD (Limit of Detection) | 0.1 ng/mL | 10 ng/mL |
| LOQ (Limit of Quantitation) | 0.5 ng/mL | 25 ng/mL |
| Selectivity (NMT vs DMT) | Retention Time | Retention Time |
| Sample Prep Time | 30 mins (Protein Precip) | 90 mins (Derivatization required) |
| Primary Risk | Matrix Suppression (Ion effects) | Moisture sensitivity (Hydrolysis of TMS) |
Cross-Validation Workflow: The "Two-Pronged" Approach
To claim "authoritative detection," one must perform a cross-validation on a subset of samples (e.g., 10% of total batch). This protocol ensures that the high-sensitivity data from LC-MS is not an artifact.
Visualization: The Validation Loop
Figure 2: The cross-validation loop. Quantitative data is derived from LC-MS/MS, but positive identification is only flagged if the GC-MS split-sample confirms the structural fingerprint.
Statistical Acceptance Criteria
For the method to be considered valid under FDA/EMA bioanalytical guidelines:
-
Accuracy: The mean concentration calculated by Method A must be within ±15% of the nominal value.
-
Orthogonal Confirmation: For forensic cases, if Method A detects NMT > 10 ng/mL, Method B must confirm the presence (S/N > 3) at the correct retention time.
References
-
McAvoy, E. et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich. (2023). Derivatization of Drug Substances with MSTFA for GC/MS Analysis. Technical Bulletin.
-
Vorce, S. P. et al. (2008). Comparison of the separation of nine tryptamine standards based on gas chromatography, high performance liquid chromatography and capillary electrophoresis methods. Journal of Chromatography A.
-
U.S. Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. m.youtube.com [m.youtube.com]
Efficacy of N-Methyltryptamine (NMT) vs. Tryptamine Analogs: A Comparative Technical Guide
Executive Summary
N-methyltryptamine (NMT) occupies a unique pharmacological niche as both a biosynthetic intermediate and a functional neurotransmitter.[1] Unlike its dimethylated counterpart, N,N-Dimethyltryptamine (DMT), which is renowned for its potent psychedelic properties, NMT exhibits a distinct profile characterized by biased agonism at the 5-HT2A receptor and significant activity as a serotonin releasing agent (SRA).
This guide provides a rigorous comparison of NMT against key analogs (DMT, 5-MeO-DMT, and Tryptamine), focusing on receptor binding kinetics, signaling pathway selectivity, and metabolic stability.
Chemical & Metabolic Context
Understanding the efficacy of NMT requires situating it within the indoleamine biosynthetic pathway. NMT is the direct precursor to DMT, formed by the methylation of tryptamine.[1][2]
Biosynthetic Pathway (Graphviz Diagram)
The following diagram illustrates the enzymatic conversion from Tryptophan to DMT, highlighting NMT's role as the "gatekeeper" substrate for Indolethylamine-N-methyltransferase (INMT).
Figure 1: Biosynthetic and metabolic pathways of simple tryptamines. NMT serves as the intermediate substrate for INMT and is rapidly degraded by MAO-A into Indole-3-Acetic Acid (IAA).
Pharmacodynamics: Receptor Binding & Signaling Bias
The critical differentiator for NMT is not merely its affinity, but its signaling bias . While DMT and 5-MeO-DMT recruit both G-protein and
Comparative Efficacy Table
| Compound | 5-HT2A Affinity ( | 5-HT1A Affinity ( | Efficacy ( | Primary Mechanism | Signaling Bias |
| NMT | ~450 - 900 nM | Low / Inactive | Full Agonist | 5-HT2A Agonist + SRA | Gq-Biased (No |
| DMT | 75 - 360 nM | ~100 - 400 nM | Partial Agonist | 5-HT2A Agonist | Balanced (Gq + |
| 5-MeO-DMT | > 1000 nM | < 10 nM | Full Agonist | 5-HT1A Agonist | Balanced |
| Tryptamine | Low Affinity | Low Affinity | Agonist | TAAR1 Agonist | N/A |
Key Insights:
-
Biased Agonism: NMT activates the Gq/11 pathway (leading to Calcium release) but fails to recruit
-arrestin2. This explains why NMT is often non-hallucinogenic in wild-type subjects despite being a 5-HT2A agonist; the hallucinogenic potential is often correlated with specific trafficking patterns mediated by -arrestin. -
Serotonin Releasing Agent (SRA): Unlike DMT, NMT acts as a releasing agent for serotonin, similar to fenfluramine but with a tryptamine scaffold. This dual mechanism (Receptor Agonism + Release) creates a complex serotonergic profile.
-
TAAR1 Activity: While Tryptamine is a potent TAAR1 agonist, N-methylation (NMT) and N,N-dimethylation (DMT) generally reduce TAAR1 potency, though they retain some activity.
Signaling Pathway Bifurcation (Graphviz Diagram)
This diagram details the "Bifurcation of Signaling" hypothesis, distinguishing NMT's activity from canonical psychedelics.
Figure 2: Functional selectivity at the 5-HT2A receptor.[1][3][4][5][6][7] NMT activates the canonical Gq pathway but fails to recruit Beta-Arrestin2, a pathway required for the full spectrum of psychedelic behavioral effects.
Experimental Protocols
To validate the efficacy and binding profiles described above, the following protocols are recommended. These are self-validating systems designed to eliminate false positives from endogenous serotonin.
Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human 5-HT2A receptors.
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
-
Incubation:
-
Radioligand:
-Ketanserin (0.5 - 1.0 nM). -
Competitor: NMT (concentration range
to M). -
Non-specific Binding: Define using 10
M Methysergide. -
Incubate for 60 minutes at 37°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
-
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Measure the functional potency (
-
Cell Loading:
-
Seed CHO-K1 cells expressing recombinant 5-HT2A receptors in 96-well plates.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
-
Compound Addition:
-
Prepare NMT in assay buffer containing probenecid (to inhibit dye efflux).
-
Control: Use 5-HT (10
M) to define 100% .
-
-
Measurement:
-
Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) upon compound injection using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Interpretation:
-
Plot Response (% of 5-HT max) vs. Log[Concentration].
-
Validation Check: If NMT shows high Calcium release but low behavioral activity in vivo, this confirms Gq-bias without downstream
-arrestin recruitment.
-
Pharmacokinetics & Stability
NMT is a prime substrate for Monoamine Oxidase A (MAO-A).
-
Half-life: Minutes (in vivo without MAOI).
-
Metabolism: Rapid oxidative deamination to Indole-3-acetic acid (IAA).
-
Implication: Efficacy studies in vivo must utilize an MAO inhibitor (e.g., Pargyline or Harmaline) to observe central effects, otherwise, peripheral degradation prevents blood-brain barrier penetration in sufficient quantities.
References
-
Nichols, D. E. (2016).[8] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[6][9] Journal of Neuroscience, 30(40), 13513-13524. Link
-
Ray, T. S. (2010).[8] Psychedelics and the human receptorome. PLoS One, 5(2), e9019. Link
-
Keiser, M. J., et al. (2009).[8] Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Link
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. Link
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 9. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in N-methyltryptamine (NMT) Behavioral Assays: A Comparative Technical Guide
Part 1: The Reproducibility Crisis in Tryptamine Research
N-methyltryptamine (NMT) represents a unique challenge in behavioral pharmacology. As the metabolic intermediate between tryptamine and N,N-dimethyltryptamine (DMT), it is frequently dismissed as a minor, inactive metabolite. However, this characterization is often a result of experimental design flaws rather than intrinsic pharmacological inactivity.
The core reproducibility issue with NMT lies in its metabolic instability and signaling bias . Unlike DMT, which elicits robust Head Twitch Responses (HTR) in wild-type rodents, NMT often yields false negatives in standard assays. This guide delineates the specific protocols required to generate reproducible behavioral data for NMT, contrasting it with its methylated counterpart, DMT.
The "False Negative" Trap
In wild-type C57BL/6J mice, systemic administration of NMT (up to 10 mg/kg) frequently fails to induce significant HTR. This is not due to a lack of receptor affinity but is driven by two critical factors:
-
Rapid MAO Degradation: NMT is a prime substrate for Monoamine Oxidase A (MAO-A), preventing it from reaching critical brain concentrations.
-
Functional Selectivity (Signaling Bias): NMT exhibits "agonist-directed signaling," failing to recruit
-arrestin2 in the same manner as serotonin or DMT, which dampens the behavioral readout in standard models.
Part 2: Comparative Pharmacodynamics (NMT vs. DMT)
To understand NMT's performance, it must be benchmarked against DMT and Tryptamine. The following table summarizes the key pharmacological divergences that dictate experimental design.
Table 1: Comparative Pharmacological Profile
| Feature | N-methyltryptamine (NMT) | N,N-Dimethyltryptamine (DMT) | Tryptamine |
| Primary Target | 5-HT | 5-HT | TAAR1, 5-HT (weak) |
| 5-HT | ~400–600 nM (Low/Moderate) | ~75–360 nM (High) | >1000 nM |
| Metabolic Fate | Rapid deamination by MAO-A | Deamination (MAO-A) + N-oxidation | Rapid deamination (MAO-A/B) |
| BBB Penetration | Moderate (Lipophilic but rapidly cleared) | High (Rapid entry and clearance) | Low |
| Behavioral Effect (WT Mice) | Negligible (without MAOI) | Robust (HTR, Locomotion) | Negligible |
| Signaling Bias | G-protein biased; No | Balanced (G-protein + | G-protein biased |
Key Insight: NMT's lack of
-arrestin2 recruitment means it does not trigger the same desensitization pathways as DMT, but it also fails to induce HTR in wild-type mice unless-arrestin2 is knocked out or MAO is fully inhibited.
Part 3: Protocol for Reproducible Behavioral Data
To achieve reproducible behavioral data with NMT, the experimental system must control for metabolic degradation. The following protocol uses a Self-Validating System where NMT is tested alongside an MAO inhibitor.
The "MAOI-Unmasked" Head Twitch Response (HTR) Assay
Objective: To quantify 5-HT
Reagents & Equipment
-
Subject: Male C57BL/6J mice (8–12 weeks).
-
Compound: NMT fumarate (dissolved in 0.9% saline).
-
Control (MAOI): Pargyline (Non-selective MAOI) or Clorgyline (Selective MAO-A inhibitor).
-
Detection: High-speed magnetometer coil or automated video tracking (60fps+).
Step-by-Step Workflow
-
Acclimatization:
-
Handle mice for 3 days prior to testing to reduce stress-induced locomotion (which confounds HTR counting).
-
Why: Stress elevates endogenous corticosterone, potentially altering 5-HT
sensitivity.
-
-
Pretreatment (The Critical Step):
-
Administer Pargyline (75 mg/kg, i.p.) 30 minutes prior to NMT injection.
-
Validation: A vehicle + Pargyline control group is mandatory to ensure the MAOI alone does not induce HTR (it typically does not).
-
-
NMT Administration:
-
Administer NMT (10 mg/kg, i.p.) .
-
Note: Without Pargyline, this dose yields < 2 twitches/10 min. With Pargyline, expect > 15 twitches/10 min.
-
-
Data Acquisition:
-
Record behavior for 20 minutes immediately post-injection.
-
Scoring Criteria: A "Head Twitch" is defined as a rapid rotational movement of the head (frequency > 80 Hz) lasting < 0.15s.
-
-
Statistical Validation:
-
Compare Group A (Vehicle + NMT) vs. Group B (Pargyline + NMT).
-
Success Metric: Group B must show a statistically significant increase (
) over Group A. If not, the NMT synthesis or solution stability is compromised.
-
Part 4: Mechanistic Visualization
The following diagrams illustrate the metabolic blockade required for NMT activity and the signaling bifurcation that distinguishes it from serotonin.
Diagram 1: The Metabolic Blockade Strategy
This workflow demonstrates why standard protocols fail and how the MAOI-Unmasked protocol succeeds.
Caption: Metabolic fate of NMT. Without MAO inhibition (Pargyline), NMT is rapidly degraded to inactive IAA before binding the 5-HT2A receptor.
Diagram 2: Signaling Bias (NMT vs. Serotonin)
NMT exhibits functional selectivity, which explains its unique behavioral profile compared to the endogenous ligand.
Caption: Functional Selectivity. NMT activates Gq signaling but fails to recruit Beta-Arrestin2, altering the behavioral phenotype compared to Serotonin.
Part 5: References
-
Characterization of the head-twitch response induced by hallucinogens in mice. Source: PubMed Central [Link]
-
Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Source: Journal of Neuroscience [Link]
-
Neuropharmacology of N,N-Dimethyltryptamine. Source: PubMed Central [Link]
-
Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Source: PubMed Central [Link]
-
Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review. Source: ResearchGate [Link]
Comparative analysis of N-methyltryptamine's affinity for different serotonin receptor subtypes
Executive Summary
This guide provides a rigorous pharmacological comparison of N-methyltryptamine (NMT) against its methylated counterpart, N,N-dimethyltryptamine (DMT) , and the endogenous ligand Serotonin (5-HT) .
While often dismissed as merely a metabolic intermediate of DMT biosynthesis, NMT exhibits a distinct pharmacological signature. Unlike DMT, which acts as a balanced agonist at both 5-HT
Molecular & Metabolic Profile
To understand the receptor affinity differences, one must first acknowledge the structural constraints.
-
NMT (Secondary Amine): Possesses a single methyl group on the amine nitrogen. This increases polarity relative to DMT, reducing blood-brain barrier (BBB) permeability but retaining high affinity for the orthosteric binding site of 5-HT receptors. It is a rapid substrate for Monoamine Oxidase A (MAO-A).
-
DMT (Tertiary Amine): The addition of the second methyl group increases lipophilicity and alters the binding pose within the receptor pocket, facilitating broader promiscuity across 5-HT subtypes (particularly 5-HT
).
Comparative Receptor Affinity Analysis
The following data synthesizes binding affinity (
Table 1: Binding Affinity ( ) and Functional Potency Profile
| Receptor Subtype | Metric | NMT (Focus) | DMT (Comparator) | 5-HT (Reference) | Significance |
| 5-HT | ~80 - 150 nM | 75 nM | 1 - 5 nM | NMT is a full agonist ; DMT is a partial agonist. | |
| Function | Gq-Biased | Balanced (Gq + | Balanced | NMT avoids desensitization pathways. | |
| 5-HT | >10,000 nM (Inactive) | 6.5 nM | 0.1 - 1 nM | Critical Divergence: NMT lacks the anxiolytic/sedative 1A component of DMT. | |
| 5-HT | ~50 - 100 nM | 60 - 150 nM | 5 - 10 nM | Both compounds are partial agonists; 2C is linked to tolerability issues. | |
| 5-HT | < 100 nM | ~200 nM | 0.5 nM | NMT retains high affinity here, implicated in cognitive modulation. | |
| SERT | > 10 | 4 | N/A | Neither compound significantly inhibits reuptake at relevant doses. |
Key Insight: The lack of 5-HT
affinity in NMT implies that its subjective effects (if MAO is inhibited) would be "cleaner" 5-HTstimulation, potentially more stimulating and less sedating than DMT, which relies on 5-HT for its "breakthrough" anxiolysis.
Mechanistic Deep Dive: Functional Selectivity
The most scientifically significant finding regarding NMT is its Biased Agonism .
G-Protein Coupled Receptors (GPCRs) like 5-HT
-
Canonical G-Protein (G
q): Leads to Calcium ( ) release and neuronal firing (psychedelic effect). - -Arrestin: Leads to receptor internalization and desensitization (tolerance).
NMT recruits G
Diagram 1: Biased Signaling Pathway (NMT vs. DMT)
Caption: Comparative signaling bias at the 5-HT2A receptor. NMT acts as a Gq-biased ligand, avoiding the
Experimental Protocols for Validation
To replicate these findings, the following self-validating protocols are recommended. These move beyond basic steps to include "Quality Check" (QC) gates.
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine
-
Membrane Prep: HEK293 cells stably expressing human 5-HT
. Homogenize in Tris-HCl (pH 7.4).-
QC Gate: Protein concentration must be 10-20
g/well .
-
-
Incubation:
-
Mix: Membranes +
-Ligand (1 nM) + NMT (Concentration range to M). -
Buffer: Include 0.1% Ascorbic Acid to prevent NMT oxidation.
-
Time: Incubate 60 min at 37°C (Equilibrium is critical).
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation :
Protocol B: Calcium Flux Assay (Functional Potency)
Objective: Differentiate Agonism vs. Antagonism.
-
Dye Loading: Load CHO-K1 cells expressing 5-HT
with Fluo-4 AM (calcium indicator) for 45 mins. -
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.
-
Injection: Inject NMT (serially diluted).
-
Measurement: Record peak fluorescence change (
).-
QC Gate: Positive control (5-HT 10
M) must elicit >3-fold signal increase.
-
-
Bias Calculation: Compare
of Calcium flux vs. -arrestin recruitment (using PathHunter assay) to quantify bias factor ( ).
Diagram 2: High-Throughput Screening Workflow
Caption: Workflow for determining affinity (Ki) and functional efficacy (Emax), leading to bias calculation.
References
-
Ray, T. S. (2010).[2][3][4][5] Psychedelics and the Human Receptorome.[2][3] PLoS ONE, 5(2), e9019.[2][3][4] Link[2]
-
Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 36, 1-43. Link
-
McKenna, D. J., et al. (1990).[5] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link
-
PDSP Database. National Institute of Mental Health Psychoactive Drug Screening Program.[6][3] Link
-
Keiser, M. J., et al. (2009).[5] Predicting new molecular targets for known drugs. Nature, 462, 175-181. Link
Sources
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Psychedelics and the human receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 6. Psychedelics and the Human Receptorome | PLOS One [journals.plos.org]
Independent validation of published N-methyltryptamine research findings
Executive Summary
While
Unlike DMT, NMT exhibits biased agonism at 5-HT receptors and functions as a potent serotonin releasing agent (SRA), challenging the assumption that it is merely a metabolic stepping stone. This guide provides the experimental rigor necessary to distinguish NMT from its isobaric and structural analogs.
Part 1: Chemical Identity & Purity Validation
The primary challenge in NMT research is chemical orthogonality . Synthetic routes often yield mixtures of unreacted tryptamine, NMT, and DMT. Furthermore, spontaneous cyclization can produce tetrahydro-beta-carbolines (THBC), creating false positives in low-resolution assays.
Synthetic vs. Biosynthetic Routes
| Feature | Synthetic Route (Reductive Amination) | Biosynthetic Route (Enzymatic) |
| Precursors | Tryptamine + Formaldehyde + NaBH | Tryptamine + SAM (S-adenosyl-L-methionine) |
| Catalyst | Chemical Reductant | Indolethylamine-N-methyltransferase (INMT) |
| Major Impurities | Tryptamine (Incomplete conversion) | |
| Purification | Flash Chromatography (DCM:MeOH:NH | Affinity Chromatography / HPLC |
| Scalability | High (Gram-scale) | Low (Milligram-scale) |
Structural Validation Workflow (DOT Diagram)
The following workflow illustrates the critical checkpoints to ensure NMT purity, specifically avoiding the common "DMT contamination" pitfall.
Caption: Analytical workflow prioritizing the separation of NMT from THBC and DMT impurities using orthogonal chromatography.
Part 2: Pharmacodynamic Profiling (The Comparison)
NMT is not simply "weak DMT."[1][2] It possesses a unique pharmacodynamic signature. The most critical distinction is its biased agonism at the 5-HT
Comparative Receptor Affinity Profile[3]
The following data aggregates competitive binding assays (
| Receptor / Target | Tryptamine (Parent) | N-Methyltryptamine (NMT) | Significance of NMT Profile | |
| 5-HT | >1000 nM (Inactive) | Low Affinity | ~6.5 nM (Agonist) | NMT lacks the somatodendritic inhibition seen with DMT. |
| 5-HT | >10,000 nM | Agonist (Biased) | ~39–75 nM (Full Agonist) | NMT activates the receptor but induces less tolerance/downregulation. |
| TAAR1 | Agonist | Agonist | High Affinity Agonist | Both modulate dopaminergic tone; NMT is a potent TAAR1 activator. |
| SERT (Transporter) | Substrate | Releasing Agent | Weak Inhibitor | NMT actively releases serotonin, unlike DMT which primarily binds receptors.[2] |
| Sigma-1 ( | Low Affinity | Moderate Affinity | ~14 | NMT affinity is intermediate, suggesting potential neuroprotective roles. |
Mechanism of Action: The INMT Pathway
Understanding NMT requires mapping its position in the endogenous methylation cascade.
Caption: Biosynthetic cascade showing NMT as the thermodynamically favored intermediate before conversion to DMT.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of NMT (Reductive Amination)
Objective: Maximize mono-methylation while suppressing di-methylation (DMT).
-
Stoichiometry: Dissolve Tryptamine (1.0 eq) in dry Methanol.
-
Imine Formation: Add Formaldehyde (1.05 eq—slight excess only) dropwise at 0°C. Critical: Do not use large excess of aldehyde.
-
Equilibrium Shift: Stir for 30 minutes to allow imine formation.
-
Reduction: Add NaBH
(0.6 eq) slowly. Note: Using a weaker reducing agent like NaCNBH allows for better selectivity but requires acetic acid buffering. -
Quench & Extraction: Quench with 1M NaOH. Extract into Ethyl Acetate.[3]
-
Purification (Crucial): Flash chromatography on silica gel.
-
Mobile Phase: DCM:MeOH:NH
OH (90:9:1). -
Elution Order: DMT (Fastest) -> NMT -> Tryptamine (Slowest).
-
Protocol B: Analytical Validation (HPLC-MS/MS)
Objective: Distinguish NMT from DMT and Tryptamine in biological samples.
-
Column: Pentafluorophenyl (PFP) Propyl, 2.1 x 100 mm, 1.9 µm. Why? PFP columns offer superior selectivity for isomeric amines compared to standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Linear ramp to 95% B
-
7-9 min: Hold 95% B
-
-
MS Transitions (MRM):
-
NMT: Precursor 175.1
Product 144.1 (Quantifier). -
DMT: Precursor 189.2
Product 58.1 . -
Tryptamine: Precursor 161.1
Product 144.1 .
-
References
-
McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology.[2] Link
-
Thompson, M. A., & Weinshilboum, R. M. (1998). Rabbit lung indolethylamine N-methyltransferase: cDNA and gene cloning and characterization. Journal of Biological Chemistry. Link
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. Link
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry.[5][6][7] Drug Testing and Analysis.[8][4][6][7][9] Link
-
Keiser, M. J., et al. (2009). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Link
-
Cozzi, N. V., et al. (2016). Dimethyltryptamine and other hallucinogenic tryptamines: The pharmacology of the spirit molecule. In Neuropathology of Drug Addictions and Substance Misuse. Link
Sources
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Dimethyltryptamine , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 4. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
Head-to-head comparison of N-methyltryptamine and psilocin in vitro
Topic: Head-to-Head Comparison of N-Methyltryptamine (NMT) and Psilocin (in vitro) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In Vitro Pharmacodynamics and Metabolic Stability Profile
Executive Summary: The "Prototypic" vs. The "Optimized" Scaffold
In the structural landscape of serotonergic hallucinogens, N-methyltryptamine (NMT) and Psilocin (4-HO-DMT) represent two distinct evolutionary stages of ligand optimization.
-
Psilocin functions as a highly optimized, dual-acting ligand. Its 4-hydroxyl substitution and tertiary amine structure confer high affinity for the 5-HT2A receptor (
~6–15 nM) and metabolic resistance to Monoamine Oxidase A (MAO-A), allowing for robust systemic bioavailability. -
NMT , a secondary amine and biosynthetic intermediate, acts as a "prototypic" agonist. While it retains intrinsic efficacy at 5-HT2A in vitro, it suffers from significantly lower binding affinity (
> 100 nM) and rapid metabolic clearance via oxidative deamination.
Verdict: For drug development, Psilocin represents the gold standard for central 5-HT2A engagement. NMT serves as a critical negative control for structure-activity relationship (SAR) studies, particularly when investigating the roles of amine substitution (secondary vs. tertiary) and ring hydroxylation in receptor residence time and signaling bias.
Structural & Physicochemical Basis
The divergence in pharmacological performance stems directly from two structural modifications: the amine methylation state and the indole ring substitution.
DOT Diagram: Structure-Activity Relationship (SAR) Logic
Figure 1: Structural determinants of receptor binding and metabolic stability. The 4-HO group of Psilocin facilitates critical hydrogen bonding within the receptor pocket while simultaneously inhibiting MAO access.
Receptor Binding Profile (In Vitro)
The following data aggregates consensus values from the NIMH Psychoactive Drug Screening Program (PDSP) and comparative literature. Note the order-of-magnitude difference in affinity at the primary target, 5-HT2A.
| Receptor Target | Parameter | Psilocin (4-HO-DMT) | NMT (N-Methyltryptamine) | Interpretation |
| 5-HT2A | 6.0 – 20.0 | 180 – 450 | Psilocin shows ~20x higher affinity. NMT binds but is easily displaced. | |
| 5-HT2C | 10 – 30 | > 500 | Psilocin is non-selective between 2A/2C; NMT is weakly selective. | |
| 5-HT1A | 150 – 300 | ~ 80 – 150 | Critical Insight: NMT often displays higher or comparable affinity for 5-HT1A than 5-HT2A, contributing to a sedative rather than hallucinogenic profile. | |
| SERT | > 10,000 | 2,500 – 4,000 | NMT has moderate interaction with SERT; Psilocin is inactive. |
Expert Insight: The lack of the 4-hydroxyl group in NMT prevents the formation of a critical hydrogen bond bridge (likely with Ser159 or Asp155 in the receptor binding pocket), which stabilizes the ligand-receptor complex. This explains the rapid dissociation rates (
Functional Pharmacology: Signaling Bias
Binding affinity does not equal efficacy. Recent studies suggest that N-methylated tryptamines may exhibit functional selectivity (biased agonism), preferentially activating G-protein pathways over Beta-arrestin recruitment.
Signaling Pathway Comparison[1][2]
-
Psilocin: Acts as a balanced partial agonist. It recruits both
(leading to Calcium flux) and -arrestin2 (leading to internalization). -
NMT: Evidence suggests NMT acts as a
agonist but recruits -arrestin2 with significantly lower efficacy than serotonin or psilocin. This "G-protein bias" is a subject of intense interest for developing non-hallucinogenic neuroplastogens.
DOT Diagram: Signaling Cascades
Figure 2: Differential signaling bias. NMT exhibits weaker Beta-arrestin recruitment compared to Psilocin, suggesting a potential G-protein biased mechanism.
Metabolic Stability: The "In Vivo" Gatekeeper
While this guide focuses on in vitro parameters, the metabolic fate of these compounds dictates their utility in cell-based assays containing functional enzymes (e.g., hepatocytes or whole-brain lysate).
-
MAO Susceptibility:
-
NMT: As a secondary amine with an unsubstituted indole ring, NMT is a prime substrate for MAO-A . In assays without MAO inhibitors (like pargyline), NMT is degraded within minutes (
min). -
Psilocin: The 4-hydroxyl group sterically and electronically hinders the MAO active site. Psilocin is primarily cleared via Glucuronidation (UGT1A10) , not deamination.
-
-
Lipophilicity (LogP):
-
NMT: LogP ~2.0 (Moderate permeability).
-
Psilocin: LogP ~1.4 (Zwitterionic character makes it less lipophilic than DMT but sufficiently permeable; 4-HO group adds polarity).
-
Validated Experimental Protocols
To replicate these findings, use the following self-validating workflows.
Protocol A: Radioligand Binding Assay (Membrane Prep)
Objective: Determine
-
Cell Line: HEK293 stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (Antagonist) or -Cimbi-36 (Agonist). Note: Agonist radioligands are preferred for differentiating high-affinity states. -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4. -
Incubation:
-
Prepare 11 serial dilutions of NMT and Psilocin (
M to M). -
Incubate membranes + radioligand + drug for 60 min at 37°C.
-
-
Termination: Rapid filtration via GF/B filters using a cell harvester.
-
Analysis: Fit data to a one-site competition model.
-
Validation Check: The
of the radioligand must be experimentally determined in the same run via saturation binding.
-
Protocol B: Functional Calcium Flux (FLIPR)
Objective: Measure
-
Dye Loading: Load CHO-K1-5HT2A cells with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.
-
Inhibition Check: Pre-incubate half the plate with 100 nM Ketanserin (antagonist) to confirm 5-HT2A specificity.
-
Agonist Addition: Inject NMT or Psilocin.
-
Readout: Measure fluorescence intensity (RFU) over 180 seconds.
-
Normalization: Normalize response to 10
M Serotonin (100% Emax).-
Expected Result: Psilocin
~40-60%; NMT ~20-40% (if MAO is inhibited).
-
References
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[1] European Neuropsychopharmacology.
-
PDSP Database. National Institute of Mental Health Psychoactive Drug Screening Program.[2] Ki Database.
-
Sherwood, A. M., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. Journal of Medicinal Chemistry.
-
Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience.
-
Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance.[3] Drug Metabolism Reviews.
Sources
Assessing the Specificity of N-Methyltryptamine's Pharmacological Actions
[1]
Executive Summary: The "Dirty" Drug Paradox
N-methyltryptamine (NMT) presents a pharmacological paradox. Historically dismissed as a metabolic intermediate or a "dirty" promiscuous binder, modern pharmacodynamic profiling reveals a compound with distinct functional selectivity . Unlike its dimethylated counterpart (DMT), which acts as a broad-spectrum psychedelic agonist, NMT exhibits a unique profile characterized by biased agonism at 5-HT2A receptors and potent substrate activity at the Serotonin Transporter (SERT) .
This guide provides a rigorous technical assessment of NMT’s specificity, contrasting it with N,N-Dimethyltryptamine (DMT) and Serotonin (5-HT). It is designed for researchers requiring actionable data for experimental design and drug development.
Part 1: Pharmacodynamic Profiling
Receptor Binding vs. Functional Efficacy
The specificity of NMT cannot be understood through affinity (
Table 1: Comparative Pharmacological Profile
Data aggregated from Ray (2010), Keiser et al. (2009), and PDSP database.
| Target | Parameter | NMT (N-methyltryptamine) | DMT (N,N-dimethyltryptamine) | 5-HT (Serotonin) | Specificity Note |
| 5-HT2A | Affinity ( | ~450 nM | ~75 nM | ~1-10 nM | NMT has lower affinity; acts as a biased agonist . |
| 5-HT2A | Efficacy ( | Full Agonist (Gq) | Full Agonist (Gq + | Full Agonist | NMT avoids |
| 5-HT1A | Affinity ( | >10,000 nM (Low) | ~180 nM | ~0.5 nM | NMT lacks significant 5-HT1A affinity. |
| TAAR1 | Activity | Agonist | Agonist | Low/Inactive | NMT is a potent Trace Amine Associated Receptor agonist. |
| SERT | Interaction | Substrate ( | Weak Inhibitor | Substrate | NMT is primarily a releasing agent , not just a ligand. |
| MAO-A | Stability | Unstable (Substrate) | Unstable (Substrate) | Unstable | Rapid first-pass metabolism limits oral bioavailability. |
The Biased Agonism Mechanism
The most critical differentiator for NMT is its failure to recruit
Figure 1: Biased Agonism at 5-HT2A. NMT preferentially activates the Gq pathway (blue path) while failing to recruit
Part 2: Experimental Protocols for Specificity Assessment
To validate NMT's specificity in your own lab, you must distinguish between binding affinity (does it stick?) and functional output (what does it do?).
Protocol A: Differential Signaling Assay (GTP S vs. Tango)
Objective: Quantify the bias factor of NMT compared to 5-HT.
-
Cell Line Preparation:
-
Use HEK293T cells stably expressing human 5-HT2A.
-
System 1 (G-Protein): Transfect with G
q-fused bioluminescent reporter (e.g., Aequorin or Calcium dye). -
System 2 (
-Arrestin): Use the "Tango" assay (5-HT2A fused to TEV protease; -arrestin fused to TEV cleavage site on a transcription factor).
-
-
Compound Administration:
-
Prepare NMT and 5-HT (control) in DMSO (final concentration <0.1%).
-
Dose-response range:
M to M.
-
-
Measurement:
-
Calcium Flux (Gq): Measure FLIPR fluorescence peak within 0-120 seconds.
-
Arrestin Recruitment: Incubate for 12-16 hours; measure luciferase luminescence.
-
-
Data Analysis:
-
Fit curves to the Black-Leff Operational Model to calculate the Transduction Coefficient (
). -
Success Criteria: NMT should show high efficacy (
) in Calcium flux but efficacy relative to 5-HT in the Arrestin assay.
-
Protocol B: SERT Substrate vs. Inhibitor Assay
Objective: Determine if NMT is a reuptake inhibitor (like cocaine) or a releaser/substrate (like amphetamine).
-
Synaptosome Preparation: Isolate rat brain synaptosomes or use SERT-transfected HeLa cells.
-
Pre-loading: Load cells with
(tritiated serotonin) for 20 minutes. -
Wash: Remove extracellular radioligand.
-
Release Phase:
-
Introduce NMT at varying concentrations (
). -
Control: Use Fluoxetine (blocker) and Tyramine (releaser).
-
-
Quantification: Measure radioactivity in the supernatant (efflux) vs. cell lysate (retained).
-
Interpretation:
-
If NMT causes dose-dependent efflux of pre-loaded
, it is a substrate/releaser . -
If NMT only blocks uptake (tested in a separate uptake assay) without causing efflux, it is an inhibitor .
-
Expected Result: NMT acts as a potent substrate-type releaser.
-
Part 3: Metabolic Constraints & Synthesis
NMT's specificity is temporally limited by Monoamine Oxidase A (MAO-A). Unlike synthetic research chemicals (e.g., 5-MeO-MiPT), NMT is an endogenous substrate.
Figure 2: Metabolic Fate. NMT is a transient intermediate. Experimental designs must include MAO inhibitors (e.g., Pargyline) to assess receptor specificity in vivo, otherwise, effects are confounded by rapid clearance.
References
-
Ray, T. S. (2010).[1] Psychedelics and the Human Receptorome.[1][2] PLoS ONE, 5(2), e9019.[1] [Link]
-
Keiser, M. J., et al. (2009).[3][4] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 27, 441–447. [Link]
-
Blough, B. E., et al. (2014). Synthesis and pharmacology of N-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5752-5757. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and other psychoactive substances. European Neuropsychopharmacology, 25(11), 1955-1966. [Link][5]
-
Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of psychoactive substituted phenethylamines and tryptamines. Neuropharmacology, 64, 251-259. [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Protocol: 3-(2-aminoethyl)-1-methylindole 2HCl
Common Name: 1-Methyltryptamine Dihydrochloride (1-MT 2HCl)[1][2]
Executive Summary
Do not dispose of this compound down the drain. 3-(2-aminoethyl)-1-methylindole 2HCl is a bioactive tryptamine derivative.[1][2] While its pharmacological potency differs from N,N-dimethyltryptamine (DMT), it acts as a serotonin receptor agonist and must be treated as a Toxic Organic Substance .
The presence of the dihydrochloride (2HCl) counter-ion renders this compound water-soluble and potentially acidic in solution. Disposal protocols must account for both the biological activity of the indole core and the corrosivity potential of the salt form.
Immediate Action Required:
-
Segregate: Keep away from strong oxidizers (e.g., nitric acid, bleach) and strong bases.
-
Contain: Use High-Density Polyethylene (HDPE) or amber glass secondary containment.
-
Label: Mark clearly as "Toxic Organic Solid" (or "Acidic Organic Liquid" if in solution).
Part 1: Chemical Identity & Hazard Profiling
Rationale: Proper disposal begins with accurate identification. The 2HCl salt form significantly alters solubility and pH stability compared to the free base.
| Property | Specification |
| Chemical Name | 3-(2-aminoethyl)-1-methylindole dihydrochloride |
| Synonyms | 1-Methyltryptamine 2HCl; 1-MT dihydrochloride |
| CAS Number | 2826-96-2 (Salt form) / 7518-21-0 (Free base) |
| Molecular Formula | C₁₁H₁₄N₂[1][2][3] · 2HCl |
| Molecular Weight | ~247.16 g/mol |
| Solubility | Highly soluble in water; sparingly soluble in non-polar solvents.[1][2] |
| Acidity (pH) | Aqueous solutions are acidic (pH ~3–5) due to HCl dissociation.[1][2] |
| Key Hazards | Irritant (Skin/Eye) , Acute Toxicity (Oral) , Bioactive (Serotonergic) . |
Part 2: Pre-Disposal Stabilization & Segregation
Critical Safety Warning: Never use hypochlorite (bleach) to degrade tryptamine wastes. Mechanism: Reacting amines with bleach generates chloramines, which are toxic, volatile gases. Furthermore, the indole ring can undergo unpredictable oxidation, potentially creating more toxic byproducts rather than neutralizing the hazard.
Solid Waste (Preferred State)
-
Protocol: Keep the substance in its solid state whenever possible. Solid waste streams are cheaper to manage and lower the risk of spills.
-
Container: Place the original vial inside a clear, sealable bag (secondary containment) before placing it in the solid waste drum.
-
Incompatibility: Ensure the solid waste drum does not contain loose oxidizers (e.g., potassium permanganate, nitrates).
Liquid Waste (Aqueous/Solvent)[4][5]
-
pH Check: Because this is a dihydrochloride salt, aqueous solutions will be acidic.
-
Action: Check pH.[4][5] If pH < 2, the waste is classified as Corrosive (D002) under RCRA standards.
-
Stabilization: Unless your facility explicitly forbids in-lab neutralization, adjust pH to between 5 and 9 using a mild base (e.g., Sodium Bicarbonate) to reduce corrosivity risks during storage. Do this slowly to avoid foaming.
-
-
Solvent Segregation: If the compound is dissolved in organic solvents (methanol/DMSO), segregate into the "Halogenated" or "Non-Halogenated" organic waste stream based on the solvent, not the solute.
Part 3: The Disposal Workflow
This self-validating workflow ensures that the material is tracked from the bench to the incinerator.
Step-by-Step Protocol
Step 1: Characterize the Waste Stream Determine if you are disposing of pure solid, a stock solution, or contaminated PPE.
Step 2: Packaging
-
Solids: Double-bag in 4-mil polyethylene bags. Label the outer bag.
-
Liquids: Use a screw-top HDPE container. Do not fill >90% to allow for thermal expansion.
Step 3: Labeling (The "Cradle-to-Grave" Link) Your label must include:
-
Full Chemical Name: "3-(2-aminoethyl)-1-methylindole 2HCl" (No abbreviations like "1-MT").[1][2]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[6]
-
Constituents: If in solution, list the solvent % (e.g., "99% Water, 1% Indole Salt").
Step 4: Final Handoff Transfer to your facility's Hazardous Waste Accumulation Area (HWAA). The ultimate destruction method is High-Temperature Incineration , which breaks the indole ring into CO₂, H₂O, and NOₓ.
Visualizing the Decision Tree
The following diagram illustrates the logical flow for disposing of 1-Methyltryptamine 2HCl.
Figure 1: Decision logic for the safe disposal of 1-Methyltryptamine Dihydrochloride, prioritizing pH stabilization and segregation.
Part 4: Regulatory Compliance & Emergency Contingencies
Regulatory Framework (USA/General)
-
RCRA (Resource Conservation and Recovery Act):
-
This compound does not have a specific "P" or "U" list code.
-
Waste Code Assignment: If the waste is solid, it is typically classified as Non-Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for small lab quantities). If liquid and acidic (pH < 2), assign code D002 (Corrosivity).
-
-
DEA (Drug Enforcement Administration):
-
1-Methyltryptamine is a positional isomer of other controlled tryptamines but is generally considered a research chemical. However, always verify if it falls under the Federal Analogue Act in your jurisdiction if intended for human consumption (not applicable for lab waste, but relevant for possession limits).
-
Spill Contingency Plan
If 3-(2-aminoethyl)-1-methylindole 2HCl is spilled:
-
PPE: Don double nitrile gloves, lab coat, and a P95/N95 respirator (to prevent inhalation of bioactive dust).
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or spill pads. Do not use bleach. Clean the surface with soapy water.
-
References
-
PubChem. (n.d.). Compound Summary: 1-Methyltryptamine.[3][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling (3-(2-aminoethyl)-1-methylindole) 2hcl
Executive Safety Assessment
Bioactive Caution: As a tryptamine derivative, (3-(2-aminoethyl)-1-methylindole) 2HCl possesses structural homology to serotonin and N,N-Dimethyltryptamine (DMT). While specific toxicological data may be limited, universal precautions for bioactive alkaloids must be applied. The dihydrochloride salt form increases water solubility but introduces potential acidity and fine particulate hazards (dust).
Operational Directive: Treat this substance as a potential CNS-active agent and severe irritant. Engineering controls (fume hoods) take precedence over PPE.
Hazard Profile & Risk Stratification
Before selecting PPE, you must understand the specific hazards driving the selection.
| Hazard Class | GHS Classification | Operational Implication |
| Acute Toxicity | Warning (H302/H312) | Treat as potent. Avoid all mucosal contact.[1] |
| Respiratory | Irritant (H335) | The 2HCl salt is often a fine, hygroscopic powder. Inhalation of dust causes immediate bronchial irritation. |
| Ocular | Severe Irritant (H319) | Acidic salts cause rapid corneal damage upon contact with moisture in the eye. |
| Pharmacological | Not Classified | Critical: Potential MAO inhibition or serotonergic activity. Systemic absorption may cause dizziness or tachycardia. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.[2]
A. Respiratory Protection (Primary Barrier)
-
Standard Operation: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood (Emergency/Maintenance): A full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.
-
Why: The P100 stops the salt dust; the OV stops any free-base amine odors if the salt hydrolyzes.
-
B. Dermal Protection (Glove Strategy)
Do not rely on standard latex. Tryptamines are organic amines that can permeate weak polymers.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (High Dexterity) | 4 mil (0.10mm) | Biological barrier; white color preferred to visualize outer glove breach. |
| Outer | Nitrile (Extended Cuff) | 5–8 mil (0.14mm+) | Chemical barrier; tuck lab coat sleeves inside this glove. |
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
C. Ocular & Face Protection[3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT use safety glasses with side shields. The 2HCl salt is a fine dust that can bypass side shields and react with eye moisture to form hydrochloric acid locally.
Operational Protocols
Protocol A: Anti-Static Weighing Procedure
Context: Dihydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates the balance area.
-
Preparation: Place the analytical balance inside the fume hood.
-
Static Neutralization: Use an ionizing gun or a Polonium-210 static eliminator strip near the weigh boat.
-
Transfer: Use a disposable anti-static spatula.
-
Solvent Addition: Add solvent to the powder, not powder to the solvent, to minimize aerosolization.
Protocol B: Solubilization & pH Management
Context: Dissolving 2HCl salts in water releases protons, significantly lowering pH.
-
Vessel: Use borosilicate glass (Pyrex/Duran).
-
Dissolution: Add water/buffer slowly.
-
Buffering: If the protocol requires physiological pH (7.4), expect to use a higher volume of base (NaOH or KOH) to neutralize the two HCl equivalents before the compound stabilizes.
-
Caution: Neutralization is exothermic. Cool on ice if handling >1 gram.
-
Protocol C: Spill Management (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don P100 respirator and double gloves.
-
Cover: Gently cover the powder with a paper towel dampened with sodium bicarbonate (5%) solution .
-
Why: This prevents dust lofting and begins neutralizing the acidic salt.
-
-
Collect: Scoop up the damp slurry and place it in a hazardous waste container.
-
Clean: Wipe surface with 70% Ethanol.
Workflow Visualization
The following diagram outlines the "Safe Handling Loop," emphasizing the critical decision points for PPE and Engineering Controls.
Caption: Operational workflow for handling 1-Methyltryptamine 2HCl, prioritizing engineering controls and specific spill response pathways.
Disposal & Environmental Stewardship[3][9]
Cradle-to-Grave Responsibility: Do not dispose of indole amines down the drain. They are potentially toxic to aquatic life and difficult for municipal water treatment to degrade.
-
Segregation: Collect in a waste container labeled "Hazardous Waste - Organic Amine Salts."
-
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as indoles can react violently.
-
Final Destruction: The preferred method is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) and Chloride (HCl) byproducts.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57415655, 1-Methyltryptamine dihydrochloride. Retrieved from [Link][9]
-
Purdue University. (2024). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. scribd.com [scribd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. (3-(2-Aminoethyl)-1-methylindole) 2HCl [synhet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
